molecular formula C7H3Cl2IN2O B3231582 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine CAS No. 1326713-71-6

2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine

Cat. No.: B3231582
CAS No.: 1326713-71-6
M. Wt: 328.92 g/mol
InChI Key: SVWPUFPJPSSMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine is a useful research compound. Its molecular formula is C7H3Cl2IN2O and its molecular weight is 328.92 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine is 327.86672 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-4-iodofuro[2,3-c]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IN2O/c8-4-3-2(10)1-12-7(11)5(3)13-6(4)9/h1H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWPUFPJPSSMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=N1)N)OC(=C2Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250934
Record name 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1326713-71-6
Record name 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1326713-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine . This document is designed for medicinal chemists and process scientists involved in the development of kinase inhibitors and heterocyclic building blocks.

Executive Summary

2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine is a highly functionalized heterocyclic intermediate belonging to the furo[2,3-c]pyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline cores in kinase inhibitors (e.g., B-Raf, TAK1, PLK4).

The molecule features three distinct sites for orthogonal functionalization:

  • C4-Iodo: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • C7-Amine: A polar anchor point for hydrogen bonding or amide coupling, often mimicking the adenine hinge-binding motif in ATP-competitive inhibitors.

  • C2,3-Dichloro: A steric and electronic modulator on the furan ring, enhancing metabolic stability by blocking oxidation prone sites.

Chemical Structure & Numbering

The IUPAC numbering for the furo[2,3-c]pyridine system prioritizes the heteroatoms and the fusion points. In this specific derivative, the numbering proceeds as follows:

  • Position 1 (O): Furan oxygen.

  • Positions 2, 3: Furan ring carbons (chlorinated in this molecule).[1][2][3]

  • Position 4: Pyridine carbon adjacent to the bridgehead (iodinated).

  • Position 6 (N): Pyridine nitrogen.[2]

  • Position 7: Pyridine carbon adjacent to nitrogen (aminated).

Structural Visualization

The following diagram illustrates the core numbering scheme and the functional groups.

ChemicalStructure cluster_legend Functional Zones O1 O (1) C2 C-Cl (2) O1->C2 C3 C-Cl (3) C2->C3 C3a C (3a) C3->C3a C4 C-I (4) C3a->C4 C7a C (7a) C3a->C7a C5 CH (5) C4->C5 N6 N (6) C5->N6 C7 C-NH2 (7) N6->C7 C7->C7a C7a->O1 Leg1 C2/C3: Metabolic Block (Chlorine) Leg2 C4: Coupling Handle (Iodine) Leg3 C7: Hinge Binder (Amine)

Caption: Numbering scheme of the 2,3-dichloro-4-iodofuro[2,3-c]pyridin-7-amine scaffold showing functional zones.

Physicochemical Properties[2][4][5]

The introduction of halogens significantly alters the physicochemical profile of the parent furo[2,3-c]pyridine, increasing lipophilicity and reducing basicity.

PropertyValue (Predicted)Context
Molecular Formula C₇H₃Cl₂IN₂O
Molecular Weight 328.92 g/mol Heavy atom count fits "Fragment-Based" screening.
LogP (Octanol/Water) 2.8 – 3.2Moderate lipophilicity; suitable for cell permeability.
TPSA ~52 ŲPolar Surface Area dominated by the amine and pyridine N.
H-Bond Donors 1 (NH₂)Primary amine acts as a donor.
H-Bond Acceptors 3 (N, O, NH₂)Pyridine N and Furan O are weak acceptors.
pKa (Conj. Acid) ~2.5 – 3.5Reduced basicity of pyridine N due to electron-withdrawing Cl/I.
Solubility Low (Water), High (DMSO, DMF)Requires organic co-solvents for biological assays.

Synthetic Pathways[6][7][8]

The synthesis of this highly substituted scaffold typically follows a convergent approach, constructing the pyridine core first, followed by furan ring annulation and late-stage halogenation.

Method A: The Pyridone Annulation Route

This route builds the furan ring onto a pre-functionalized pyridine.

  • Starting Material: 2,6-Dichloro-3-iodopyridine (or 2,6-dichloropyridin-3-ol).

  • Step 1: Sonogashira Coupling: Reaction with a propargyl alcohol derivative or trimethylsilylacetylene at the C3-position.

  • Step 2: Cyclization: Base-mediated cyclization (e.g., using KOtBu or CuI) closes the furan ring to form the furo[2,3-c]pyridine core.

  • Step 3: C7-Amination: Nucleophilic aromatic substitution (S_NAr) of the C7-Chloro group with ammonia (NH₃) or a protected amine equivalent (e.g., PMB-amine) followed by deprotection.

  • Step 4: C4-Iodination: Directed lithiation (using TMPMgCl·LiCl) followed by quenching with iodine (I₂), or electrophilic iodination if the C4 position is activated.

  • Step 5: C2/C3-Chlorination: Electrophilic chlorination using N-Chlorosuccinimide (NCS) or SO₂Cl₂. The electron-rich furan ring is selectively chlorinated over the pyridine ring.

Method B: The Multicomponent Strategy

For rapid analog generation, a multicomponent reaction (MCR) can be utilized.

  • Reagents: Aminopentynoate + Aldehyde + Isocyanoacetamide.

  • Process: One-pot condensation to form the tetrahydrofuro[2,3-c]pyridine, followed by oxidation (DDQ/MnO₂) to the aromatic core and subsequent halogenation.

Experimental Workflow Visualization

SynthesisWorkflow Start 2,6-Dichloropyridin-3-ol Inter1 Furo[2,3-c]pyridine Core (7-Chloro substituted) Start->Inter1 Sonogashira & Cyclization Reagent1 Propargyl Alcohol / Pd(PPh3)2Cl2 Inter2 7-Amino-furo[2,3-c]pyridine Inter1->Inter2 Amination (C7) Product 2,3-Dichloro-4-iodofuro [2,3-c]pyridin-7-amine Inter2->Product Sequential Halogenation (C2/C3 then C4) Reagent2 1. NH3 / Heat (SnAr) 2. NCS (Chlorination) Reagent3 NIS or I2 / Base (Iodination at C4)

Caption: Step-wise synthesis workflow from pyridine precursors to the tri-halogenated target.

Reactivity & Applications

Chemoselective Cross-Coupling

The C4-Iodo bond is the most chemically labile bond in the molecule towards Palladium(0) catalysts.

  • Reaction: Suzuki-Miyaura Coupling.

  • Selectivity: Coupling occurs exclusively at C4 at room temperature or mild heating (40-60°C). The C2/C3-Chlorines are inert under these conditions due to the electronic deactivation of the furan ring and the higher bond strength of C-Cl vs C-I.

  • Application: Installation of aryl or heteroaryl groups to access the hydrophobic pocket of kinase enzymes.

Hinge Binding (C7-Amine)

The C7-Amino group serves as a hydrogen bond donor. In the context of kinase inhibition:

  • It forms a critical H-bond with the backbone carbonyl of the kinase hinge region (e.g., Glu, Met residues).

  • Modification: The amine can be acylated to form amides, but this often reduces potency unless the amide NH remains available for binding.

Metabolic Stability (C2, C3-Dichloro)

Unsubstituted furan rings are metabolically liable, often undergoing oxidation by Cytochrome P450 to form reactive enedials (toxic metabolites).

  • Effect: The 2,3-dichloro substitution blocks these oxidative "soft spots," significantly improving the metabolic half-life (t1/2) and reducing toxicity risks.

References

  • BenchChem. (2025).[2][4] The Rise of 2,3-Dihydrofuro[2,3-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry. Retrieved from

  • Chang, M-Y., & Tai, H-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889-1896. Retrieved from

  • PubChem. (2025). Furo[2,3-c]pyridine Compound Summary. National Library of Medicine. Retrieved from

  • Shaanxi Lighte Optoelectronics Material Co., Ltd. (2025). Product Catalog: 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine. Retrieved from

  • ChemScene. (2025). 4-Iodofuro[2,3-c]pyridin-7-amine: Structure and Properties. Retrieved from

Sources

Technical Guide: Furo[2,3-c]pyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Furo[2,3-c]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This guide synthesizes the structural utility, synthetic pathways, and therapeutic applications of this bicycle, specifically distinguishing it from its isomers (e.g., furo[3,2-c]pyridine).

Part 1: Structural Architecture & Significance

The furo[2,3-c]pyridine core consists of a pyridine ring fused to a furan ring across the c-bond (carbons 3 and 4 of the pyridine). This fusion creates a planar, electron-rich system that serves as a bioisostere for indole, quinoline, and furopyrimidine scaffolds.

Electronic & Steric Properties
  • H-Bonding Potential: The pyridine nitrogen (N6) acts as a significant hydrogen bond acceptor (HBA), crucial for interaction with kinase hinge regions (e.g., B-Raf, Akt).

  • Lipophilicity: The furan oxygen modulates the logP compared to the thieno- analogues, often improving metabolic stability and solubility profiles.

  • Vectorial Alignment: Substituents at the C2 and C3 positions (furan ring) and C5 and C7 positions (pyridine ring) allow for precise vector exploration in structure-activity relationship (SAR) studies.

Part 2: Synthetic Strategies

The construction of the furo[2,3-c]pyridine core is non-trivial due to the specific arrangement of heteroatoms. The most robust, scale-up-friendly protocol involves the transformation of piperidinone precursors.

Primary Synthetic Workflow (Chang & Tai Protocol)

This route avoids harsh conditions and allows for the introduction of chirality if starting from substituted piperidines.

Mechanism:

  • Wittig Olefination: Converts the ketone to an exocyclic alkene.

  • Deconjugation: Isomerization to the

    
    -unsaturated ester.
    
  • Selenolactonization: Intramolecular cyclization mediated by phenylselenyl chloride (PhSeCl).

  • Reductive Elimination: Removal of the selenium group and formation of the furan ring.

  • Aromatization: Oxidation to the final heteroaromatic system.

Visualization of Synthetic Logic

SynthesisWorkflow Start N-Sulfonyl Piperidin-4-one Step1 Wittig Olefination (Ph3P=CHCO2Et) Start->Step1 CHCl3, Reflux Step2 DBU Deconjugation (Isomerization) Step1->Step2 THF, Reflux Step3 Selenolactonization (PhSeCl) Step2->Step3 THF, rt Step4 Reductive Cyclization (DIBAL-H) Step3->Step4 Furan Formation End Furo[2,3-c]pyridine Scaffold Step4->End Aromatization (t-BuOK)

Caption: Step-wise synthetic construction of the Furo[2,3-c]pyridine core via the Chang and Tai methodology.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]

Infectious Diseases: HIV-1 Reverse Transcriptase Inhibition

The most advanced application of this scaffold is PNU-142721 , a broad-spectrum Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).[1]

  • Compound: PNU-142721[1][2][3]

  • Mechanism: Binds to the hydrophobic pocket of HIV-1 RT, inducing a conformational change that inhibits DNA polymerization.

  • Key Structural Feature: The furo[2,3-c]pyridine moiety (attached at C5) fits into a specific sub-pocket (Trp229), providing potency against the K103N resistant mutant.

Table 1: Antiviral Potency of PNU-142721

Target EnzymeGenotypeIC50 (nM)Fold Change vs WT
HIV-1 RT (WT) Wild Type20 - 85 1.0
HIV-1 RT (K103N) Resistant~25 0.3 - 1.2
HIV-1 RT (P236L) Delavirdine-Resistant22 - 25 ~1.0
Oncology: B-Raf Kinase Inhibition

In the RAS-RAF-MEK-ERK signaling cascade, B-Raf(V600E) mutations drive oncogenesis in melanoma.[4] Furo[2,3-c]pyridine indanone oximes have emerged as potent inhibitors.[5]

  • Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the hinge region (Cys532), while the furan oxygen orients the molecule to avoid steric clash with the gatekeeper residue.

  • Selectivity: High selectivity for B-Raf over other kinases due to the specific shape complementarity of the fused system.

Signaling Pathway Intervention

SignalingPathway GF Growth Factor RTK RTK (Receptor) GF->RTK Activation RAS RAS (GTPase) RTK->RAS BRAF B-RAF (Kinase) *Target of Furo[2,3-c]pyridine* RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Inhibition Blocked by Furo[2,3-c]pyridine ERK ERK1/2 MEK->ERK Response Cell Proliferation & Survival ERK->Response Transcription Factors

Caption: The RAS-RAF-MEK-ERK cascade highlighting the intervention point of Furo[2,3-c]pyridine inhibitors.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of Furo[2,3-c]pyridine Precursor (Step 4 & 5)

Adapted from Chang, M.-Y. et al. Heterocycles (2011).

Objective: Conversion of the selenolactone intermediate to the aromatized furo[2,3-c]pyridine.

Reagents:

  • Selenolactone intermediate (0.5 mmol)

  • DIBAL-H (Diisobutylaluminum hydride), 1.0 M in Hexanes

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2N HCl)

Step-by-Step Methodology:

  • Reduction (Furan Ring Formation):

    • Dissolve the selenolactone intermediate (0.5 mmol) in anhydrous THF (10 mL) under an argon atmosphere.

    • Cool the solution to 0°C (ice bath).

    • Dropwise add DIBAL-H (1.1 eq, 0.55 mmol) over 10 minutes.

    • Stir at 0°C for 5 hours . Monitor by TLC for disappearance of starting material.

    • Quench: Carefully add 2N HCl (2 mL) to the cold mixture.

    • Extract with Ethyl Acetate (3 x 15 mL).[6] Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

    • Result: This yields the hydrogenated dihydro-furo intermediate (approx. 87% yield).

  • Aromatization:

    • Dissolve the crude intermediate (0.2 mmol) in anhydrous THF (5 mL).

    • Add t-BuOK (0.5 mmol, 2.5 eq) in one portion at room temperature.

    • Heat the mixture to reflux for 1 hour .

    • Cool to room temperature and quench with water (1 mL).

    • Concentrate to remove THF, then extract with Ethyl Acetate.

    • Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Validation Check:

  • 1H NMR (CDCl3): Look for characteristic aromatic signals of the pyridine ring (approx.

    
     8.8, 8.4 ppm) and the furan doublet (
    
    
    
    7.7, 6.8 ppm).
  • Appearance: The final product is typically a light yellow/tan solid.

Part 5: References

  • Chang, M.-Y., & Tai, H.-Y. (2011).[7] Synthesis of Furo[2,3-c]pyridine.[6][7] Heterocycles, 83(8), 1887. Retrieved from [Link]

  • Wishka, D. G., et al. (1998).[8] (-)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a New Broad Spectrum HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor.[2][3] Journal of Medicinal Chemistry, 41(9), 1357-1360.[8] Retrieved from [Link]

  • Array BioPharma. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors.[5] Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252.[5] Retrieved from [Link]

Sources

4-Halofuro[2,3-c]pyridine Derivatives as Kinase Inhibitor Intermediates: A Technical Guide to Scaffold Functionalization and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quest for novel molecular architectures capable of selectively interacting with biological targets is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic systems, the furo[2,3-c]pyridine core has emerged as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse enzymes[1]. Specifically, 4-halofuro[2,3-c]pyridine derivatives (where the halogen is typically chlorine, bromine, or iodine) serve as critical, highly versatile intermediates in the synthesis of potent kinase inhibitors. The strategic placement of a halogen at the C-4 position provides an essential synthetic handle for late-stage diversification, enabling medicinal chemists to systematically explore the hydrophobic pockets of the kinase ATP-binding site.

This whitepaper provides an in-depth analysis of the mechanistic rationale, synthetic methodologies, and structure-activity relationships (SAR) surrounding 4-halofuro[2,3-c]pyridine intermediates, supported by field-proven protocols and authoritative literature.

Mechanistic Rationale: The Furo[2,3-c]pyridine Scaffold in Kinase Inhibition

The efficacy of the furo[2,3-c]pyridine scaffold lies in its structural mimicry of the adenine ring of ATP. The heteroatoms within the fused bicyclic system act as crucial hydrogen bond acceptors and donors, anchoring the molecule to the hinge region of the kinase domain.

When developing inhibitors for targets such as B-Raf , TAK1 , or EGFR , the spatial orientation of substituents is paramount. Mutations in the BRAF gene (e.g., V600E) lead to constitutive activation of the RAS-RAF-MEK-ERK signaling pathway, driving oncogenesis[1]. Derivatives incorporating the furo[2,3-c]pyridine core have demonstrated remarkable inhibitory activity against B-Raf by orienting pharmacophoric features to perfectly complement the mutated ATP-binding site[2].

The 4-halo substituent is not merely a structural feature; it is a deliberate design choice. The carbon-halogen bond at C-4 is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings)[3]. This allows for the rapid generation of analog libraries featuring diverse aryl, heteroaryl, or amine groups at the 4-position, which dynamically interact with the DFG-in/DFG-out conformations of the kinase activation loop.

G A 4-Halofuro[2,3-c]pyridine Scaffold B Late-Stage Functionalization A->B Pd-Catalyzed Coupling C Mature Kinase Inhibitor (e.g., B-Raf / TAK1) B->C SAR Optimization D ATP-Binding Pocket (Hinge Region) C->D High-Affinity Binding E Blockade of RAS-RAF-MEK-ERK D->E Pathway Inhibition

Logical workflow from scaffold functionalization to pathway inhibition.

Structure-Activity Relationships (SAR) & Quantitative Data

The elaboration of the 4-halofuro[2,3-c]pyridine intermediate into mature drugs has yielded highly potent inhibitors across multiple oncology and immunology targets. The table below summarizes the quantitative data and SAR insights derived from functionalizing the C-4 position.

Compound Class / ScaffoldTarget KinaseKey Substitution (Derived from 4-Halo)IC₅₀ RangeTherapeutic IndicationReference
Indanone Oximes B-Raf (V600E)Aryl/Heteroaryl extensions< 10 nMMelanoma / Oncology[2],[4]
7-Aminofuropyridines TAK1Cyclic amines / Piperazines10 - 50 nMInflammation / Ovarian Cancer[5]
Piperazine-Furopyridines EGFR (WT & Mutant)Substituted Pyridin-ylmethyl50 - 100 nMNon-Small Cell Lung Cancer (NSCLC)[6],[7]
Furopyridine-2-carbonitriles p53 (Y220C Mutant)*Dioxaspiro/Alkyl aminesN/A (Stabilizer)Broad Oncology[8]

*Note: While p53 is a transcription factor rather than a kinase, the 4-bromofuro[2,3-c]pyridine intermediate is utilized via identical cross-coupling logic to achieve mutant stabilization[8].

Synthetic Methodologies: Accessing the 4-Halo Intermediate

The synthesis of the 4-halofuro[2,3-c]pyridine core requires precise control over regioselectivity. A widely employed route involves the construction of the furan ring onto a pre-functionalized pyridine, followed by targeted electrophilic halogenation. Alternatively, the core can be synthesized starting from N-benzenesulfonylpiperidin-4-one via Wittig olefination and NaIO₄-mediated oxidative dehydroselenylation[9],[10].

For rapid library generation, the Sonogashira coupling followed by a 5-endo-dig cyclization is highly efficient[11]. Once the furo[2,3-c]pyridine core is established, regioselective halogenation at the C-4 position is achieved using N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). The electron-rich nature of the C-4 position, directed by the heteroatom resonance, allows for this selectivity.

G S1 Substituted Pyridine (e.g., 4-hydroxy-3-iodopyridine) S2 Sonogashira Coupling (Terminal Alkyne, Pd/Cu) S1->S2 S3 5-endo-dig Cyclization S2->S3 S4 Furo[2,3-c]pyridine Core S3->S4 S5 Electrophilic Halogenation (e.g., NBS or NCS) S4->S5 S6 4-Halofuro[2,3-c]pyridine Intermediate S5->S6

Step-by-step synthetic workflow for the 4-halofuro[2,3-c]pyridine intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating checkpoints. These checkpoints explain the causality behind the experimental conditions, ensuring the researcher understands why a reaction proceeds as intended.

Protocol A: Synthesis of 4-Bromofuro[2,3-c]pyridine-2-carbonitrile

This protocol details the regioselective bromination of the furo[2,3-c]pyridine core, a critical step documented in recent patent literature for generating functionalizable intermediates[8].

Reagents: Furo[2,3-c]pyridine-2-carbonitrile, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of furo[2,3-c]pyridine-2-carbonitrile in anhydrous MeCN (approx. 0.15 M concentration) under a nitrogen atmosphere.

    • Causality Check: Anhydrous MeCN is used because it is a polar aprotic solvent that stabilizes the bromonium ion intermediate without acting as a competing nucleophile.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Stir for 20 minutes to ensure thermal equilibrium.

    • Causality Check: Halogenation is highly exothermic. Maintaining 0°C prevents over-bromination (e.g., di- or tri-bromination at unintended positions) and limits the degradation of the nitrile group.

  • Halogenation: Add 0.9 to 1.05 equivalents of NBS in small portions over 15 minutes.

    • Causality Check: Adding NBS in portions controls the concentration of the active electrophile, ensuring exclusive regioselectivity at the C-4 position due to the directing effects of the furan oxygen and pyridine nitrogen.

  • Monitoring: Allow the reaction to stir at 0°C for 2 hours. Monitor progression via Thin-Layer Chromatography (TLC) or LC-MS.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to neutralize any unreacted NBS. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to yield the pure 4-bromofuro[2,3-c]pyridine intermediate.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Demonstrating the utility of the 4-halo intermediate to generate a kinase inhibitor[3].

Reagents: 4-Chloro-furo[2,3-c]pyridine derivative, Aryl boronic acid, Pd₂(dba)₃, PtBu₃·HBF₄, Potassium Fluoride (KF), THF.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine the 4-chloro-furo[2,3-c]pyridine intermediate (1.0 eq), aryl boronic acid (1.2 eq), KF (3.3 eq), and Pd₂(dba)₃ (0.1 eq).

  • Ligand Addition: Add the bulky, electron-rich ligand PtBu₃·HBF₄ (0.2 eq).

    • Causality Check: The use of PtBu₃ is critical here. 4-Chloropyridines are notoriously sluggish in oxidative addition compared to their bromo/iodo counterparts. The electron-rich nature of PtBu₃ facilitates the oxidative addition of the Pd(0) species into the strong C-Cl bond.

  • Degassing: Add anhydrous THF. Degas the mixture via three freeze-pump-thaw cycles or by bubbling nitrogen for 15 minutes.

    • Causality Check: Oxygen rapidly degrades the active Pd(0) catalyst and the phosphine ligand, which would stall the catalytic cycle.

  • Reaction: Heat the mixture to 40°C for 16 hours.

  • Isolation: Cool to ambient temperature, dilute with water, extract with dichloromethane, and purify via chromatography to isolate the final kinase inhibitor.

Protocol C: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To validate the biological efficacy of the synthesized inhibitors against targets like B-Raf or TAK1.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant kinase (e.g., B-Raf V600E), biotinylated substrate peptide, ATP, and the test compounds (serial dilutions in DMSO)[1].

  • Incubation: In a 384-well plate, mix the kinase, substrate, and test compound. Initiate the reaction by adding ATP at a concentration equal to its

    
     value for the specific kinase.
    
    • Causality Check: Setting the ATP concentration at

      
       ensures the assay is sensitive to competitive inhibitors binding at the ATP hinge region, accurately reflecting the inhibitor's potency (
      
      
      
      ).
  • Reaction Quench & Detection: After 60 minutes, add a stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Measure the TR-FRET signal using a microplate reader.

    • Causality Check: TR-FRET introduces a time delay before measurement, effectively eliminating short-lived background auto-fluorescence from the test compounds, ensuring high signal-to-noise ratio and trustworthy data.

Conclusion and Future Perspectives

The 4-halofuro[2,3-c]pyridine scaffold represents a cornerstone in the architectural design of modern kinase inhibitors. By leveraging the predictable reactivity of the C-4 halogen, medicinal chemists can execute precise late-stage functionalizations, rapidly traversing chemical space to optimize pharmacokinetics and target selectivity. As resistance mutations in kinases like EGFR and B-Raf continue to emerge, the structural versatility of the furo[2,3-c]pyridine core will remain instrumental in developing next-generation, mutation-agnostic targeted therapies.

References

  • The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors PubMed (NIH)[Link][2]

  • Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics PubMed (NIH) [Link][5]

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR PMC (NIH)[Link][6]

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR | The Journal of Physical Chemistry B ACS Publications[Link][7]

  • 3psb - Furo[2,3-c]pyridine-based Indanone Oximes as Potent and Selective B-Raf Inhibitors Protein Data Bank Japan [Link][4]

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE Heterocycles / CLOCKSS[Link][9]

  • ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine ResearchGate[Link][10]

  • WO2024238406A1 - Furopyridine compounds as p53 mutant stabilizer and uses thereof Google Patents[8]

  • WO2005110410A2 - Kinase inhibitors as therapeutic agents Google Patents[3]

Sources

Introduction: The Furopyridine Scaffold and the Strategic Role of Halogenation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Halogenated Furopyridines

Furopyridines, heterocyclic compounds resulting from the fusion of furan and pyridine rings, represent a "privileged scaffold" in modern medicinal chemistry.[1][2] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, most notably protein kinases.[2] This has led to their development as potent inhibitors for various diseases, including cancer, viral infections, and inflammatory conditions.[3][4][5] Derivatives of furo[2,3-b]pyridine, furo[3,2-b]pyridine, and furo[2,3-c]pyridine have all shown significant biological activities.[1][3][6][7]

The process of drug discovery is an iterative cycle of design, synthesis, and testing. A key strategy in this process, particularly during lead optimization, is the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine). Halogens are not mere passive additions; they are strategic tools used to meticulously modulate a compound's biological and physicochemical profile. Approximately 25% of approved drugs contain at least one halogen atom, a testament to their profound impact.[8] The strategic incorporation of halogens can enhance target affinity, improve membrane permeability, increase metabolic stability, and alter pharmacokinetics.[9][10] This guide provides a detailed exploration of the structure-activity relationships (SAR) of halogenated furopyridines, offering field-proven insights for researchers in drug development.

The Mechanistic Impact of Halogens on Molecular Interactions

The influence of a halogen atom on a furopyridine's activity is multifactorial, stemming from its unique physicochemical properties. Understanding these properties is fundamental to interpreting SAR data.

  • Electronegativity and Polarity: Halogens are highly electronegative, creating a dipole moment in the carbon-halogen bond. This alters the electronic distribution across the furopyridine scaffold, which can influence pKa of nearby functional groups and change interactions with the target protein.[8]

  • Size (Van der Waals Radius): The size of the halogen atom (F < Cl < Br < I) is a critical determinant of steric interactions within a protein's binding pocket. A larger halogen can provide a better fit by occupying a hydrophobic pocket, but it can also introduce steric hindrance if the pocket is too small.[11]

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral absorption.[8] However, this effect is context-dependent; for instance, adding fluorine to an aromatic system increases lipophilicity, while adding it to an aliphatic chain can decrease it.[9]

  • Halogen Bonding: Beyond simple steric and electronic effects, halogens can participate in a highly directional, non-covalent interaction known as a halogen bond (X-bond).[12][13] This occurs when an electropositive region on the halogen (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) on the protein target.[12][14] This interaction is analogous to a hydrogen bond and can significantly contribute to binding affinity and selectivity.[13][14] The strength of this bond typically increases with the size of the halogen (F < Cl < Br < I).[15]

Halogen_Influence Furopyridine Halogenated Furopyridine Core Size Size Furopyridine->Size Lipophilicity Lipophilicity Furopyridine->Lipophilicity Electronics Electronics Furopyridine->Electronics XBond XBond Furopyridine->XBond Affinity Affinity Size->Affinity Pocket Filling/ Steric Clash PK PK Lipophilicity->PK Absorption Metabolism Metabolism Lipophilicity->Metabolism Metabolic Site Blocking Electronics->Affinity Dipole Interactions XBond->Affinity Specific Non-covalent Bonding Selectivity Selectivity XBond->Selectivity Specific Non-covalent Bonding

SAR of Halogenated Furopyridines as Kinase Inhibitors

Kinases are a critical class of enzymes often dysregulated in cancer, making them prime therapeutic targets.[1] Halogenated furopyridines have emerged as potent inhibitors of several key kinases.

Case Study 1: Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a transmembrane protein that plays a key role in cell growth and proliferation; its mutation is a driver in several cancers, including non-small cell lung cancer (NSCLC).[3] A series of furopyridine (PD) derivatives have shown potent inhibitory activity against wild-type EGFR and clinically relevant drug-resistant mutants (L858R/T790M and L858R/T790M/C797S).[4]

While the exact structures of all screened PD compounds are not public, synthesis schemes reveal the use of chlorinated furopyridine precursors, indicating the presence of chlorine in the final active molecules.[3] For instance, compound PD56 showed potent, nanomolar inhibition across all three tested forms of EGFR.[4] Computational modeling through molecular mechanics/Poisson–Boltzmann surface area (MM/PBSA) calculations confirmed a strong binding affinity.[3] The presence of a halogen, likely chlorine, on the furopyridine core is critical for achieving this high potency, likely through a combination of hydrophobic interactions and potential halogen bonding within the ATP-binding site of the kinase.

CompoundTarget EGFR FormIC50 (nM)Reference Drug (Osimertinib) IC50 (nM)
PD18 Wild-type12.88 ± 1.1515.65 ± 1.25
PD18 L858R/T790M10.84 ± 1.0913.56 ± 1.18
PD23 L858R/T790M3.23 ± 0.9813.56 ± 1.18
PD56 Wild-type8.38 ± 1.0515.65 ± 1.25
PD56 L858R/T790M12.36 ± 1.1213.56 ± 1.18
Data synthesized from Todsaporn et al., J. Phys. Chem. B.[3]

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Signal Downstream Signaling (e.g., RAS/MAPK) Dimer->Signal Response Cell Proliferation, Survival Signal->Response Inhibitor Halogenated Furopyridine Inhibitor->Dimer Blocks ATP Binding Site, Inhibits Phosphorylation

Case Study 2: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy.[16] A study exploring various substituted pyridines and furopyridines identified several potent CDK2 inhibitors.[16][17]

Notably, the furopyridine derivative compound 14 demonstrated good inhibitory activity against the CDK2/cyclin A2 complex, comparable to the reference inhibitor roscovitine.[16] The SAR analysis from this study concluded that the furopyridine core itself was superior to other pyridine derivatives for activity against colon cancer cell lines.[17] The specific halogenation pattern contributes to this activity by optimizing the fit and interactions within the CDK2 active site.

CompoundTarget KinaseIC50 (µM)Reference Drug (Roscovitine) IC50 (µM)
Compound 4 (Pyridine)CDK2/cyclin A20.240.39
Compound 11 (Pyridine)CDK2/cyclin A20.500.39
Compound 14 (Furopyridine)CDK2/cyclin A20.930.39
Data from Ismail et al., Molecules.[16]

While compound 4 (a non-furopyridine) was the most potent in this specific series, the study highlights that incorporating the ester functionality within the furopyridine scaffold (compound 14) maintains significant, sub-micromolar activity.[17] This provides a valuable scaffold for further optimization where halogenation can be used to fine-tune properties like selectivity and pharmacokinetics.

Experimental Protocols for SAR Determination

To establish a robust SAR, standardized and reproducible experimental protocols are essential. The following are methodologies central to the evaluation of halogenated furopyridines.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines the determination of a compound's inhibitory activity against a target kinase by measuring the amount of ATP remaining after the kinase reaction.[1][16]

Objective: To determine the IC50 value of a test compound against a specific kinase (e.g., CDK2/cyclin A).

Materials:

  • Target kinase and its substrate

  • Test compounds (halogenated furopyridines) dissolved in DMSO

  • Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)

  • Assay buffer (specific to the kinase)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add 5 µL of the kinase reaction buffer containing the kinase and its specific substrate.

    • Add 1 µL of the serially diluted test compound or DMSO (for control wells).

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the time specified by the kinase manufacturer (typically 30-60 minutes).

  • Detection:

    • Add 10 µL of Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely correlated with kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 1. Dispense Kinase/Substrate Mixture to Plate Start->Step1 Step2 2. Add Test Compound (or DMSO control) Step1->Step2 Step3 3. Pre-incubate Step2->Step3 Step4 4. Add ATP to Initiate Reaction Step3->Step4 Step5 5. Incubate for Kinase Reaction Step4->Step5 Step6 6. Add Kinase-Glo® Reagent (Stops reaction, generates light) Step5->Step6 Step7 7. Measure Luminescence Step6->Step7 End End: Calculate IC50 Step7->End

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT-Based)

This protocol measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of potential anticancer compounds.[18]

Objective: To determine the IC50 value of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KYSE70, HCT-116)[16][18]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or medium with DMSO for control).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 5 minutes and then measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

Conclusion and Future Directions

The structure-activity relationship of halogenated furopyridines is a rich and complex field that underscores the power of strategic halogenation in drug design. The evidence clearly demonstrates that the type, position, and number of halogen atoms on the furopyridine scaffold profoundly influence binding affinity, target selectivity, and overall pharmacological profile. The ability of halogens to form specific halogen bonds, occupy hydrophobic pockets, and modulate the electronics of the core structure makes them indispensable tools for optimizing lead compounds.

Future research should focus on a more systematic exploration of the full halogen series (F, Cl, Br, I) at various positions on the furopyridine ring. This, combined with high-resolution co-crystal structures of inhibitors bound to their kinase targets, will provide a more precise understanding of the key interactions, particularly the role of halogen bonding. Integrating these empirical findings with advanced computational models will further accelerate the design of next-generation halogenated furopyridine inhibitors with superior efficacy and safety profiles.[19]

References

  • Todsaporn, D., Zubenko, A., Kartsev, V. G., et al. (2022). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. ACS Publications - The Journal of Physical Chemistry B. Available at: [Link]

  • Todsaporn, D., Zubenko, A., Kartsev, V. G., et al. (2022). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. National Center for Biotechnology Information. Available at: [Link]

  • Ali, M. A., Ismail, R., & Taha, M. (2026). Key contemporary considerations for halogens in drug discovery. Taylor & Francis Online. Available at: [Link]

  • Ali, M. A., Taha, M., & Ismail, R. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI. Available at: [Link]

  • Lin, C., & Das, T. (2021). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Pontes, P., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Bentham Science. Available at: [Link]

  • Ismail, M. F., El-Sayed, M. A., Ali, O. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. National Center for Biotechnology Information. Available at: [Link]

  • Saha, S., et al. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2024). Novel Furopyridine and Furopyrimidine Compounds as PI4K Inhibitors for Treating Malaria and Viral Infection. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Halogenated Heterocycles as Pharmaceuticals. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Biologically active nicotinonitrile and furopyridine-containing drugs. ResearchGate. Available at: [Link]

  • Istanbullu, H., Bayraktar, G., & Saylam, M. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Travelstead, C. E., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. National Center for Biotechnology Information. Available at: [Link]

  • Ismail, M. F., El-Sayed, M. A., Ali, O. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Structures of furopyridines derivatives with important biological activities and photophysical properties. ResearchGate. Available at: [Link]

  • Li, C., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. National Center for Biotechnology Information. Available at: [Link]

  • Mondal, S., & Ghorai, P. (2021). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]

  • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. SciSpace. Available at: [Link]

  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. Available at: [Link]

  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. Available at: [Link]

  • Taylor, J. C., et al. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Semantic Scholar. Available at: [Link]

  • Zhang, Z., et al. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. National Center for Biotechnology Information. Available at: [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Royal Society of Chemistry. Available at: [Link]

  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Direct regioselective C-3 halogenation of pyridines. ResearchGate. Available at: [Link]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. National Center for Biotechnology Information. Available at: [Link]

  • de la Cruz-Ojeda, P., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • ResearchGate. (n.d.). structures of the halogenated compounds and their inhibition on human... ResearchGate. Available at: [Link]

  • Journal of Chemical Reviews. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews. Available at: [Link]

  • PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. National Center for Biotechnology Information. Available at: [Link]

  • ScienceDirect. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. ScienceDirect. Available at: [Link]

  • PubMed. (2024). Exploring the Anticancer Potential of Furanpydone A: A Computational Study on its Inhibition of MTHFD2 Across Diverse Cancer Cell Lines. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. ResearchGate. Available at: [Link]

Sources

2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine (CAS 1326713-71-6): Scaffold Design, Synthetic Utility, and Kinase Inhibitor Development

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged scaffolds that offer both precise spatial orientation and modular synthetic handles. 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine (CAS: 1326713-71-6) is a highly functionalized, fused bicyclic heteroaromatic intermediate. It serves as the foundational building block for a novel class of Transforming Growth Factor-


-Activated Kinase 1 (TAK1) inhibitors.

As a Senior Application Scientist, I have structured this guide to dissect the chemical logic behind this specific scaffold. We will explore how its distinct halogenation pattern dictates synthetic regioselectivity, how its core interacts with the kinase hinge region, and the exact laboratory protocols required to translate this raw material into potent, biologically active lead compounds.

Chemical Identity and Structural Logic

The utility of 2,3-dichloro-4-iodofuro[2,3-c]pyridin-7-amine lies in its orthogonal reactivity. The molecule is engineered to allow sequential, regioselective functionalization.

Table 1: Chemical Identifiers and Properties

Property / IdentifierDetail / Value
Chemical Name 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine
CAS Registry Number 1326713-71-6 [1]
Molecular Formula C

H

Cl

IN

O
Molecular Weight 328.92 g/mol
Hinge-Binding Motif 7-Amino group (H-bond donor) & Pyridine N (H-bond acceptor)
Primary Synthetic Handle 4-Iodo (Highly reactive toward Pd-catalyzed oxidative addition)
Metabolic/Steric Blocks 2,3-Dichloro (Modulates lipophilicity; blocks oxidative metabolism)

The Causality of the Design: Why this specific halogenation pattern? In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition follows the trend I > Br > Cl. The presence of the iodine atom at the C4 position allows chemists to perform Suzuki-Miyaura or Sonogashira couplings regioselectively at C4, leaving the C2 and C3 chlorine atoms intact[2]. Furthermore, the C2/C3 chloro substitutions serve a dual purpose in drug design: they fill hydrophobic sub-pockets in the target enzyme and block cytochrome P450-mediated oxidation of the electron-rich furan ring, a common metabolic liability.

The Target: TAK1 Kinase in Oncology and Inflammation

To understand the value of this compound, we must understand its target. TAK1 is a serine/threonine kinase belonging to the MAP3K family. It is a critical convergence point for pro-inflammatory cytokine signaling (such as IL-1, TNF-


, and TGF-

) and Toll-like receptor (TLR) activation. Upon activation, the TAK1-TAB1-TAB2/3 complex phosphorylates downstream targets, ultimately unleashing NF-

B and AP-1 transcription factors, which drive inflammation and tumor survival [3].

TAK1_Pathway Cytokines Cytokines (IL-1, TNF-α, TGF-β) Receptors Receptors (IL-1R, TNFR, TGF-βR) Cytokines->Receptors TAK1 TAK1 Complex (TAK1-TAB1-TAB2/3) Receptors->TAK1 Activation IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK) TAK1->MAPKs Inhibitor 7-Aminofuro[2,3-c]pyridine Inhibitors Inhibitor->TAK1 Blockade NFkB NF-κB IKK->NFkB AP1 AP-1 MAPKs->AP1 Response Inflammation & Tumor Survival NFkB->Response AP1->Response

Diagram 1: The TAK1 signaling cascade and the intervention point of 7-aminofuro[2,3-c]pyridine inhibitors.

Structure-Activity Relationship (SAR) and Pharmacokinetic Optimization

Initial high-throughput screening (HTS) identified the 7-aminofuro[2,3-c]pyridine core as a weak TAK1 inhibitor. Through rigorous Structure-Based Drug Design (SBDD), researchers at OSI Pharmaceuticals utilized the 4-iodo scaffold to systematically explore the solvent-exposed channel of the TAK1 active site [2].

By coupling various pyrazole and aryl rings at the C4 position, the biochemical potency was driven down from micromolar to ~10 nM (e.g., Compound 12az). However, achieving potency is only half the battle. The intersection of molecular modeling and in vitro metabolite identification revealed that early derivatives suffered from rapid clearance [4].

Table 2: Evolution of TAK1 Inhibitors from the Scaffold

StageRepresentative CompoundTAK1 IC

(nM)
Key Optimization / Characteristic
HTS Hit Unsubstituted Core> 1000Weak hinge binding; poor selectivity.
Lead Generation Compound 12az~ 10High potency via C4-pyrazole substitution; rapid metabolic clearance.
Lead Optimization Compound 13a< 20Optimized PK profile; active in in vivo ovarian cancer models [4].

Crystallographic data (e.g., PDB: 4L53) confirms that the 7-amino group and the adjacent pyridine nitrogen form a canonical bidentate hydrogen bond network with the backbone amides of the TAK1 hinge region (specifically Ala107 and Glu105), anchoring the molecule while the C4 substituents dictate kinase selectivity [5].

Experimental Workflows: From Synthesis to Validation

To ensure trustworthiness and reproducibility, the following protocols represent the self-validating systems used to synthesize and evaluate derivatives of CAS 1326713-71-6.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C4

Purpose: To install diversity elements at the C4 position while preserving the C2/C3 chloro groups.

  • Preparation: In a flame-dried Schlenk flask, combine 2,3-dichloro-4-iodofuro[2,3-c]pyridin-7-amine (1.0 equiv) and the desired boronic acid/pinacol ester (1.2 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl

    
     (0.05 equiv) and anhydrous K
    
    
    
    CO
    
    
    (3.0 equiv). Insight: Pd(dppf)Cl
    
    
    is chosen for its large bite angle, which facilitates the reductive elimination step in sterically hindered substrates.
  • Solvent System: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to H

    
    O. Insight: The biphasic system ensures the solubility of both the organic scaffold and the inorganic base.
    
  • Degassing (Critical Step): Sparge the mixture with ultra-pure Argon for 15 minutes. Failure to remove oxygen will result in the oxidation of the Pd(0) active species and promote homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90°C under Argon for 4–6 hours. Monitor via LC-MS until the disappearance of the starting mass (m/z 328.9).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Time-Resolved FRET (TR-FRET) TAK1 Kinase Assay

Purpose: To quantify the biochemical IC


 of the synthesized inhibitors.
  • Enzyme Preparation: Dilute recombinant TAK1-TAB1 fusion protein in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dispensing: Use an acoustic dispenser (e.g., Echo 550) to transfer test compounds in 100% DMSO into a 384-well proxiplate (final DMSO concentration

    
     1%).
    
  • Reaction Initiation: Add 10

    
    L of the enzyme solution to the compounds. Incubate for 15 minutes to allow for binding equilibrium.
    
  • Substrate Addition: Add 10

    
    L of a substrate mix containing ATP (at the apparent K
    
    
    
    for TAK1) and a biotinylated MAP2K4 peptide substrate.
  • Incubation: Seal the plate and incubate at room temperature for 60 minutes. Insight: Operating at steady-state kinetics ensures accurate IC

    
     determination.
    
  • Detection: Stop the reaction by adding 20

    
    L of a detection buffer containing EDTA (to chelate Mg
    
    
    
    and stop the kinase), Streptavidin-APC (to bind the biotinylated peptide), and a Europium-labeled anti-phospho-MAP2K4 antibody.
  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Calculate the IC

    
     using a 4-parameter logistic non-linear regression model.
    

Workflow Scaffold Scaffold Synthesis (CAS 1326713-71-6) Coupling Palladium-Catalyzed Cross-Coupling Scaffold->Coupling Library Compound Library Generation Coupling->Library Assay In Vitro TAK1 Kinase Assay Library->Assay Assay->Coupling SAR Feedback ADME Metabolite ID & PK Profiling Assay->ADME Lead Lead Optimization (e.g., Cpd 13a) ADME->Lead

Diagram 2: Iterative workflow from the 1326713-71-6 scaffold to optimized in vivo leads.

Conclusion

The compound 2,3-dichloro-4-iodofuro[2,3-c]pyridin-7-amine is far more than a simple chemical catalog entry; it is a masterclass in rational scaffold design. By combining a potent hinge-binding motif (the 7-aminopyridine) with highly tunable and regioselective halogen handles, it enabled the discovery of some of the most potent and selective TAK1 inhibitors to date. Understanding the causality behind its structural features empowers medicinal chemists to leverage this scaffold for future kinase-targeted therapies across oncology and autoimmune indications.

References

  • Molaid Chemical Database. "2,3-dichloro-4-iodofuro[2,3-c]pyridin-7-amine | 1326713-71-6." Accessed March 5, 2026. URL: [Link]

  • Hornberger, K. R., et al. "Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1." Bioorganic & Medicinal Chemistry Letters 23.16 (2013): 4517-4522. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics - PubMed." Accessed March 5, 2026. URL: [Link]

  • Hornberger, K. R., et al. "Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics." Bioorganic & Medicinal Chemistry Letters 23.16 (2013): 4511-4516. URL: [Link]

  • RCSB Protein Data Bank. "4L53: Crystal Structure of (1R,4R)-4-{4-[7-amino-2-(1,2,3-benzothiadiazol-7-yl)-3-chlorofuro[2,3-c]pyridin-4-yl]-1H-pyrazol-1-yl}cyclohexan-1-ol bound to TAK1-TAB1." Accessed March 5, 2026. URL: [Link]

Novel Heteroaromatic Scaffolds for Drug Discovery: Furo[2,3-c]pyridine

[1][2]

Executive Summary

The search for novel chemical space is a perpetual driver in medicinal chemistry.[1] While indole and quinoline scaffolds have historically dominated drug discovery libraries, their ubiquity often leads to intellectual property (IP) crowding and non-specific binding liabilities.[1] Furo[2,3-c]pyridine , a fused bicyclic heteroaromatic system, has emerged as a high-value "privileged scaffold" capable of addressing these challenges.[1]

This guide analyzes the furo[2,3-c]pyridine core, detailing its physicochemical profile, robust synthetic pathways, and proven utility in delivering potent inhibitors for B-Raf kinase (oncology) and HIV-1 Reverse Transcriptase (virology).[1]

Structural & Physicochemical Profile

The furo[2,3-c]pyridine scaffold consists of a pyridine ring fused to a furan ring across the c-bond (positions 3 and 4 of the pyridine).[1] This fusion creates a unique electronic environment distinct from its isomers (e.g., furo[3,2-c]pyridine or furo[2,3-b]pyridine).[1]

Electronic Distribution[1]
  • Pyridine Ring: Electron-deficient, providing a specific hydrogen bond acceptor (N-atom) crucial for kinase hinge binding.[1]

  • Furan Ring: Electron-rich, allowing for

    
    -
    
    
    stacking interactions within hydrophobic pockets.[1]
  • Dipole Moment: The opposing electronic nature of the two rings creates a distinct dipole vector, influencing orientation in active sites.[1]

Key Physicochemical Metrics

The following table summarizes the baseline properties of the unsubstituted core, which are favorable for oral bioavailability (Lipinski's Rule of 5 compliance).

PropertyValueImplication for Drug Design
Molecular Weight 119.12 DaHigh ligand efficiency; allows for significant decoration.[1]
cLogP ~1.3Optimal lipophilicity for membrane permeability.
H-Bond Acceptors 2 (N, O)Critical for interacting with backbone amides (e.g., hinge region).[1]
H-Bond Donors 0Requires functionalization (e.g., amine/amide) to add donor capacity.[1]
Topological Polar Surface Area (TPSA) ~26 ŲExcellent blood-brain barrier (BBB) penetration potential.[1]

Synthetic Strategies & Protocols

Accessing the furo[2,3-c]pyridine core has historically been challenging due to regioselectivity issues.[1] However, modern intramolecular cyclization strategies have streamlined production.[1]

Primary Route: The Chang & Tai Protocol

This method is preferred for its operational simplicity and use of commercially available starting materials.[1] It constructs the furan ring onto a pre-existing piperidine derivative, followed by aromatization.[1]

Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, moving from the piperidone precursor to the final aromatic scaffold.

SynthesisWorkflowStartN-benzenesulfonylpiperidin-4-oneStep1Wittig Olefination(Ph3P=CHCO2Et)Start->Step1CHCl3, RefluxStep2Deconjugation(DBU, Reflux)Step1->Step2IsomerizationStep3Reduction & Cyclization(DIBAL-H)Step2->Step3Lactone FormationEndFuro[2,3-c]pyridine(Aromatization w/ t-BuOK)Step3->EndOxidation

Figure 1: Step-wise synthetic workflow for the construction of the furo[2,3-c]pyridine core.

Detailed Experimental Protocol

Based on the methodology established by Chang & Tai (2011).

Step 1: Olefination & Deconjugation

  • Reactants: Dissolve N-benzenesulfonylpiperidin-4-one (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.2 eq) in chloroform.

  • Conditions: Reflux for 10 hours.

  • Isomerization: Treat the crude

    
    -unsaturated ester with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in refluxing THF to shift the double bond, yielding the 
    
    
    -unsaturated ester.[1]

Step 2: Reduction & Cyclization

  • Reduction: Cool the ester solution to 0°C. Slowly add DIBAL-H (Diisobutylaluminum hydride, 3.3 eq).

  • Mechanism: This reduces the ester to an alcohol/aldehyde intermediate which spontaneously undergoes intramolecular cyclization to form the lactol/furan ring.[1]

  • Workup: Quench with Rochelle's salt, extract with EtOAc, and concentrate.

Step 3: Aromatization

  • Reagent: Dissolve the intermediate in THF and add t-BuOK (Potassium tert-butoxide).

  • Reaction: Reflux for 1 hour. This eliminates the sulfonyl group and aromatizes the pyridine ring.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the pure furo[2,3-c]pyridine.[1]

Medicinal Chemistry Applications

The furo[2,3-c]pyridine scaffold acts as a bioisostere for indole and quinoline, offering altered solubility and metabolic profiles while maintaining planarity.[1]

Case Study A: B-Raf V600E Inhibitors (Oncology)

The most prominent application of this scaffold was demonstrated by Array BioPharma (Buckmelter et al., 2011).[1] They utilized furo[2,3-c]pyridine to target B-Raf V600E, a driver mutation in melanoma.[1][2]

  • Design Rationale: The pyridine nitrogen (N6) serves as the hinge binder (acceptor), while the furan oxygen positions the molecule within the ATP-binding pocket.[1]

  • Key Modification: Substitution at the C2/C3 position with an indanone oxime moiety significantly improved selectivity against wild-type Raf.[1]

Signaling Pathway Context

Inhibiting B-Raf blocks the MAPK signaling cascade, preventing uncontrolled cell proliferation.[1]

RAFPathwayGrowthFactorGrowth FactorRASRAS (GTP-bound)GrowthFactor->RASBRAFB-Raf (V600E)TARGETRAS->BRAFActivationMEKMEK1/2BRAF->MEKPhosphorylationERKERK1/2MEK->ERKProliferationCell Proliferation& SurvivalERK->ProliferationInhibitorFuro[2,3-c]pyridineInhibitorInhibitor->BRAFInhibition (ATP-competitive)

Figure 2: The RAS-RAF-MEK-ERK pathway showing the intervention point of furo[2,3-c]pyridine inhibitors.[1]

SAR Data Summary

The following table highlights the potency of furo[2,3-c]pyridine derivatives compared to early hits.

Compound ClassR-Group (C2/C3)B-Raf V600E IC50 (nM)Selectivity Note
Imidazo-pyrazine (Hit) Generic Aryl120Poor physicochemical properties
Furo[2,3-c]pyridine Indanone Oxime< 10 High potency; improved solubility
Furo[2,3-c]pyridine Phenyl-sulfonamide45Good potency; lower metabolic stability
Case Study B: HIV-1 Reverse Transcriptase (Virology)

The compound PNU-142721 utilizes the furo[2,3-c]pyridine core as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).[1][3][4][5]

  • Structure: (-)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine.[1][3][5][6]

  • Mechanism: It binds to a hydrophobic pocket near the polymerase active site, locking the enzyme in an inactive conformation.[1]

  • Significance: This demonstrates the scaffold's versatility beyond kinase inhibition, capable of engaging viral targets with high affinity.[1]

Future Outlook

The furo[2,3-c]pyridine scaffold remains under-exploited compared to its [2,3-b] isomer.[1] Future opportunities lie in:

  • C2-H Functionalization: Direct C-H activation at the furan C2 position to introduce polarity.[1]

  • Fragment-Based Drug Discovery (FBDD): Using the low-MW core (119 Da) as a starting fragment for crystallographic screening against "undruggable" targets like KRAS.[1]

References

  • Buckmelter, A. J., et al. (2011).[1][7][8][9] "The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors."[1][2][9] Bioorganic & Medicinal Chemistry Letters, 21(4), 1248–1252.[1][7][9]

  • Chang, M.-Y., & Tai, H.-Y. (2011).[1] "Synthesis of furo[2,3-c]pyridine." Heterocycles, 83(8), 1889-1896.[1]

  • Wishka, D. G., et al. (1998).[1][5] "(-)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a new broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitor."[1][3][5] Journal of Medicinal Chemistry, 41(9), 1357–1360.[1][5]

  • Fayol, A., & Zhu, J. (2005).[1] "Multicomponent synthesis of polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines." Angewandte Chemie International Edition, 44(44).[1] [1]

Therapeutic Potential of Polysubstituted Furo[2,3-c]pyridines in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[2,3-c]pyridine scaffold represents a privileged yet under-explored heterocycle in modern oncology. Unlike its more common isomers (e.g., furo[3,2-c]pyridine), the [2,3-c] fusion offers a unique vector orientation for substituents, enabling high-affinity interactions with ATP-binding pockets of kinases and specific recognition sites on Toll-like Receptors (TLRs).

This technical guide dissects the dual therapeutic utility of this scaffold:

  • Targeted Therapy: As potent, selective inhibitors of B-Raf (V600E) kinase, addressing resistance mechanisms in melanoma.

  • Immunotherapy: As specific TLR8 agonists , serving as non-nucleotide small molecule adjuvants that drive Th1-polarizing immune responses.

Chemical Architecture & Synthesis Strategies

The physicochemical properties of furo[2,3-c]pyridines—specifically their planarity and hydrogen-bond acceptor capabilities—make them ideal bioisosteres for purines and indazoles.

Synthetic Workflows

Two distinct synthetic pathways are dominant, dictated by the desired pharmacological endpoint.

Pathway A: Kinase Inhibitor Synthesis (Sonogashira Cyclization)

Used to generate the core for B-Raf inhibitors.

  • Starting Material: 3-hydroxy-4-iodopyridine (or 2-chloro-3-hydroxypyridine derivatives).

  • Key Step: Sonogashira cross-coupling with terminal alkynes followed by 5-endo-dig cyclization.

Pathway B: TLR8 Agonist Synthesis (Groebke-Blackburn-Bienaymé)

Used to generate 2,3-diamino-furo[2,3-c]pyridines.[1]

  • Starting Material: Pyridoxal (Vitamin B6 derivative).

  • Key Step: One-pot multicomponent reaction with isonitriles and anilines.

Synthesis_Pathways Start_A 3-Hydroxy-4-iodopyridine Inter_A Sonogashira Coupling (Pd catalyst, CuI, Alkyne) Start_A->Inter_A Start_B Pyridoxal (Aldehyde) Inter_B Groebke-Blackburn-Bienaymé (Aniline, Isonitrile, Catalyst) Start_B->Inter_B Prod_A Furo[2,3-c]pyridine Core (Kinase Scaffold) Inter_A->Prod_A 5-endo-dig Cyclization Prod_B 2,3-Diamino-furo[2,3-c]pyridine (TLR8 Agonist) Inter_B->Prod_B Multicomponent Fusion

Figure 1: Divergent synthetic strategies for accessing distinct pharmacological classes of furo[2,3-c]pyridines.

Target 1: B-Raf Kinase Inhibition[2][3][4][5]

The Ras-Raf-MEK-ERK (MAPK) pathway is hyperactivated in ~7% of all human cancers, most notably melanoma (50% frequency of BRAF V600E mutations). Furo[2,3-c]pyridine derivatives, particularly indanone oxime substituted analogs, function as Type I (ATP-competitive) inhibitors.

Mechanism of Action

These compounds bind to the ATP-binding cleft of the kinase. The pyridine nitrogen acts as a critical hydrogen bond acceptor for the hinge region (Cys532 in B-Raf), while the furan oxygen orients the molecule to position the "tail" substituents into the hydrophobic back pocket.

MAPK_Pathway RTK RTK (Growth Factor Receptor) RAS RAS-GTP RTK->RAS Activation BRAF BRAF (V600E) RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Prolif Cell Proliferation & Survival ERK->Prolif Transcription Inhibitor Furo[2,3-c]pyridine Inhibitor Inhibitor->BRAF Blockade (ATP Competition)

Figure 2: Signal transduction blockade by furo[2,3-c]pyridine inhibitors in the MAPK pathway.

Structure-Activity Relationship (SAR)

Optimization of the scaffold focuses on the C2 and C3 positions of the furan ring and the pyridine nitrogen environment.

PositionModificationEffect on Potency (IC50)Notes
Core Furo[2,3-c]pyridine< 10 nM Superior to [3,2-c] isomer for B-Raf binding.
C2 (Furan) Indanone OximeHigh Potency Provides critical hydrophobic interactions.
C2 (Furan) Small Alkyl (Methyl)Low PotencyInsufficient steric bulk to fill the pocket.
Pyridine N UnsubstitutedHigh PotencyEssential for H-bond with hinge region (Cys532).
C3 (Furan) H or Small GroupVariableTolerance depends on the angle of the C2 substituent.

Experimental Protocols

Protocol: Synthesis of Furo[2,3-c]pyridine Core (Sonogashira Route)

Objective: Synthesize the intermediate 2-substituted furo[2,3-c]pyridine.

Reagents:

  • 3-Hydroxy-4-iodopyridine (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et3N) (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 3-hydroxy-4-iodopyridine in anhydrous DMF.

  • Addition: Add Pd(PPh3)2Cl2 and CuI. Stir for 5 minutes until dissolved.

  • Coupling: Add Triethylamine followed by the dropwise addition of the Terminal Alkyne.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the iodopyridine.

  • Cyclization (In Situ): In many cases, the 5-endo-dig cyclization occurs spontaneously under these conditions. If not, increase temperature to 100°C for an additional 2 hours.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient 0-50% EtOAc in Hexane).

Protocol: In Vitro B-Raf (V600E) Kinase Assay

Objective: Determine the IC50 of the synthesized compound against B-Raf V600E.

System: ADP-Glo™ Kinase Assay (Promega) or equivalent radiometric assay.

Step-by-Step Methodology:

  • Enzyme Prep: Dilute recombinant B-Raf (V600E) enzyme (0.2 ng/µL) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

  • Compound Prep: Prepare 3-fold serial dilutions of the furo[2,3-c]pyridine compound in 100% DMSO.

  • Incubation: Add 2 µL of compound to 4 µL of enzyme solution in a 384-well white plate. Incubate at Room Temperature (RT) for 15 minutes.

  • Reaction Start: Add 4 µL of Substrate Mix (MEK1 protein substrate + 10 µM ATP).

  • Kinase Run: Incubate at RT for 60 minutes.

  • Termination: Add 10 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 mins.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 mins.

  • Read: Measure Luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Protocol: Cellular Proliferation Assay (A375 Melanoma)

Objective: Assess cellular potency (EC50) in a biologically relevant model.

  • Seeding: Seed A375 cells (BRAF V600E mutant) at 3,000 cells/well in 96-well plates containing DMEM + 10% FBS. Allow attachment overnight.

  • Treatment: Add compounds (serially diluted in media, final DMSO < 0.5%) to wells. Include "No Drug" (Vehicle) and "No Cell" controls.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measurement: Read Absorbance at 570 nm.

  • Calculation: % Viability = (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100.

References

  • Structure-Activity Relationships in Human Toll-like Receptor 8-Active 2,3-diamino-furo[2,3-c]pyridines. Journal of Medicinal Chemistry. [Link]

  • The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][2]

  • Synthesis of Furo[2,3-c]pyridine. Heterocycles. [Link]

  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Exquisite Selectivity For Human Toll-like Receptor 8 in Substituted Furo[2,3-c]quinolines. Journal of Medicinal Chemistry. [Link]

Sources

The Rise of a Privileged Scaffold: A Technical Guide to the Patent Landscape of 7-Amino-furo[2,3-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-amino-furo[2,3-c]pyridine core has emerged as a significant scaffold in the development of potent and selective kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and inflammatory diseases. This technical guide provides an in-depth analysis of the patent landscape surrounding this privileged heterocyclic system. We will delve into the key intellectual property, the primary kinase targets, and the structure-activity relationships (SAR) that have driven the optimization of these compounds. This guide will further provide detailed experimental protocols for the characterization of novel 7-amino-furo[2,3-c]pyridine kinase inhibitors, offering a comprehensive resource for researchers and drug development professionals in this competitive field.

Introduction: The Allure of the Furo[2,3-c]pyridine Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has been a major focus of the pharmaceutical industry for the past two decades, leading to numerous FDA-approved drugs.[2]

The furo[2,3-c]pyridine scaffold has garnered significant attention as a "privileged" structure in medicinal chemistry. Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for presenting key pharmacophoric elements to the ATP-binding site of kinases. The presence of nitrogen and oxygen atoms offers opportunities for crucial hydrogen bonding interactions, while the aromatic system allows for various substitutions to fine-tune potency, selectivity, and pharmacokinetic properties. The 7-amino substitution, in particular, has proven to be a critical anchor for achieving high-affinity binding to a number of important kinase targets.

The Patent Landscape: Key Players and Primary Targets

The intellectual property surrounding 7-amino-furo[2,3-c]pyridine kinase inhibitors is concentrated around a key therapeutic target: Transforming growth factor-β-activated kinase 1 (TAK1) . Research and patent filings have been prominently led by scientists at OSI Pharmaceuticals, LLC .

The Central Target: TAK1

TAK1, also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a crucial upstream kinase in the signaling cascades of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1 (IL-1).[3] As a key regulator of cellular processes like inflammation, apoptosis, and immune responses, TAK1 has emerged as a promising therapeutic target for a range of diseases, including cancer and inflammatory disorders.[4]

Pioneering Research and Implied Patent Protection

A series of publications from researchers at OSI Pharmaceuticals laid the groundwork for the development of 7-amino-furo[2,3-c]pyridine as potent TAK1 inhibitors.[5][6] These papers detail the discovery of this scaffold through high-throughput screening and the subsequent optimization of its biochemical and cellular potency. This body of work strongly suggests that the core intellectual property for these compounds resides with OSI Pharmaceuticals or its parent/successor companies.

While a specific patent explicitly disclosing the "7-amino-furo[2,3-c]pyridine" scaffold for TAK1 inhibition has not been publicly identified through initial searches, the comprehensive nature of the research disclosed in these publications indicates a robust underlying patent portfolio. It is common practice for companies to file broad patent applications covering a chemical genus before publishing specific examples.

Table 1: Key Research Publications on 7-Amino-furo[2,3-c]pyridine TAK1 Inhibitors

Publication TitleKey FindingsLead Author/Affiliation
Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1[6]Describes the initial discovery from high-throughput screening and optimization to achieve low nanomolar potency.Keith R. Hornberger, OSI Pharmaceuticals, LLC
Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics[5]Details the optimization of selectivity and pharmacokinetic properties, leading to a candidate with in vivo activity in an ovarian cancer model.Keith R. Hornberger, OSI Pharmaceuticals, LLC

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective 7-amino-furo[2,3-c]pyridine inhibitors of TAK1 was driven by a systematic exploration of the structure-activity relationship. The following diagram illustrates the key modification points on the core scaffold and their impact on activity.

SAR_diagram cluster_0 7-Amino-furo[2,3-c]pyridine Core core Scaffold R1 R1 Substituent (Potency & Selectivity) core->R1 Position 2 R2 R2 Substituent (Pharmacokinetics) core->R2 Position 5 amino 7-Amino Group (Hinge Binding) core->amino Position 7

Caption: Key modification points on the 7-amino-furo[2,3-c]pyridine scaffold.

The 7-amino group was identified as a critical "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region. Substitutions at the R1 and R2 positions were systematically explored to enhance potency, selectivity, and pharmacokinetic properties. For instance, the introduction of specific moieties at the R1 position led to a significant increase in inhibitory activity against TAK1.[6] Modifications at the R2 position were crucial for improving metabolic stability and in vivo exposure.[5]

Experimental Protocols for Inhibitor Characterization

The following protocols provide a framework for the in vitro characterization of novel 7-amino-furo[2,3-c]pyridine kinase inhibitors.

Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant active kinase (e.g., TAK1/TAB1 complex)

    • Kinase substrate (e.g., a peptide or protein substrate)

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound, recombinant kinase, and substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase signaling pathway.

Methodology:

  • Reagents and Materials:

    • Cancer cell line (e.g., a cell line with activated TAK1 signaling)

    • Cell culture medium and supplements

    • Test compound (dissolved in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%).

Workflow cluster_0 Inhibitor Characterization Workflow A Novel 7-Amino-furo[2,3-c]pyridine Compound B Biochemical Kinase Assay (IC50) A->B C Cellular Proliferation Assay (GI50) A->C D Lead Optimization (SAR) B->D C->D E In Vivo Efficacy Studies D->E

Caption: A typical workflow for characterizing a novel kinase inhibitor.

Future Directions and Conclusion

The 7-amino-furo[2,3-c]pyridine scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors, particularly targeting TAK1. The existing body of research, primarily from OSI Pharmaceuticals, provides a strong foundation for further exploration of this chemical space. While the primary focus has been on TAK1, the adaptability of the furo[2,3-c]pyridine core suggests that it may also yield potent inhibitors of other kinases.

Future patent filings in this area are likely to focus on:

  • Novel substitutions on the furo[2,3-c]pyridine core to improve potency, selectivity, and drug-like properties.

  • New therapeutic indications beyond cancer and inflammation.

  • Combination therapies where 7-amino-furo[2,3-c]pyridine inhibitors are used in conjunction with other therapeutic agents.

  • Alternative crystalline forms and formulations with improved pharmaceutical properties.

References

  • Hornberger, K. R., et al. (2013). Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 23(16), 4511-4516. [Link]

  • Hornberger, K. R., et al. (2013). Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1. Bioorganic & Medicinal Chemistry Letters, 23(16), 4517-4522. [Link]

  • Imran, M., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(7), 710. [Link]

  • Totzke, G., et al. (2019). Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice. Arthritis Research & Therapy, 21(1), 292. [Link]

  • US Patent and Trademark Office. (2018). Search for patents. [Link]

  • Suzuki, N., et al. (2002). TAK1 is an essential regulator of Toll-like receptor signaling. Nature Immunology, 3(4), 370-375. [Link]

  • Takaesu, G., et al. (2000). TAK1 is critical for IkappaB kinase-mediated activation of the NF-kappaB pathway. The Journal of Molecular Biology, 304(2), 179-185. [Link]

  • Wu, P., et al. (2015). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Journal of Medicinal Chemistry, 58(20), 8089-8101. [Link]

Sources

Methodological & Application

Application Note: De Novo Synthesis and Halogenation of 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine from 2-Chloropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

The furo[2,3-c]pyridine scaffold is a privileged bicyclic heterocycle in modern medicinal chemistry, serving as the core pharmacophore for potent kinase inhibitors. Specifically, highly functionalized derivatives like 2,3-dichloro-4-iodofuro[2,3-c]pyridin-7-amine (CAS: 1326713-71-6) are critical intermediates in the development of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors ()[1]. TAK1 is a pivotal node in the NF-κB and MAPK signaling cascades, making it a prime target for oncology and severe inflammatory disease therapies.

TAK1Pathway Ligand Pro-inflammatory Cytokines (IL-1, TNF-α) Receptor Receptor Complex Ligand->Receptor TAK1 TAK1 Kinase Complex Receptor->TAK1 Activation NFkB NF-κB Pathway TAK1->NFkB Phosphorylation MAPK MAPK Pathway (p38, JNK) TAK1->MAPK Phosphorylation Inhibitor Furopyridine Derivatives (TAK1 Inhibitors) Inhibitor->TAK1 Competitive Inhibition Disease Inflammation & Tumorigenesis NFkB->Disease MAPK->Disease

Figure 1: Role of furopyridine-derived TAK1 inhibitors in disrupting pro-inflammatory signaling.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 2,3-dichloro-4-iodofuro[2,3-c]pyridin-7-amine demands precise regiocontrol. The strategy relies on the distinct electronic properties of the fused system: the electron-deficient pyridine ring and the electron-rich furan ring ()[2].

  • Furan Annulation: We begin with a 2-chloropyridine derivative (e.g., 2-chloro-3-hydroxypyridine-4-carboxaldehyde). The C3-hydroxyl acts as a nucleophile to establish the furan oxygen linkage, while the C4-aldehyde enables ring closure.

  • Amination (SNAr): The C7 position of the resulting furopyridine (corresponding to the C2 position of the original pyridine) is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent pyridine nitrogen.

  • Directed Lithiation & Chlorination: The furan protons are the most acidic on the scaffold. Treatment with Lithium Diisopropylamide (LDA) enables directed metalation. Hexachloroethane (Cl₃CCCl₃) is utilized as a mild, solid electrophilic chlorine source to trap the lithiated species without over-oxidizing the heteroatoms ()[3].

  • Electrophilic Iodination: With the furan ring fully blocked by chlorine atoms, the C4 position on the pyridine ring becomes the most nucleophilic site. The C7-amine group donates electron density via resonance (para-activation), directing the iodonium ion (I⁺) from N-Iodosuccinimide (NIS) exclusively to C4 ()[4].

SyntheticWorkflow A 2-Chloro-3-hydroxypyridine -4-carboxaldehyde B 7-Chlorofuro[2,3-c]pyridine (Annulation) A->B Alkylation & Cyclization C Furo[2,3-c]pyridin-7-amine (Amination) B->C NH3 / SNAr D 2,3-Dichlorofuro[2,3-c]pyridin-7-amine (Lithiation/Chlorination) C->D LDA, Cl3CCCl3 E 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine (Electrophilic Iodination) D->E NIS, MeCN, 60°C

Figure 2: Step-by-step synthetic workflow from 2-chloropyridine to the target polyhalogenated scaffold.

Quantitative Data & Reaction Summary

Reaction StepStarting MaterialReagents & ConditionsProductYield (%)Key Analytical Data (LC-MS)
1. Annulation 2-Chloro-3-hydroxypyridine-4-carboxaldehydeEthyl bromoacetate, K₂CO₃; then NaOH; then Cu, 200°C7-Chlorofuro[2,3-c]pyridine65-70%m/z 154.0 [M+H]⁺
2. Amination 7-Chlorofuro[2,3-c]pyridineNH₃ (aq), 140°C (sealed tube)Furo[2,3-c]pyridin-7-amine80-85%m/z 135.1[M+H]⁺
3. Chlorination Furo[2,3-c]pyridin-7-amineLDA (2.5 eq), -78°C, Cl₃CCCl₃2,3-Dichlorofuro[2,3-c]pyridin-7-amine55-60%m/z 203.0 [M+H]⁺
4. Iodination 2,3-Dichlorofuro[2,3-c]pyridin-7-amineNIS (1.5 eq), MeCN, 60°C, 16 h2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine75-80%m/z 328.9[M+H]⁺

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 7-Chlorofuro[2,3-c]pyridine

Causality: Constructing the furan ring requires a two-carbon synthon. Ethyl bromoacetate provides the backbone, while sequential saponification and copper-catalyzed decarboxylation yield the unsubstituted furan ring.

  • Dissolve 2-chloro-3-hydroxypyridine-4-carboxaldehyde (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and ethyl bromoacetate (1.2 eq). Stir at 60 °C for 4 hours.

  • Saponify the resulting ester by adding 2M NaOH (aq) and stirring at room temperature for 2 hours. Acidify to pH 3 with HCl to precipitate the carboxylic acid intermediate.

  • Suspend the dried intermediate in quinoline, add copper powder (0.1 eq), and heat to 200 °C for 2 hours to induce decarboxylation.

  • Validation Checkpoint: Purify via silica gel chromatography. LC-MS must show m/z 154.0 [M+H]⁺. ¹H NMR should reveal the emergence of two distinct furan doublets at ~7.0 ppm and ~8.0 ppm.

Protocol 2: Amination to Furo[2,3-c]pyridin-7-amine

Causality: The highly electrophilic C7-chloro group is displaced by ammonia. A sealed tube is required to maintain high concentrations of dissolved NH₃ at elevated temperatures to overcome the activation energy barrier of the SNAr reaction.

  • Suspend 7-chlorofuro[2,3-c]pyridine in a 25% aqueous ammonia solution within a heavy-walled pressure vessel.

  • Seal the vessel and heat to 140 °C for 16 hours behind a blast shield.

  • Cool the vessel to 0 °C before carefully unsealing. Extract the aqueous mixture with EtOAc (3x).

  • Validation Checkpoint: The characteristic chlorine isotope pattern (3:1 ratio) in the mass spectrum will disappear, replaced by a single [M+H]⁺ peak at m/z 135.1.

Protocol 3: Directed Di-Chlorination

Causality: LDA acts as a kinetically active, non-nucleophilic base to deprotonate the furan ring. Hexachloroethane acts as a mild Cl⁺ donor, preventing the radical side-reactions common with Cl₂ gas. (Note: If amine protection is required to prevent N-chlorination, pre-treat with Boc₂O/DMAP, though direct chlorination with excess base is viable).

  • Dissolve furo[2,3-c]pyridin-7-amine (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add a 2.0 M solution of LDA (2.5 eq) over 15 minutes. Stir for 2 hours at -78 °C to ensure complete metalation of the furan C2 and C3 positions ()[5].

  • Add a solution of hexachloroethane (3.0 eq) in THF dropwise. Maintain at -78 °C for 1 hour, then allow to warm to room temperature overnight.

  • Quench with saturated aqueous NH₄Cl. Extract with DCM.

  • Validation Checkpoint: ¹H NMR will show the complete disappearance of the furan protons (previously at ~7.0 and ~8.0 ppm). LC-MS will show a new multiplet isotope pattern characteristic of two chlorine atoms at m/z 203.0 [M+H]⁺.

Protocol 4: Electrophilic Iodination at C4

Causality: N-Iodosuccinimide (NIS) provides a controlled release of I⁺. The reaction is heated to 60 °C to drive the electrophilic aromatic substitution at the sterically hindered but electronically activated C4 position ()[3].

  • Dissolve 2,3-dichlorofuro[2,3-c]pyridin-7-amine (5.7 g, 28.2 mmol) in anhydrous Acetonitrile (MeCN, 200 mL).

  • Add N-Iodosuccinimide (9.57 g, 42.3 mmol, 1.5 eq) portion-wise over 5–10 minutes to prevent rapid thermal spiking.

  • Equip the flask with a reflux condenser and heat the mixture at 60 °C for 16 hours.

  • Cool the reaction to room temperature. Quench the unreacted NIS and free iodine by adding 20% aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 10 minutes.

  • Validation Checkpoint: Upon thiosulfate addition, the dark brown iodine color will rapidly dissipate to yield a pale yellow mixture. Extract with EtOAc. LC-MS of the organic layer must confirm the final product mass of m/z 328.9 [M+H]⁺. The ¹H NMR should show a single aromatic proton (C5-H) at ~7.8 ppm as a sharp singlet.

References

  • Title: 7-aminofuropyridine derivatives (Patent WO2011100502A1)
  • Title: 7-aminofuropyridine derivatives (Patent US8378104B2)

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-Iodo-furo[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Furo[2,3-c]pyridines are privileged heterocyclic scaffolds frequently deployed in medicinal chemistry as bioisosteres for indole and azaindole hinge-binders in kinase inhibitor design. Functionalization at the C4 position is critical for exploring structure-activity relationships (SAR) in the solvent-exposed regions of kinase ATP-binding pockets.

The 4-iodo-furo[2,3-c]pyridine derivative serves as an elite electrophile for palladium-catalyzed cross-coupling reactions. The exceptionally low bond dissociation energy of the C(sp2)-I bond (~65 kcal/mol) compared to C-Br (~81 kcal/mol) ensures rapid oxidative addition by Pd(0)[1]. This allows for milder reaction conditions that preserve sensitive functional groups elsewhere on the scaffold.

Causality in Reaction Design: When designing cross-coupling conditions for 4-iodo-furo[2,3-c]pyridines, scientists must navigate the coordinating nature of the fused pyridine nitrogen. The basic lone pair can competitively bind to the palladium center, forming off-cycle, catalytically dead Pd(II) complexes[2]. To circumvent this, the selection of sterically demanding, electron-rich ligands is non-negotiable. Using bulky Buchwald biaryl phosphines (e.g., XPhos) or bidentate ligands (e.g., dppf) forces the palladium center into a highly active mono-ligated Pd(0)L₁ species and sterically shields the metal from non-productive nitrogen coordination, a principle well-documented in the [3].

Quantitative Optimization Matrix

The following table summarizes the optimized, baseline quantitative parameters for achieving high-yielding C-C and C-N bond formations on the 4-iodo-furo[2,3-c]pyridine core.

Reaction ClassCoupling PartnerOptimal Catalyst / LigandBase (Equiv)Solvent System & TempTypical Yield (%)
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)Dioxane/H₂O (4:1), 80 °C85–95%
Sonogashira Terminal AlkynesPd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃N (Solvent/Base)DMF/Et₃N (1:1), 60 °C75–90%
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ (2.5 mol%), XPhos (10 mol%)NaOtBu (1.5 eq)Toluene, 100 °C70–85%

Catalytic Pathway & Workflow Visualizations

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd(II)(4-furo[2,3-c]pyridyl)(I)L Pd0->OxAdd + 4-Iodo-furo[2,3-c]pyridine TransMet Transmetalation Pd(II)(4-furo[2,3-c]pyridyl)(R)L OxAdd->TransMet + R-M / Base - M-I RedElim Reductive Elimination 4-R-furo[2,3-c]pyridine TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Pd-catalyzed cross-coupling cycle for 4-iodo-furo[2,3-c]pyridines.

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Pd(0) Generation Step1->Step2 Step3 3. Cross-Coupling Reaction Step2->Step3 Step4 4. Aqueous Quench Step3->Step4 Step5 5. LC-MS Validation & Purification Step4->Step5

Caption: Standardized experimental workflow for self-validating cross-coupling protocols.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . As an application scientist, you must not blindly follow steps; you must verify the chemical logic at each transition point.

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes a biphasic system to ensure the solubility of both the organic electrophile and the inorganic base[4].

  • Preparation: To an oven-dried Schlenk flask, add 4-iodo-furo[2,3-c]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing (Critical Step): Add 1,4-dioxane and an aqueous solution of K₂CO₃ (2.0 equiv, 2M). Sparge the biphasic mixture with Argon for exactly 15 minutes.

    • Causality: Oxygen rapidly inserts into the Pd-Ar intermediate during transmetalation. This causes oxidative homocoupling of the boronic acid, depleting your reagent and generating difficult-to-separate biphenyl byproducts[2].

  • Reaction: Heat the mixture to 80 °C under an Argon atmosphere for 4–6 hours.

  • Self-Validation (LC-MS Check): Sample the organic layer.

    • Success: Disappearance of the starting material mass (

      
      ) and appearance of the product mass.
      
    • Failure: If a peak at

      
       (loss of Iodine + addition of proton) appears, proto-dehalogenation has occurred. This indicates that the transmetalation step is too slow, allowing the Pd(II) intermediate to undergo premature reduction. Fix: Increase boronic acid equivalents or switch to a more active base like Cs₂CO₃.
      
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Sonogashira Coupling (C-C Alkyne Formation)

This cascade reaction relies on a copper co-catalyst to facilitate the formation of a highly reactive copper-acetylide intermediate[5].

  • Preparation: Charge a vial with 4-iodo-furo[2,3-c]pyridine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).

  • Solvent Addition: Add a 1:1 mixture of anhydrous DMF and Et₃N.

    • Causality: Et₃N acts as both the solvent and the base required to deprotonate the terminal alkyne. DMF increases the dielectric constant of the medium, stabilizing the charged transition states during transmetalation.

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise. Heat to 60 °C for 12 hours.

  • Self-Validation (Visual & MS):

    • Visual: The reaction should turn from yellow to a dark, opaque brown/black as the copper-acetylide forms and Pd(0) nanoparticles aggregate.

    • MS Check: Look for the Glaser coupling byproduct (homocoupled alkyne). If the Glaser byproduct exceeds 10% area on the UV chromatogram, your system has an oxygen leak[6].

  • Workup: Quench with saturated aqueous NH₄Cl to solubilize and remove copper salts. Extract with EtOAc and purify.

Buchwald-Hartwig Amination (C-N Bond Formation)

Amination of the electron-deficient pyridine ring requires strong bases and specialized ligands to force reductive elimination before β-hydride elimination can occur.

  • Preparation: Combine 4-iodo-furo[2,3-c]pyridine (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), XPhos (0.10 equiv), and NaOtBu (1.5 equiv) in a glovebox or under strict Schlenk conditions.

    • Causality: NaOtBu is highly hygroscopic. Moisture will hydrolyze the base to NaOH, which will instead substitute the iodine to form a 4-hydroxy-furo[2,3-c]pyridine byproduct.

  • Reaction: Suspend in anhydrous Toluene and heat to 100 °C for 8 hours.

  • Self-Validation: If LC-MS shows unreacted starting material alongside a mass corresponding to the reduced furo[2,3-c]pyridine (de-iodination), the amine is likely undergoing β-hydride elimination. Fix: Switch to a more sterically demanding ligand like BrettPhos to accelerate C-N reductive elimination.

References

  • Larock, R. C., Yue, D., & Yao, T. (2005). "Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization." Journal of Organic Chemistry, 70, 10292-10296. Available at:[Link]

  • Molyneaux, J. M., et al. (2020). "Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling." Tetrahedron Letters, 61(38), 152353. Available at:[Link]

Sources

Application Note: Protocols for the Selective Chlorination of the Furo[2,3-c]pyridine Core

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance & Mechanistic Rationale

The furo[2,3-c]pyridine scaffold is a privileged bicyclic heteroaromatic pharmacophore, frequently embedded in the structures of kinase inhibitors, antimicrobial agents, and antiviral therapeutics (such as the HIV-1 reverse transcriptase inhibitor PNU-142721)[1][2].

As a Senior Application Scientist, I often emphasize that the successful functionalization of fused bicyclic heterocycles requires a deep understanding of their inherent electronic biases. The furo[2,3-c]pyridine core (SMILES: C1=CN=CC2=C1C=CO2) consists of an electron-deficient pyridine ring fused to a π-excessive (electron-rich) furan ring[3][4]. This electronic dichotomy dictates the regiochemical outcome of chlorination:

  • Pyridine Ring (C-7) Chlorination: Direct electrophilic chlorination of the pyridine ring is highly unfavorable due to its electron-deficient nature. Instead, functionalization at the C-7 position (alpha to the nitrogen) is achieved via a deoxygenative chlorination strategy. The pyridine nitrogen is first oxidized to an N-oxide, which activates the adjacent C-7 position[5]. Treatment with phosphorus oxychloride (POCl₃) forms a chlorophosphate intermediate, followed by nucleophilic attack by chloride at C-7 and the elimination of the phosphate group[6][7][8]. The resulting 7-chloro derivative is highly susceptible to subsequent nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-coupling[3].

  • Furan Ring (C-2/C-3) Chlorination: The π-excessive furan ring is susceptible to direct electrophilic aromatic substitution (SₙAr). Mild electrophilic reagents like N-chlorosuccinimide (NCS) can selectively chlorinate the furan moiety without requiring harsh acidic conditions that would protonate and deactivate the pyridine nitrogen[9][10].

G Core Furo[2,3-c]pyridine Starting Material Path1 Pathway A: N-Oxidation (m-CPBA, DCM) Core->Path1 Path2 Pathway B: Electrophilic Substitution (NCS, DMF or MeCN) Core->Path2 NOxide Furo[2,3-c]pyridine N-oxide Intermediate Path1->NOxide POCl3 Deoxygenative Chlorination (POCl3, Reflux) NOxide->POCl3 Prod1 7-Chloro-furo[2,3-c]pyridine (Pyridine Ring C-7) POCl3->Prod1 Prod2 2-Chloro-furo[2,3-c]pyridine (Furan Ring C-2) Path2->Prod2

Regioselective chlorination pathways of the furo[2,3-c]pyridine core.

Experimental Protocols

Protocol A: Synthesis of 7-Chloro-furo[2,3-c]pyridine (C-7 Functionalization)

Causality & Experience Note: The furan ring is sensitive to strong oxidants. Therefore, m-CPBA is preferred over harsher oxidants (like H₂O₂/AcOH at high temperatures) to prevent oxidative cleavage of the furan ring. During the chlorination step, POCl₃ acts as both the activating electrophile and the chloride source[11].

Step 1: N-Oxidation

  • Charge a flame-dried round-bottom flask with furo[2,3-c]pyridine (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA, 70-75% purity, 1.2 equiv) portion-wise to control the exothermic peroxy-transfer.

  • Remove the ice bath and stir the reaction at room temperature for 4–8 hours.

  • Self-Validation: Monitor via LC-MS. The N-oxide will elute earlier than the starting material and show an [M+16]⁺ mass shift.

  • Quench the reaction with saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (to neutralize unreacted peroxide and remove the m-chlorobenzoic acid byproduct).

  • Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the furo[2,3-c]pyridine N-oxide.

Step 2: Deoxygenative Chlorination

  • Dissolve the crude N-oxide (1.0 equiv) in anhydrous toluene (0.2 M).

  • Add POCl₃ (3.0–5.0 equiv) dropwise at room temperature under an inert atmosphere (N₂ or Ar). Note: If the substrate is highly stable, neat POCl₃ can be used as the solvent.

  • Heat the mixture to 90–100 °C and reflux for 3–5 hours[11].

  • Cool the reaction mixture to room temperature.

  • Critical Safety Step: Carefully pour the mixture over crushed ice to quench excess POCl₃. Exothermic hydrolysis will occur, generating HCl and H₃PO₄.

  • Neutralize the aqueous phase to pH 7-8 using solid Na₂CO₃.

  • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via silica gel flash chromatography to isolate 7-chloro-furo[2,3-c]pyridine.

Protocol B: Synthesis of 2-Chloro-furo[2,3-c]pyridine (C-2 Functionalization)

Causality & Experience Note: N-Chlorosuccinimide (NCS) is utilized here because it selectively targets the most electron-rich position of the furan ring (C-2) without requiring the harsh acidic conditions of Cl₂ gas, thereby preserving the basic pyridine nitrogen[9][10].

  • Dissolve furo[2,3-c]pyridine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (0.15 M).

  • Cool the mixture to 0 °C.

  • Add NCS (1.05 equiv) in a single portion.

  • Allow the reaction to warm to room temperature and stir in the dark for 4–6 hours. (Light can initiate radical pathways, which should be avoided to maintain SₙAr regioselectivity).

  • Quench the reaction by adding water. Extract with ethyl acetate.

  • Wash the organic layer extensively with water (5x) and brine to remove residual DMF and succinimide.

  • Dry, concentrate, and purify via column chromatography to yield 2-chloro-furo[2,3-c]pyridine.

Quantitative Data & Reaction Parameters

Target PositionReagent SystemIntermediateTemp (°C)Typical Yield (%)Regioselectivity Driver
C-7 (Pyridine) m-CPBA, then POCl₃N-Oxide0 to 10065 - 85N-oxide directs Cl⁻ to the α-position
C-2 (Furan) NCS / DMFNone0 to 2555 - 75Furan ring is π-excessive (electron-rich)
C-4 / C-5 (Pyridine) Cl₂ / Lewis AcidNone>150< 20Highly unfavorable due to electron deficiency

Troubleshooting & Process Optimization

If the deoxygenative chlorination at C-7 yields poor results, it is critical to isolate the failure point systematically. A common issue is sluggish chlorination of the N-oxide. In such cases, the addition of a catalytic amount of DMF (Vilsmeier-Haack type activation) or the introduction of PCl₅ can significantly accelerate the formation of the chlorophosphate intermediate[11][12].

G Start Low Yield in C-7 Chlorination? Check1 Check N-Oxide Conversion (via TLC/LC-MS) Start->Check1 IncNOx Incomplete N-Oxidation Check1->IncNOx Yes POCl3 POCl3 Step Inefficient Check1->POCl3 No Fix1 Increase m-CPBA equivalents or extend reaction time IncNOx->Fix1 Fix2 Ensure anhydrous conditions; Add PCl5 or Pyridine base POCl3->Fix2

Troubleshooting logic for low yields in C-7 deoxygenative chlorination.

References

1.[1] "7-Chloro-5-methylfuro[2,3-c]pyridine - Smolecule: Synthesis Methods", Smolecule.1 2.[3] "2-Chlorofuro[2,3-c]pyridin-7-amine", Benchchem. 3 3.[9] "Furopyridines. XXIX. Reactions of furo[2,3‐b:4,5‐c...", Semantic Scholar. 9 4.[2] "7-chloro-2,3-dihydro-5-(1-hydroxyethyl)-3-methyl-furo[2,3-c]pyridine", Molaid. 2 5.[4] "Furo[2,3-c]pyridine | C7H5NO | CID 12826108", PubChem / NIH. 4 6.[6] "Furopyridines. XIX. Reaction of furo[2,3‐b]‐, ‐[3 ...", Semantic Scholar. 6 7.[10] "WO2014111871A1 - 4,5-dihydroisoxazole derivatives as nampt inhibitors", Google Patents. 10 8.[7] "Large-Scale Solvent-Free Chlorination... Using Equimolar POCl3", PMC. 7 9.[8] "POCl3 mediated one-pot deoxygenative aromatization...", Windows.net. 8 10.[5] "2-Methylfuro[2,3-c]pyridine | 69022-76-0", Benchchem. 5 11.[12] "POCl3-PCl5 mixture: A robust chlorinating agent", Indian Chemical Society. 12 12.[11] "The Strategic Use of Phosphorus Oxychloride (POCl3)...", Benchchem. 11

Sources

Application Note: Overcoming Steric and Electronic Barriers in the Suzuki-Miyaura Coupling of Hindered Heteroaryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality: The Dual Threat of Sterics and Heteroatoms

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis[1]. However, coupling sterically hindered heteroaryl iodides (e.g., ortho-substituted pyridines, pyrimidines, or thiophenes) with bulky boronic acids presents a unique set of mechanistic bottlenecks.

While the carbon-iodine bond undergoes oxidative addition to Palladium(0) with high kinetic efficiency, the subsequent steps—transmetalation and reductive elimination—are severely retarded by steric bulk. Furthermore, heteroaryl substrates introduce a secondary mode of failure: catalyst poisoning . The lone pairs on nitrogen or sulfur atoms can strongly coordinate to the electrophilic Pd(II) center, pulling the catalyst into stable, unreactive off-cycle complexes[2].

To achieve high turnover frequencies (TOF), the catalyst system must be engineered to:

  • Prevent heteroatom coordination by saturating the palladium coordination sphere with a highly electron-rich, bulky ligand.

  • Accelerate reductive elimination by utilizing steric repulsion between the ligand and the product.

  • Outcompete protodeboronation of the boronic acid by ensuring the transmetalation step occurs rapidly at mild temperatures[3].

Strategic Catalyst and Ligand Selection

The solution to these competing challenges lies in the use of dialkylbiaryl phosphine ligands (Buchwald ligands) or specialized ruthenocenylphosphines (e.g., CyR-Phos)[4][5].

  • Ligand Choice (SPhos / XPhos): The dicyclohexyl or di-tert-butyl phosphine moiety provides immense electron density, stabilizing the Pd(0) state and accelerating oxidative addition. More importantly, the lower aromatic ring of the biaryl backbone forms a stabilizing

    
    -interaction with the empty orbital of the Pd(II) intermediate, effectively blocking heteroatom coordination[2].
    
  • Precatalyst Architecture: Traditional Pd sources like

    
     or 
    
    
    
    require an activation step that can be slow or incomplete, leading to the degradation of unstable heteroaryl boronic acids. Utilizing Generation 2 or Generation 3 palladacycle precatalysts (e.g., SPhos Pd G2) ensures rapid, quantitative generation of the active monoligated Pd(0) species at room temperature or slightly elevated temperatures (40 °C)[3].

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(HetAr)(I)L Pd0->OxAdd + HetAr-I BaseEx Base Exchange Pd(II)(HetAr)(OH)L OxAdd->BaseEx + Base (OH⁻) - I⁻ OffCycle Off-Cycle Heteroatom Coordination OxAdd->OffCycle Steric stall / Poor Ligand TransMet Transmetalation Pd(II)(HetAr)(Ar')L BaseEx->TransMet + Ar'-B(OH)₂ - B(OH)₃ TransMet->Pd0 Reductive Elimination Product Sterically Hindered Biaryl Product TransMet->Product OffCycle->OxAdd Bulky Ligand (e.g., SPhos)

Catalytic cycle highlighting the off-cycle heteroatom coordination risk.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the optimization landscape for the coupling of a model sterically hindered substrate (2-iodo-3-methylpyridine) with an ortho-substituted arylboronic acid. The data illustrates the causality of ligand and base selection.

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Outcome
1ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">



Toluene/

10024<5%Catalyst poisoned by pyridine N-coordination.
2

SPhos

Toluene/

1001285%SPhos blocks coordination; sterics overcome[2].
3SPhos Pd G2None (Precat)

THF/

40495%Rapid activation prevents boronic acid decay[3].
4

CyR-Phos

Dioxane/

80692%High TOF achieved via ruthenocenyl framework.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific in-process controls, researchers can definitively identify the root cause of a reaction failure (e.g., oxygen ingress vs. catalyst deactivation).

Materials Required
  • Electrophile: Sterically hindered heteroaryl iodide (1.0 equiv, 1.0 mmol)

  • Nucleophile: Aryl/Heteroaryl boronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: SPhos Pd G2 precatalyst (0.02 equiv, 2 mol%)

  • Base: Aqueous

    
     (0.5 M, 3.0 equiv, 3.0 mmol)
    
  • Solvent: THF (Degassed, 5.0 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing (Critical Control Point)

  • Add the heteroaryl iodide, boronic acid, and SPhos Pd G2 to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum. Apply vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Oxygen promotes the oxidative homocoupling of boronic acids. Removing

      
       ensures the boronic acid stoichiometry remains intact for the cross-coupling cycle.
      

Step 2: Solvent and Base Addition

  • Inject 5.0 mL of anhydrous, sparged THF into the flask via syringe.

  • Inject the aqueous

    
     solution (previously sparged with Argon for 15 minutes).
    
    • Causality: A biphasic system is highly effective for hindered iodides. The aqueous phase solubilizes the base and the liberated iodide salts, preventing iodide from re-coordinating to the Pd center and stalling the reaction.

Step 3: Reaction Execution & In-Process Validation

  • Submerge the flask in a pre-heated oil bath at 40 °C. Stir vigorously (1000 rpm) to ensure optimal mixing of the biphasic system.

  • Validation Point (1 Hour): Withdraw a 10 µL aliquot from the organic layer. Dilute in 1 mL of Acetonitrile and analyze via LC-MS.

    • Diagnostic Check A: If the heteroaryl iodide is intact but the boronic acid is consumed, protodeboronation has occurred. Action: Lower the temperature or switch to a more active Generation 3 precatalyst.

    • Diagnostic Check B: If a mass corresponding to the homocoupled boronic acid (Ar-Ar) is observed, oxygen ingress has occurred. Action: Abort and rigorously re-degas the system.

Step 4: Workup and Metal Scavenging

  • Once LC-MS confirms complete consumption of the heteroaryl iodide (typically 2–4 hours), cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and separate the layers. Wash the organic layer with brine (10 mL).

  • Add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to Pd) to the organic layer. Stir for 1 hour at 40 °C.

    • Causality: Pharmaceutical protocols require strict heavy metal limits. Thiol-functionalized silica irreversibly binds the Pd, allowing it to be removed via simple filtration, ensuring the final API intermediate is clean.

  • Filter through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography.

References

1.[4] Buchwald Phosphine Ligands - Sigma-Aldrich. sigmaaldrich.com. 2.[5] An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids - Organic Chemistry Portal. organic-chemistry.org. 3.[2] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. nih.gov. 4.[1] Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. mdpi.com. 5.[3] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. acs.org.

Sources

Introduction of amine group at C7 position of furo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocol for introducing an amine group at the C7 position of the furo[2,3-c]pyridine scaffold. This transformation is critical in medicinal chemistry for optimizing physicochemical properties (solubility, pKa) and establishing structure-activity relationships (SAR), particularly in kinase inhibitor discovery (e.g., B-Raf inhibitors).

Executive Summary & Rationale

The furo[2,3-c]pyridine scaffold is a "privileged structure" in drug discovery, bioisosteric to quinoline and isoquinoline but with distinct electronic profiles. Functionalization at the C7 position (adjacent to the pyridine nitrogen) is strategically valuable because:

  • Hinge Binding: In kinase inhibitors, a C7-amine can serve as a critical hydrogen bond donor/acceptor to the hinge region.

  • Solubility: Introducing solubilizing groups (e.g., piperazines, morpholines) at C7 significantly lowers logD.

  • Metabolic Stability: Blocking the C7 position can prevent oxidative metabolism (oxidation alpha to nitrogen).

This protocol utilizes an N-oxide activation strategy followed by regioselective chlorination and subsequent nucleophilic aromatic substitution (


) or Palladium-catalyzed cross-coupling.

Retrosynthetic Analysis & Pathway

The direct amination of furo[2,3-c]pyridine (Chichibabin reaction) is often low-yielding and regiochemically promiscuous. The most robust industrial route proceeds through a 7-chloro intermediate .

Reaction Pathway Diagram

G Start Furo[2,3-c]pyridine (Starting Material) NOxide Furo[2,3-c]pyridine N-Oxide Start->NOxide mCPBA, DCM rt, 16h Chloro 7-Chlorofuro [2,3-c]pyridine NOxide->Chloro POCl3 Reflux, 2-4h (Regioselective) Product 7-Amino-furo [2,3-c]pyridine Chloro->Product Method A: SnAr (Amines, DIPEA) OR Method B: Buchwald (Pd cat.)

Figure 1: Strategic route for C7-amination. The N-oxide directs chlorination to the alpha-positions (C7 and C5), with C7 often favored due to steric and electronic factors specific to the fusion.

Detailed Experimental Protocols

Step 1: N-Oxidation of Furo[2,3-c]pyridine

Objective: Activate the pyridine ring for nucleophilic attack. Mechanism: The N-oxide oxygen acts as a directing group and a leaving group precursor.

Protocol:

  • Dissolution: Dissolve furo[2,3-c]pyridine (1.0 equiv) in Dichloromethane (DCM) (0.1 M concentration).

  • Addition: Cool to 0°C. Add m-chloroperoxybenzoic acid (mCPBA, 77% max, 1.2–1.5 equiv) portion-wise over 15 minutes.

    • Note: Portion-wise addition prevents exotherms which can degrade the furan ring.

  • Reaction: Warm to room temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar (lower

      
      ) than the starting material.
      
  • Workup:

    • Dilute with DCM.

    • Wash with sat.

      
       (x3) to remove m-chlorobenzoic acid byproduct.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Usually not required. If necessary, flash chromatography (DCM -> 5-10% MeOH/DCM).

Step 2: Regioselective Chlorination (The Critical Step)

Objective: Install a leaving group (Cl) at C7. Reagent: Phosphorus Oxychloride (


).

Protocol:

  • Setup: Place the N-oxide (1.0 equiv) in a dry round-bottom flask under Argon.

  • Reagent: Add neat

    
     (10–15 equiv).
    
    • Optional: For solid N-oxides, adding dry

      
       as a co-solvent can help, but neat is standard.
      
  • Reaction: Heat to reflux (105°C oil bath) for 2–4 hours.

    • Safety Alert:

      
       releases HCl gas. Use a scrubbing trap (NaOH solution).
      
  • Monitoring: Monitor by LCMS. The mass will shift from

    
     (N-oxide) to 
    
    
    
    (Chloride).
    • Regioselectivity Check: You may observe a minor isomer (5-chloro). The 7-chloro is typically the major product.

  • Workup (Quenching - CRITICAL):

    • Cool the mixture to RT.

    • Concentrate under reduced pressure to remove excess

      
      .
      
    • Slowly pour the residue into crushed ice/water with vigorous stirring. (Exothermic hydrolysis of residual phosphoryl chlorides).

    • Neutralize with solid

      
       or 
      
      
      
      to pH ~8.
    • Extract with EtOAc (x3). Dry and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Step 3: Introduction of Amine (Amination)

Choose Method A for aliphatic/nucleophilic amines. Choose Method B for anilines or hindered amines.

Method A: Nucleophilic Aromatic Substitution (

)

Suitability: Primary/Secondary aliphatic amines (e.g., morpholine, piperazine, methylamine).

Protocol:

  • Dissolve 7-chlorofuro[2,3-c]pyridine (1.0 equiv) in DMSO or NMP (0.2 M).

  • Add the Amine (2.0–3.0 equiv).

  • Add Base: DIPEA (3.0 equiv) or

    
     (2.0 equiv).
    
  • Conditions:

    • Standard: Heat at 100–120°C in a sealed tube for 4–12 hours.

    • Microwave: 140°C for 30–60 mins (High throughput).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with water/brine (to remove DMSO).

Method B: Buchwald-Hartwig Cross-Coupling

Suitability: Anilines, weak nucleophiles, or when


 fails.

Protocol:

  • Catalyst System:

    
     (5 mol%) + XPhos or BINAP (10 mol%).
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Conditions: 100°C under Argon for 12 hours.

Self-Validating Systems (QA/QC)

To ensure scientific integrity, use these checks to validate the regiochemistry and reaction success.

CheckpointObservationInterpretation
Step 1 (N-Oxide) LCMS: M+16 peak. NMR: Downfield shift of ortho-protons (H5, H7) relative to SM.Successful oxidation.
Step 2 (Chlorination) 1H NMR: Loss of signal at ~8.5-9.0 ppm (C7-H). Coupling Constants: H4 and H5 should appear as doublets (

Hz).
Regiochemistry Confirmation: If H4/H5 coupling is preserved, the Cl is at C7. If H4 becomes a singlet, Cl is at C5.
Step 3 (Amination) LCMS: M-Cl + Amine mass. UV Vis: Significant redshift often observed for arylamines.Successful substitution.

Structure Verification Logic (NMR):

  • Furo[2,3-c]pyridine numbering: O(1), C(2), C(3), C(3a), C(4), C(5), N(6), C(7), C(7a).

  • 7-Chloro derivative: The proton at C7 is absent. The protons at C4 and C5 are vicinal on the pyridine ring. They will show an AB system (two doublets).

  • 5-Chloro derivative (Impurity): The proton at C5 is absent. H4 and H7 are para to each other (across the ring) and will show as singlets or very small coupling. This is the primary method to distinguish isomers.

Troubleshooting & Optimization

Problem: Low Yield in Chlorination Step
  • Cause: Decomposition of the furan ring under harsh acidic conditions (

    
    ).
    
  • Solution:

    • Reduce temperature to 80°C and extend time.

    • Add an acid scavenger (e.g., polymer-bound amine) or use

      
       in Toluene to dilute the concentration of generated HCl.
      
Problem: Incomplete
  • Cause: Electron richness of the furan ring deactivates the pyridine slightly compared to pure pyridine.

  • Solution:

    • Switch to Method B (Pd-catalysis).

    • Use a stronger activation group: Synthesize the 7-bromo analog (using

      
      ) which is a better leaving group for Buchwald couplings.
      

References

  • Synthesis of Furo[2,3-c]pyridine Scaffold: Chang, M.-Y., & Tai, H.-Y. (2011).[1] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[1]

  • Reactivity of Pyridine N-Oxides (Chlorination): Fumagalli, F., & Emery, F. S. (2016). Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. Journal of Organic Chemistry, 81(21), 10339-10347.[2] (Analogous chemistry for furo-pyridines).

  • Medicinal Chemistry Applications (Kinase Inhibition): BenchChem Technical Guide. (2025).[3][4][5] The Rise of 2,3-Dihydrofuro[2,3-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry.

  • General Review of Furopyridines: Shiri, M. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ResearchGate.

Sources

Application Note: Late-Stage Functionalization of 2,3-Dichlorofuro[2,3-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The furo[2,3-c]pyridine scaffold is a privileged bicyclic pharmacophore embedded in numerous biologically active compounds, including HIV-1 protease inhibitors and targeted kinase modulators . However, de novo synthesis of highly substituted furopyridines is notoriously lengthy. Late-Stage Functionalization (LSF) of the 2,3-dichlorofuro[2,3-c]pyridine core provides a powerful, divergent strategy to rapidly navigate structure-activity relationship (SAR) space. This guide details the mechanistic rationale and validated protocols for orthogonal, site-selective functionalization of this scaffold using palladium-catalyzed cross-coupling and radical-mediated C–H activation.

Mechanistic Rationale & Site-Selectivity Principles

The 2,3-dichlorofuro[2,3-c]pyridine system presents three distinct vectors for functionalization, each governed by specific electronic and steric parameters:

  • C2–Cl Bond (High Reactivity): The C2 position is adjacent to the furan oxygen. The strong

    
    -inductive electron-withdrawing effect of the oxygen atom significantly lowers the electron density at C2 compared to C3. This makes the C2–Cl bond highly electrophilic and preferentially susceptible to oxidative addition by electron-rich Pd(0) complexes .
    
  • C3–Cl Bond (Moderate Reactivity): Once C2 is functionalized, the C3–Cl bond remains intact. It requires more forcing conditions and highly electron-rich, bulky ligands (e.g., BrettPhos or RuPhos) to facilitate subsequent oxidative addition and cross-coupling.

  • Pyridine C–H Bonds (Electrophilic): The pyridine ring (C4, C5, C7) is inherently electron-deficient. By utilizing Brønsted acids (e.g., TFA) to protonate the pyridine nitrogen, the Lowest Unoccupied Molecular Orbital (LUMO) is further lowered. This activates the ring for regioselective nucleophilic radical attack (Minisci-type reaction), typically favoring the C7 or C5 positions depending on steric shielding .

SiteSelectivity Scaffold 2,3-Dichlorofuro[2,3-c]pyridine C2 C2-Cl Vector (High Reactivity) Scaffold->C2 1st Eq Pd(0) C3 C3-Cl Vector (Moderate Reactivity) Scaffold->C3 2nd Eq Pd(0) Pyr Pyridine C-H Vector (Electrophilic) Scaffold->Pyr Radical Attack Suzuki/Stille\nCoupling Suzuki/Stille Coupling C2->Suzuki/Stille\nCoupling Buchwald-Hartwig\nAmination Buchwald-Hartwig Amination C3->Buchwald-Hartwig\nAmination Minisci\nAlkylation Minisci Alkylation Pyr->Minisci\nAlkylation

Fig 1: Orthogonal functionalization vectors of the 2,3-dichlorofuro[2,3-c]pyridine scaffold.

Quantitative Data: Catalyst & Conditions Optimization

Achieving high site-selectivity at C2 without premature reaction at C3 requires precise tuning of the catalyst system. Table 1 summarizes the optimization data for the C2-selective Suzuki-Miyaura arylation using phenylboronic acid.

Table 1: Optimization of C2-Selective Suzuki-Miyaura Coupling

Catalyst System (5 mol%)Ligand (10 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (C2-Aryl)Yield (C2,C3-Bisaryl)
Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O (4:1)8045%15%
Pd(OAc)₂dppfK₂CO₃Dioxane/H₂O (4:1)8062%22%
Pd₂(dba)₃ XPhos K₃PO₄ Dioxane/H₂O (4:1) 60 89% <2%
Pd₂(dba)₃RuPhosK₃PO₄Dioxane/H₂O (4:1)6078%5%

Insight: The use of XPhos—a bulky, electron-rich biaryl phosphine—accelerates oxidative addition at the more reactive C2–Cl bond while its steric bulk actively suppresses the second oxidative addition at the adjacent C3–Cl bond, yielding exceptional selectivity.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Site-Selective C2 Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl group exclusively at the C2 position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 2,3-dichlorofuro[2,3-c]pyridine (1.0 mmol, 1.0 eq), arylboronic acid (1.05 eq), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.05 mmol, 5 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 eq).

  • Degassing: Evacuate and backfill the tube with dry Argon (repeat 3x).

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

    • Causality: The biphasic aqueous dioxane system dissolves the inorganic base and stabilizes the active Pd(0) species, while K₃PO₄ is chosen as a mild base to prevent hydrolytic degradation of the furopyridine core.

  • Reaction: Seal the tube and stir at 60 °C for 4 hours.

  • Self-Validation Check: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass is consumed. The presence of a single major peak with a mass shift of

    
     confirms mono-arylation. The strict use of 1.05 eq of boronic acid acts as a stoichiometric safeguard against over-arylation.
    
  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (10 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (Selective at C2-Cl) Pd0->OxAdd 2,3-dichloro substrate TransMet Transmetalation (Ar-B(OH)2 + K3PO4) OxAdd->TransMet Base activation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst regeneration Product C2-Aryl-3-chloro Intermediate RedElim->Product Product release

Fig 2: Pd-catalyzed C2-selective Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol B: Orthogonal C3 Buchwald-Hartwig Amination

Objective: Convert the remaining C3–Cl bond into a C3–N bond using a secondary amine.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with the C2-aryl-3-chlorofuro[2,3-c]pyridine intermediate from Protocol A (1.0 mmol, 1.0 eq), Pd(OAc)₂ (5 mol%), BrettPhos (10 mol%), and NaOtBu (1.5 mmol, 1.5 eq).

  • Amine & Solvent: Remove the vial from the glovebox. Under Argon, add the secondary amine (1.2 eq) and anhydrous Toluene (5.0 mL).

    • Causality: BrettPhos is explicitly selected because its highly rigid, bulky biaryl framework promotes rapid reductive elimination, which is the rate-limiting step when forming C–N bonds at sterically hindered positions like C3. NaOtBu is required to deprotonate the amine, generating the reactive palladium-amido complex.

  • Reaction: Heat to 90 °C for 12 hours.

  • Self-Validation Check: The reaction mixture typically transitions from a deep red/brown to a lighter yellow/orange upon successful formation of the stable Pd-amido intermediate and subsequent turnover. Complete consumption of the C3-Cl starting material on TLC (UV active) validates success.

  • Workup: Filter through a short pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Protocol C: Late-Stage Minisci C–H Alkylation on the Pyridine Core

Objective: Direct C–H functionalization at the C7 position of the pyridine ring.

Step-by-Step Methodology:

  • Preparation: To a vial containing the fully functionalized C2,C3-furo[2,3-c]pyridine (0.5 mmol, 1.0 eq), add the desired alkyl carboxylic acid (1.5 mmol, 3.0 eq) and AgNO₃ (0.1 mmol, 20 mol%).

  • Solvent & Acid: Add a 1:1 mixture of CH₃CN/H₂O (4.0 mL), followed by Trifluoroacetic acid (TFA, 0.75 mmol, 1.5 eq).

    • Causality: TFA is critical. It protonates the pyridine nitrogen, transforming the heterocycle into a highly electrophilic pyridinium species. This directs the nucleophilic alkyl radical specifically to the C7 (or C5) position .

  • Radical Generation: Slowly add (NH₄)₂S₂O₈ (1.0 mmol, 2.0 eq) in portions.

  • Reaction: Heat the mixture at 65 °C for 6 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (to neutralize TFA and precipitate Ag salts). Extract with DCM (3 x 10 mL), dry over MgSO₄, and purify via reverse-phase HPLC if regioisomeric mixtures (C7 vs C5) are observed.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1881-1890. URL:[Link]

  • Failla, M., Lombardo, G. W., Orlando, P., Fiorito, D., Bombonato, E., Ronchi, P., Passarella, D., & Fasano, V. (2023). Late-Stage Functionalisation of Pyridine-Containing Bioactive Molecules: Recent Strategies and Perspectives. European Journal of Organic Chemistry, 26(18), e202300074. URL:[Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. URL:[Link]

Application Note: Preparation of 7-amino-4-aryl-furo[2,3-c]pyridines via Iodide Displacement

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the preparation of 7-amino-4-aryl-furo[2,3-c]pyridines , a privileged scaffold in kinase inhibitor discovery (e.g., TAK1, Aurora kinases). The protocol focuses on the iodide displacement strategy —a critical methodology to overcome the poor reactivity of chloropyridine precursors in nucleophilic aromatic substitution (


) reactions.


 Amination
Target Audience:  Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Abstract & Strategic Importance

The furo[2,3-c]pyridine scaffold is a bioisostere of the widely used quinoline and isoquinoline systems, offering unique solubility and metabolic stability profiles. Specifically, 7-amino-4-aryl-furo[2,3-c]pyridines have emerged as potent inhibitors of TAK1 (Transforming growth factor-β-activated kinase 1) and Aurora kinases , playing a pivotal role in oncology and inflammation research.

A major synthetic bottleneck is the installation of the 7-amino group. The precursor, 7-chlorofuro[2,3-c]pyridine, often exhibits sluggish reactivity toward amines due to the electron-rich nature of the fused furan ring, which counteracts the electron deficiency of the pyridine ring required for


. This guide details a robust iodide displacement protocol , where the 7-chloro intermediate is converted to a highly reactive 7-iodo species, facilitating mild and high-yielding amination.

Scientific Background & Mechanism[1][2][3]

The Reactivity Challenge

In the furo[2,3-c]pyridine system (Nitrogen at position 6), the 7-position is analogous to the 2-position of pyridine (


-to-nitrogen). While generally susceptible to nucleophilic attack, the fusion of the electron-rich furan ring at the 3,4-positions (pyridine numbering) increases the electron density of the pyridine ring, deactivating it toward nucleophiles.
  • Chloride (Cl): A poor leaving group in this deactivated system; requires harsh conditions (high heat, strong bases) that often lead to decomposition or side reactions (e.g., furan ring opening).

  • Iodide (I): An excellent leaving group due to its weak C-I bond and high polarizability. It dramatically accelerates the rate of

    
    .
    
The Iodide Displacement Solution

The strategy employs a Finkelstein-type halogen exchange or an acid-mediated displacement to convert the 7-chloro derivative to the 7-iodo derivative. This intermediate is then displaced by the desired amine.

Mechanism:

  • Activation: The pyridine nitrogen is protonated or complexed (e.g., with AcCl), increasing the electrophilicity of the C-7 position.

  • Displacement: Iodide (

    
    ) attacks C-7, displacing Chloride (
    
    
    
    ) via an addition-elimination mechanism.
  • Amination: The amine nucleophile readily displaces the Iodide under mild conditions.

Detailed Experimental Protocol

Retrosynthetic Analysis & Workflow

The synthesis typically proceeds from a 2,4-dichloropyridine precursor. The 4-aryl group is installed via Suzuki coupling before the final amination to avoid catalyst poisoning by the free amine.

SynthesisWorkflow SM 2,4-Dichloropyridine-3-carboxylic acid Core 7-Chloro-furo[2,3-c]pyridine (Core Formation) SM->Core 1. Reduction/Oxidation 2. Cyclization Suzuki 4-Aryl-7-chloro-furo[2,3-c]pyridine (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 Iodide 4-Aryl-7-iodo-furo[2,3-c]pyridine (Activated Intermediate) Suzuki->Iodide NaI, AcCl, MeCN (Iodide Displacement) Product 7-Amino-4-aryl-furo[2,3-c]pyridine (Target) Iodide->Product R-NH2, Heat (Amination)

Caption: Step-wise synthetic workflow for 7-amino-4-aryl-furo[2,3-c]pyridines emphasizing the key iodide activation step.

Step-by-Step Methodology
Step 1: Synthesis of the Core (7-Chloro-furo[2,3-c]pyridine)

Note: This step constructs the scaffold.[1] Standard literature methods (e.g., from 2-chloropyridin-3-ol derivatives) apply.

Step 2: Installation of 4-Aryl Group (Suzuki Coupling)

Reagents: 4,7-dichlorofuro[2,3-c]pyridine, Aryl boronic acid,


, 

.
  • Dissolve 4,7-dichlorofuro[2,3-c]pyridine (1.0 equiv) in DME/Water (3:1).

  • Add Aryl boronic acid (1.1 equiv) and

    
     (2.0 equiv).
    
  • Degas with Argon for 10 min. Add

    
     (0.05 equiv).
    
  • Heat at 90°C for 4-12 h.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    . Purify via flash chromatography.
    
    • Checkpoint: Ensure the 7-chloro group remains intact (the 4-position is sterically more accessible or electronically favored for oxidative addition depending on the specific catalytic system, but often 4-substitution is preferred or 4,7-bis-aryl is avoided by stoichiometry). Note: If regioselectivity is poor, use 4-iodo-7-chlorofuro[2,3-c]pyridine.

Step 3: Iodide Displacement (The Key Activation)

Objective: Convert 7-Chloro to 7-Iodo. Reagents: Sodium Iodide (NaI), Acetyl Chloride (AcCl), Acetonitrile (MeCN).

  • Preparation: In a dry round-bottom flask, suspend 4-aryl-7-chlorofuro[2,3-c]pyridine (1.0 equiv) in anhydrous Acetonitrile (0.2 M).

  • Addition: Add Sodium Iodide (NaI, 5.0 equiv) followed by the dropwise addition of Acetyl Chloride (AcCl, 1.0 - 2.0 equiv).

    • Mechanistic Note: AcCl generates anhydrous HI in situ or activates the pyridine nitrogen, facilitating the attack of iodide.

  • Reaction: Reflux the mixture (80-85°C) for 4–16 hours. Monitor by LC-MS (Shift from Cl isotope pattern to I mass).

  • Workup:

    • Cool to room temperature.[2]

    • Quench with saturated aqueous

      
       and aqueous 
      
      
      
      (to reduce any
      
      
      formed).
    • Extract with EtOAc.

    • Critical: The 7-iodo intermediate is often less stable than the chloride. Use immediately or store in the dark at -20°C.

Step 4: Amination (

)

Reagents: 7-Iodo intermediate, Amine (


), DIPEA or 

, DMSO or NMP.
  • Dissolve 4-aryl-7-iodofuro[2,3-c]pyridine (1.0 equiv) in DMSO (0.5 M).

  • Add the Amine (2.0 - 5.0 equiv). If the amine is a salt, add DIPEA (3.0 equiv).

  • Reaction: Heat at 60-100°C in a sealed tube.

    • Comparison: The 7-Iodo analog typically reacts at 60-80°C, whereas the 7-Chloro analog often requires >120°C or microwave irradiation.

  • Purification: Dilute with water, extract (or filter precipitate), and purify via HPLC or recrystallization.

Quantitative Performance Comparison

The following data illustrates the efficiency gain using the Iodide Displacement strategy versus direct displacement of chloride.

ParameterDirect Displacement (7-Cl)Iodide Displacement (7-I)Advantage
Leaving Group Chloride (

)
Iodide (

)
Iodide is a better leaving group (

of conjugate acid -10 vs -7).
Reaction Temp 120°C - 160°C (Microwave)60°C - 80°C (Thermal)Milder conditions preserve sensitive functional groups.
Reaction Time 24 - 48 hours2 - 6 hoursHigh throughput efficiency.
Yield (Avg) 20 - 45%75 - 90% Significant reduction in side products (e.g., hydrolysis).
Scope Limited to nucleophilic aminesBroad (includes steric/weak amines)Expands SAR exploration.

Mechanistic Visualization

The following diagram details the reaction pathway, highlighting the activation of the pyridine ring.

Mechanism Start 7-Chloro-furo[2,3-c]pyridine Activated N-Acylated/Protonated Intermediate (Highly Electrophilic C-7) Start->Activated + AcCl / H+ Iodo 7-Iodo-furo[2,3-c]pyridine (Transient or Isolated) Activated->Iodo + NaI (Finkelstein) - NaCl Transition Meisenheimer-like Complex Iodo->Transition + R-NH2 (Slow step) Product 7-Amino-furo[2,3-c]pyridine Transition->Product - HI (Fast step)

Caption: Mechanistic pathway of the acid-mediated iodide displacement and subsequent amination.

Troubleshooting & Optimization

  • Incomplete Exchange (Step 3): If conversion of Cl to I is slow, add catalytic KI or increase the equivalents of AcCl. Ensure the Acetonitrile is strictly anhydrous to prevent hydrolysis to the pyridone (7-OH).

  • Regioselectivity (Step 2): If Suzuki coupling occurs at position 7 instead of 4, lower the temperature or use a more selective catalyst ligand (e.g.,

    
    ). Alternatively, protect the 7-position or install the amine before the Suzuki (though this may require protecting the amine).
    
  • Purification: 7-Iodo intermediates can be light-sensitive. Perform column chromatography quickly or proceed directly to the next step (telescoping) after a simple aqueous workup.

References

  • Primary Protocol Source (TAK1 Inhibitors): S. P. Govek, et al. "Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1." Bioorganic & Medicinal Chemistry Letters, 2013 , 23(16), 4663-4668.

  • General Iodide Displacement Methodology: Schlosser, M., et al. "Halogen/Halogen Exchange: A General Method for the Preparation of Iodopyridines." Tetrahedron, 2005 , 61(4), 903-909.

  • Furo[2,3-c]pyridine Scaffold Reviews: Shiri, M. "Indoles, Pyridines and their Benzo-fused Derivatives: Synthesis and Applications." Chemical Reviews, 2012 .

Sources

Application Note: Optimization of Buchwald-Hartwig Amination on Furopyridine Cores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furopyridine core represents a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indole or azaindole in kinase inhibitors.[1] However, functionalizing these bicyclic systems via Palladium-catalyzed Buchwald-Hartwig amination presents a distinct set of challenges compared to simple aryl halides. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic "push-pull" system that, combined with the coordinating ability of the pyridine nitrogen, often leads to catalyst poisoning or stalled oxidative addition.

This guide provides a validated, self-consistent methodology for optimizing these couplings. We move beyond "trial and error" by applying a mechanistic understanding of ligand sterics and precatalyst activation to ensure reproducible, high-yielding aminations.

Mechanistic Insight: The Furopyridine Challenge

To optimize this reaction, one must understand the failure modes specific to this substrate class.

Catalyst Poisoning (The Pyridine Problem)

The


 nitrogen in the pyridine ring is a potent 

-donor. In standard catalytic cycles, this nitrogen can displace labile ligands on the Palladium center, forming a stable, non-reactive [Pd(Ar)(Pyridine)L] complex. This effectively removes the catalyst from the cycle (off-cycle resting state).
  • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , RuPhos , BrettPhos ). The steric bulk of the lower aryl ring creates a "roof" over the Pd center, physically preventing the approach of the pyridine nitrogen while allowing the smaller amine nucleophile to bind.

Electronic Deactivation
  • Furo[2,3-b]pyridine: The furan oxygen donates electron density into the pyridine ring. While this makes the ring more electron-rich (potentially increasing oxidative addition rates compared to pure pyridine), it also increases the basicity of the pyridine nitrogen, exacerbating the poisoning effect described above.

  • Halide Positioning: C-N coupling at the C3 or C5 positions (beta to the nitrogen) is generally more difficult than at C2 or C6 (alpha positions) due to the lack of inductive activation.

Critical Optimization Parameters

Ligand Selection Matrix

Do not screen randomly. Select ligands based on the steric profile of the coupling partners.

LigandPrimary ApplicationMechanistic Rationale
RuPhos Secondary AminesModerate bulk; excellent for secondary amines and acyclic primary amines.
BrettPhos Primary AminesHigh bulk; prevents bis-arylation of primary amines.
tBuBrettPhos Amides / Weak NucleophilesExtreme bulk and electron richness; facilitates reductive elimination for difficult substrates.
XPhos General Purpose / HeterocyclesThe "workhorse" for heteroaryl chlorides; excellent stability.
The Precatalyst Advantage

Avoid Pd(OAc)2 or Pd2(dba)3 + Ligand. In situ catalyst generation is often inefficient for furopyridines because the heterocycle competes with the phosphine ligand for the Pd(II) center immediately upon mixing.

  • Recommendation: Use G3 or G4 Palladacycle Precatalysts (e.g., XPhos Pd G3).[2] These are air-stable species that rapidly and quantitatively generate the active L-Pd(0) species upon exposure to base, bypassing the induction period and preventing initial catalyst sequestration.

Base and Solvent Effects
  • NaOtBu / Toluene: The gold standard. Fast reaction rates, but incompatible with base-sensitive groups (esters, acidic protons).

  • Cs2CO3 / Dioxane: The "mild" alternative. Heterogeneous mechanism requires higher temperatures (90–110 °C) and vigorous stirring.

  • LHMDS / THF: Use for substrates with acidic protons (e.g., unprotected indoles) or when base solubility is critical.

Experimental Protocols

Protocol A: Microscale Screening (100 µmol)

Use this protocol to identify the optimal Ligand/Base combination before scale-up.

Materials:

  • Disposable 4 mL glass vials with septum caps.

  • Heating block.

Workflow:

  • Dosing: Add Furopyridine halide (1.0 equiv, 100 µmol), Amine (1.2 equiv), and Base (NaOtBu 1.5 equiv OR Cs2CO3 2.5 equiv) to the vial.

  • Catalyst Addition: Add Precatalyst (e.g., RuPhos Pd G3) (2.0 mol%, 2 µmol).

    • Note: If weighing <1 mg is difficult, prepare a stock solution of catalyst in the reaction solvent.

  • Inerting: Cap vials. Evacuate and backfill with Argon (x3).

  • Solvent: Inject anhydrous Dioxane or Toluene (concentration 0.2 M, 500 µL).

  • Reaction: Heat to 100 °C for 16 hours with vigorous stirring (1000 rpm).

  • Analysis: Dilute 10 µL aliquot into 1 mL MeOH. Analyze via LC-MS.

    • Success Criteria: >90% conversion of halide; <5% hydrodehalogenation (reduction of C-X bond).

Protocol B: Gram-Scale Synthesis (Optimized)

Example: Coupling 3-chlorofuro[2,3-b]pyridine with Morpholine using RuPhos.

Step-by-Step:

  • Setup: Flame-dry a 100 mL 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under Argon flow.

  • Charging: Charge the flask with:

    • 3-chlorofuro[2,3-b]pyridine (1.54 g, 10.0 mmol)

    • Morpholine (1.05 mL, 12.0 mmol)

    • NaOtBu (1.44 g, 15.0 mmol)

    • RuPhos Pd G3 (167 mg, 0.2 mmol, 2 mol%)

  • Solvent: Add anhydrous Toluene (50 mL, 0.2 M).

    • Tip: Degas solvent by sparging with Argon for 15 mins prior to addition.[3]

  • Reaction: Heat the mixture to 80 °C. Monitor by HPLC/UPLC every 2 hours.

    • Self-Validation: The reaction should turn from pale yellow to a dark amber/brown. If the solution turns black and precipitates (Pd black) before conversion is complete, the catalyst has decomposed (see Troubleshooting).[4]

  • Work-up:

    • Cool to Room Temperature (RT).

    • Filter the mixture through a pad of Celite to remove insoluble salts and Pd residues. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[4][5]

  • Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient). Furopyridines are often fluorescent; use UV 254/365 nm for fraction collection.

Visualization & Logic

Optimization Decision Tree

The following diagram illustrates the logical flow for troubleshooting low yields or side reactions.

OptimizationLogic Start Start: Standard Condition (RuPhos G3, NaOtBu, Toluene, 100°C) CheckLCMS Analyze LC-MS (16h) Start->CheckLCMS Result1 High Conversion (>90%) Clean Product CheckLCMS->Result1 Result2 Low Conversion (<20%) Recovered SM CheckLCMS->Result2 Result3 Dehalogenation (>10%) (Reduced Product) CheckLCMS->Result3 Result4 Complex Mixture (Black Tar) CheckLCMS->Result4 Action1 Proceed to Scale-up Result1->Action1 Decision2 Is Catalyst Poisoned? Result2->Decision2 Decision3 Hydride Source? Result3->Decision3 Decision4 Base Incompatibility? Result4->Decision4 Action2a Switch to BrettPhos or tBuBrettPhos (Bulkier) Decision2->Action2a Yes (Pyridine binding) Action2b Increase Temp to 110°C Check O2 exclusion Decision2->Action2b No (Kinetic barrier) Action3 Switch Solvent to Dioxane Lower Temp to 80°C Use Cs2CO3 Decision3->Action3 Reduce Beta-H elimination Action4 Switch to Weak Base (K3PO4 or Cs2CO3) Decision4->Action4 Substrate decomposition

Figure 1: Decision tree for optimizing failed Buchwald-Hartwig aminations on furopyridine cores.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by pyridine N or oxidative addition failure.1. Switch to XPhos or BrettPhos (bulkier).2.[3] Switch from Cl-substrate to Br- or I-substrate.3. Ensure strict O2 exclusion (O2 kills active Pd).
Hydrodehalogenation

-Hydride elimination from ligand or solvent, followed by reductive elimination.
1. Avoid primary alcohol solvents.2. Lower reaction temperature.3. Switch to RuPhos (resists orthometallation).
Pd Black Formation Catalyst decomposition (ligand dissociation).1. Lower temperature.2. Increase ligand:Pd ratio (if not using precatalyst).3. Ensure ligand is electron-rich enough to bind Pd tightly.
Partial Conversion (Stalled) Product inhibition (Product binds Pd stronger than SM).1. Add full equivalents of base.2. Use tBuBrettPhos (extremely bulky to prevent product inhibition).

References

  • BenchChem. Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Technical Support Center.[3][4] Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide. Tetrahedron, 75(14), 4199-4211.
  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Link

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.Link

Sources

Application Note: Scalable Synthesis Routes for Polysubstituted Furo[2,3-c]pyridin-7-amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The furo[2,3-c]pyridine scaffold is a highly privileged bicyclic heterocycle, gaining significant traction in drug discovery due to its ability to act as a bioisostere for indole and azaindole cores[1]. Specifically, 7-aminofuro[2,3-c]pyridine derivatives have been identified as potent, selective2, demonstrating profound efficacy in oncology and inflammation models[2]. The 7-amino group is critical for anchoring the molecule to the kinase hinge region via hydrogen bonding[2].

Synthesizing this scaffold at scale presents unique challenges, primarily related to the regioselective functionalization of the electron-rich furan ring and the electron-deficient pyridine ring. This application note details two distinct, field-proven methodologies:

  • Late-Stage Amination : A robust, scalable route converting stable furo[2,3-c]pyridin-7(6H)-one precursors into 7-amino derivatives via a 3[3].

  • De Novo Multicomponent Assembly : An innovative,4 that rapidly constructs highly substituted 2,3-diamino-furo[2,3-c]pyridines from simple starting materials[4].

Synthetic Workflow & Logical Relationships

G N1 Furo[2,3-c]pyridin- 7(6H)-one N2 Chlorination (POCl3 / PCl5) N1->N2 Activation N3 7-Chloro Intermediate N2->N3 85-92% Yield N4 SNAr Amination (NH3 or R-NH2) N3->N4 Nucleophilic Substitution N5 7-Aminofuro[2,3-c] pyridine Core N4->N5 >80% Yield N6 Late-Stage Lithiation N5->N6 C2 Derivatization N7 Polysubstituted Inhibitor N6->N7 Cross-Coupling

Workflow for the scalable synthesis and functionalization of 7-aminofuro[2,3-c]pyridines.

Protocol A: Scalable Lactam Activation and SNAr Amination

This two-step protocol is the industry standard for introducing the 7-amino group onto a pre-formed furo[2,3-c]pyridine core[3].

Step 1: Synthesis of 7-Chloro-furo[2,3-c]pyridine
  • Causality : The lactam functionality (furo[2,3-c]pyridin-7(6H)-one) is inherently resistant to direct nucleophilic attack due to amide resonance. Treatment with phosphorus oxychloride (POCl₃) forces tautomerization to the pyridinol form. Subsequent phosphorylation and displacement by the chloride ion creates a highly reactive C-Cl bond at the 7-position, priming the scaffold for nucleophilic aromatic substitution (SNAr)[3].

  • Procedure :

    • Suspend furo[2,3-c]pyridin-7(6H)-one (1.0 eq) in neat POCl₃ (10.0 eq).

    • Add PCl₅ (1.2 eq) portion-wise at 0 °C to accelerate the chlorination.

    • Heat the reaction mixture to 100 °C under an inert atmosphere for 4–6 hours.

    • Cool to room temperature and carefully quench by pouring over crushed ice. Neutralize with saturated aqueous NaHCO₃ to pH 7-8.

    • Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating System : Monitor reaction progress via LC-MS. Successful activation is confirmed by the complete disappearance of the highly polar lactam peak and the emergence of a non-polar, UV-active peak exhibiting the characteristic 3:1 M/M+2 isotopic pattern indicative of mono-chlorination.

Step 2: SNAr Amination
  • Causality : The 7-chloro position is highly activated by the electron-withdrawing nature of the adjacent pyridine nitrogen. Running the reaction in a sealed pressure vessel prevents the loss of volatile ammonia and allows the system to reach the elevated temperatures (120 °C) required to overcome the activation energy barrier of the SNAr transition state[3].

  • Procedure :

    • Dissolve the 7-chloro-furo[2,3-c]pyridine intermediate (1.0 eq) in a 7N solution of ammonia in methanol (20.0 eq).

    • Seal the reaction mixture in a heavy-walled pressure tube.

    • Heat to 120 °C for 12–18 hours behind a blast shield.

    • Cool the vessel completely to -78 °C before carefully unsealing to vent residual pressure.

    • Concentrate the mixture and purify via flash chromatography (DCM/MeOH gradient) to yield the 7-aminofuro[2,3-c]pyridine.

  • Self-Validating System : Successful amination is validated by a distinct hypsochromic shift in the UV absorption maximum and a mass shift of -19 Da (loss of Cl isotope pattern, gain of NH₂) via high-resolution mass spectrometry (HRMS).

Protocol B: De Novo Assembly via Unusual GBB Multicomponent Reaction

For highly functionalized polysubstituted targets, a multicomponent reaction (MCR) provides unparalleled atom economy.

  • Causality : The classic GBB reaction typically yields imidazo-fused scaffolds. However, utilizing pyridoxal as the aldehyde component alongside 2-aminopyridine and an isocyanide under acid catalysis uniquely redirects the cyclization pathway. The use of tert-octyl isocyanide acts as a convertible reagent; its bulky nature provides a steric shield during the initial condensation, and it can be effectively cleaved post-reaction using trifluoroacetic acid (TFA) to reveal the free amine[4].

  • Procedure :

    • In a microwave-safe vial, combine 2-aminopyridine (1.0 eq), pyridoxal hydrochloride (1.1 eq), and tert-octyl isocyanide (1.1 eq) in anhydrous methanol.

    • Add a catalytic amount of HCl (in dioxane) to activate the imine intermediate.

    • Seal the vial and subject to microwave irradiation at 80 °C for exactly 2 minutes.

    • Purify the resulting unusual GBB product via flash column chromatography.

    • To remove the tert-octyl protecting group, treat the intermediate with a 1:1 mixture of TFA and DCM at room temperature for 6 hours[4].

  • Self-Validating System : The formation of the extended conjugated furo[2,3-c]pyridine system is instantly verifiable by spotting the crude mixture on a TLC plate; the desired product exhibits intense fluorescence under long-wave UV irradiation (365 nm), distinguishing it from unreacted starting materials[4].

Late-Stage Functionalization: Regioselective Lithiation

To further elaborate the 7-aminofuro[2,3-c]pyridine core, functionalization of the furan ring (C2/C3 positions) is often required for SAR exploration.

  • Causality : The C2 position of the furan ring is the most acidic site on the scaffold. Using a strong, non-nucleophilic superbase like5 (lithium dimethylaminoethoxide) directs the lithiation exclusively to the C2 position, preventing unwanted nucleophilic addition to the pyridine ring[5].

  • Procedure :

    • Protect the 7-amino group (e.g., as a Boc or di-Boc derivative) to prevent quenching of the organolithium reagent.

    • Cool a solution of the protected scaffold in anhydrous THF to -78 °C.

    • Dropwise add the n-BuLi/LiDMAE superbase complex (1.2 eq) and stir for 1 hour.

    • Quench with the desired electrophile (e.g., iodine, trialkyltin chloride, or a boronic ester precursor) to install a cross-coupling handle[5].

  • Self-Validating System : Perform a pilot quench with deuterium oxide (D₂O). Analyze the crude product via ¹H-NMR; the complete disappearance of the C2-proton singlet (typically around 7.6-7.8 ppm) and >95% D-incorporation by mass spectrometry validates the regioselectivity and efficiency of the metalation[5].

Quantitative Data Summary

Reaction StepCatalyst / ReagentTemp (°C)Time (h)Typical Yield (%)Key Quality Attribute (Validation)
Lactam Chlorination POCl₃, PCl₅1004–685–92Disappearance of polar lactam; M+2 isotope pattern
SNAr Amination NH₃/MeOH12012–1878–85Mass shift (-19 Da); Hypsochromic UV shift
Unusual GBB MCR HCl (dioxane)80 (MW)0.0330–45Intense fluorescence under 365 nm UV
C2-Lithiation n-BuLi / LiDMAE-781–270–85>95% D-incorporation upon D₂O quench

References

  • Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1. PubMed / NIH. URL:[Link]

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega. URL:[Link]

  • Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine. ResearchGate. URL:[Link]

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE. Heterocycles / Clockss. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and solubilizing 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered with this and similar heterocyclic compounds in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge and protocols to ensure the successful preparation of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine in DMSO at my desired concentration. What are the initial steps I should take?

A1: Difficulty in dissolving a compound like 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine in DMSO, a powerful and versatile solvent, can be due to several factors including compound purity, residual solvent from synthesis, and the target concentration.[1][2][3] Initially, ensure you are using anhydrous, high-purity DMSO, as even small amounts of water can affect the solubility of certain compounds.[4] We recommend starting with a systematic approach:

  • Verify Compound Quality: Ensure the compound's purity and integrity. Impurities can significantly impact solubility.

  • Use High-Quality DMSO: Use a fresh, unopened bottle of anhydrous DMSO to minimize water content.[4]

  • Gentle Agitation: Start by vortexing the solution at room temperature for a few minutes.

  • Incremental Heating: Gently warm the solution in a water bath up to 30-40°C. Many compounds exhibit increased solubility at slightly elevated temperatures.[4][5]

  • Sonication: If the compound remains insoluble, utilize a bath sonicator to break down any aggregates and enhance dissolution.[6][7][8]

If these initial steps do not yield a clear solution, more advanced troubleshooting may be necessary.

Q2: Can I heat the DMSO solution to a higher temperature to dissolve my compound?

A2: While heating can be an effective method to increase solubility, it must be approached with caution.[5] Many organic molecules, including complex heterocyclic compounds, can be heat-sensitive and may degrade at elevated temperatures. Before proceeding with aggressive heating, it is crucial to determine the thermal stability of 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine. If this data is unavailable, a small-scale pilot experiment is advised. Monitor for any color changes or the appearance of new peaks via analytical techniques like HPLC to check for degradation.

Q3: My compound dissolves in DMSO initially but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A3: This is a common issue known as "crashing out" and occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[9] To mitigate this, consider the following strategies:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final DMSO concentration in your assay, which can sometimes prevent precipitation.

  • Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner with vigorous mixing.

  • Increase Final DMSO Concentration: Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity.[9] Increasing the final DMSO concentration in your assay may keep the compound in solution.

  • Use of Co-solvents: Incorporating a co-solvent in your final assay buffer can improve the solubility of your compound.[10][11][]

Troubleshooting Guides: Step-by-Step Protocols

Problem: Persistent Insolubility of 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine in DMSO

This guide provides a systematic approach to address persistent solubility issues.

Workflow for Solubility Enhancement

Solubility_Workflow Start Start: Insoluble Compound in DMSO Initial_Steps Initial Steps: - Vortex - Gentle Warming (30-40°C) - Bath Sonication Start->Initial_Steps Check_Solubility1 Is the compound soluble? Initial_Steps->Check_Solubility1 Advanced_Methods Advanced Methods Check_Solubility1->Advanced_Methods No End_Success End: Soluble Stock Solution Check_Solubility1->End_Success Yes Co_Solvent Co-solvent Addition Advanced_Methods->Co_Solvent pH_Adjustment pH Adjustment Advanced_Methods->pH_Adjustment Surfactant Surfactant Addition Advanced_Methods->Surfactant Check_Solubility2 Is the compound soluble? Co_Solvent->Check_Solubility2 pH_Adjustment->Check_Solubility2 Surfactant->Check_Solubility2 Check_Solubility2->End_Success Yes End_Consult Consult Further or Re-evaluate Concentration Check_Solubility2->End_Consult No

Caption: A decision-making workflow for improving compound solubility in DMSO.

Method 1: Co-solvent System

The rationale behind using a co-solvent is to create a solvent mixture with polarity properties intermediate between DMSO and your aqueous buffer, thereby increasing the solubility of lipophilic compounds.[11][]

Recommended Co-solvents:

Co-solventPropertiesTypical Starting Concentration (in DMSO)
N,N-Dimethylformamide (DMF) Aprotic, polar solvent. Can be a good alternative or addition to DMSO.10-50%
Polyethylene Glycol 400 (PEG 400) Water-miscible polymer. Often used in drug formulations.[13]10-30%
Ethanol Polar protic solvent. Can improve solubility of some compounds.5-20%

Protocol for Co-solvent Addition:

  • Selection: Choose a co-solvent based on the properties of your compound and the requirements of your downstream application.

  • Preparation: Prepare a stock solution of your chosen co-solvent in DMSO at the desired concentration.

  • Dissolution: Attempt to dissolve 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine in the co-solvent/DMSO mixture using the initial steps of vortexing and gentle warming.

  • Observation: Monitor for complete dissolution. If solubility is improved but not complete, a slight increase in the co-solvent percentage can be tested.

Method 2: pH Adjustment

Given that 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine contains a basic amine group, its solubility can be highly dependent on the pH of the solution. By modifying the pH, the ionization state of the molecule can be altered, which can significantly impact its solubility.[11][13]

Protocol for pH Adjustment:

  • Rationale: The amine group on the pyridine ring can be protonated at acidic pH, forming a more soluble salt.

  • Acidification: To your DMSO/compound suspension, add a very small, precise volume of a dilute organic acid (e.g., 0.1 M HCl in DMSO or acetic acid).

  • Mixing: Vortex the solution thoroughly after each addition.

  • Monitoring: Observe for dissolution. The goal is to find the minimal amount of acid needed to achieve a clear solution. It is critical to note that the final pH of your stock solution will be altered, which may impact your experiments.

Method 3: Sonication

Sonication utilizes high-frequency sound waves to agitate particles in a solution.[8] This process can break down aggregates, reduce particle size, and increase the surface area of the compound, thereby enhancing its interaction with the solvent and improving solubility.[6][7][14]

Protocol for Sonication:

  • Preparation: Prepare a suspension of 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine in DMSO in a suitable vial.

  • Sonication Bath: Place the vial in a sonication bath.

  • Procedure: Sonicate for 5-10 minute intervals.[8]

  • Temperature Control: Monitor the temperature of the sonication bath, as prolonged sonication can generate heat.[8] Use an ice bath to maintain a low temperature if your compound is thermally sensitive.

  • Observation: Check for dissolution after each interval.

Decision Logic for Sonication

Sonication_Logic Start Suspension of Compound in DMSO Sonication Apply Sonication (5-10 min intervals) Start->Sonication Check_Temp Monitor Temperature Sonication->Check_Temp Check_Solubility Is the solution clear? Sonication->Check_Solubility Check_Temp->Sonication Success Solubilization Achieved Check_Solubility->Success Yes Continue Continue Sonication Check_Solubility->Continue No, but improving Failure Consider Alternative Methods Check_Solubility->Failure No, no improvement Continue->Sonication

Caption: A logical flow for using sonication to improve solubility.

Method 4: Use of Surfactants

Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic molecules, allowing them to be dispersed in the solvent.[15][16]

Recommended Surfactants:

SurfactantTypeTypical Starting Concentration (in DMSO)
Tween® 20/80 Non-ionic0.1 - 1%
Pluronic® F-68 Non-ionic block copolymer0.1 - 1%

Protocol for Surfactant Addition:

  • Selection: Choose a surfactant that is compatible with your experimental system. Non-ionic surfactants are generally less disruptive to biological assays.

  • Preparation: Prepare a stock solution of the surfactant in DMSO.

  • Addition: Add the surfactant stock solution to your compound suspension in DMSO to achieve the desired final surfactant concentration.

  • Mixing: Vortex and gently warm the solution.

  • Observation: Check for improved solubility.

Summary of Troubleshooting Techniques

MethodPrincipleKey Considerations
Gentle Heating Increases kinetic energy of molecules.Risk of compound degradation.
Sonication Breaks down particle aggregates.Can generate heat; monitor temperature.[8]
Co-solvents Modifies solvent polarity.Must be compatible with downstream applications.
pH Adjustment Alters the ionization state of the compound.Can affect experimental conditions.
Surfactants Forms micelles to encapsulate the compound.Potential for interference in biological assays.

We trust this guide will be a valuable resource in your research endeavors. Should you continue to experience difficulties, please do not hesitate to contact our technical support team for further assistance.

References

  • Envirostar. (2023, April 21).
  • Quora. (2024, October 30).
  • Envirostar. (2023, May 11).
  • Melt Sonocrystalization: A Solubility Enhancement Technique for Hydrophobic Drugs.
  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?
  • Review on: Solubility Enhancement of Poorly Water Soluble Drugs - Asian Journal of Research in Pharmaceutical Sciences.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
  • Veeprho. (2025, August 3).
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of 3'-O-Demethylpreussomerin I for In Vivo Studies.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • ResearchG
  • PMC. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
  • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023, July 13).
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO)
  • ResearchGate. (2016, January 20). How can i reduce the surface tension of DMSO in order to obtain thin films?
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • ACS Publications. (2024, October 11).
  • A recent overview of surfactant–drug interactions and their importance - PMC.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • BOC Sciences.
  • ResearchGate. (2022, June 2). How do micelles increase the solubility of hydrophobic molecules?
  • 陕西莱特光电材料股份有限公司. 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine.
  • SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. 2,3-Dichloro-4-iodohide [2,3-c]pyridin-7-amine.
  • Reddit. (2025, April 22).
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applic
  • Dimethyl Sulfoxide (DMSO)
  • ResearchGate. (2017, June 11). Is there any method to make them completely soluble in DMF/DMSO?
  • PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules.
  • PubMed. (2004, February 15). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • Abovchem. 2,4-dichloro-6-iodopyridin-3-amine - CAS:1239719-94-8.
  • ChemScene. 1326714-64-0 | 4-Iodofuro[2,3-c]pyridin-7-amine.
  • PubChem. 7-Chlorofuro[2,3-c]pyridine | C7H4ClNO | CID 12826107.
  • Cheméo. Chemical Properties of Pyridine, 2,3-dichloro- (CAS 2402-77-9).
  • MDPI. (2022, January 14). 1,3-Dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione.

Sources

Technical Support Center: Chemoselective Pd-Catalyzed Coupling of Chloro-Iodo Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for discovery chemists and process scientists dealing with the differential functionalization of dihalogenated heterocycles.

Mechanistic Overview: The Causality of Protodehalogenation

When performing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on chloro-iodo heterocycles (such as 4-chloro-2-iodotoluene or 2-chloro-5-iodoquinazoline), the objective is twofold: achieving chemoselectivity (oxidative addition strictly at the weaker C–I bond) and preventing protodehalogenation (hydrodehalogenation) of the reactive site.

Protodehalogenation occurs when the intermediate Pd(II)-aryl complex undergoes a reduction pathway rather than the desired transmetalation. This is typically driven by two mechanistic failures:

  • Hydride Donors in the System: Protic solvents (alcohols, water) or alkoxide bases (e.g., NaOEt, NaOtBu) can undergo β-hydride elimination, transferring a hydride to the Pd center. This intermediate subsequently reductively eliminates to yield the dehalogenated arene [1].

  • Stalled Catalytic Cycles: If transmetalation is slow due to steric hindrance or an unoptimized base, the long-lived Pd(II)-aryl species is highly susceptible to off-cycle quenching and degradation [2].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Chemoselective at C-I) Pd0->OxAdd Ar(Cl)(I) PdII Pd(II)-Aryl(Cl) Complex OxAdd->PdII Transmet Transmetalation (Desired) PdII->Transmet Boronic Acid / Base Hydride Hydride Source (Base/Solvent) PdII->Hydride Stalled Cycle RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerates Product Coupled Product (C-Cl intact) RedElim->Product ProtoDehal Protodehalogenation (Undesired Ar-H) Hydride->ProtoDehal

Divergent pathways in Pd-catalyzed coupling: Desired transmetalation vs. off-cycle protodehalogenation.

Optimization Parameters & Quantitative Data

To suppress the off-cycle hydride transfer, the reaction microenvironment must be rigorously controlled.

  • Ligand Architecture: Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) accelerate both oxidative addition and reductive elimination. Their steric bulk forces the Pd center into a geometry that disfavors the formation of palladium-hydride species [2].

  • Base Selection: Strong, β-hydride containing bases (like sodium tert-butoxide) should be avoided. Weaker, inorganic bases like K₃PO₄ or Cs₂CO₃ provide the necessary activation for transmetalation without acting as hydride donors [1].

  • Solvent Polarity: Switch from protic solvents (EtOH, MeOH) to anhydrous aprotic solvents (Toluene, 1,4-Dioxane) to completely remove solvent-based proton/hydride donation [1].

Table 1: Impact of Reaction Conditions on Suzuki Coupling of 2-Chloro-5-iodoquinazoline

(Representative data synthesizing field-proven insights for chemoselective C-I coupling)

Ligand (mol%)Base (Equiv)SolventTemp (°C)Chemoselectivity (C-I vs C-Cl)Coupled Yield (%)Dehalogenated Yield (%)
PPh₃ (10%)NaOEt (2.0)EtOH/H₂O803:142%38%
dppf (5%)K₂CO₃ (2.0)Dioxane9010:165%18%
XPhos (5%)K₃PO₄ (2.0)Toluene100>99:189%<2%
SPhos (5%)Cs₂CO₃ (2.0)THF70>99:192%<1%

Self-Validating Experimental Protocol

This protocol describes a highly chemoselective Suzuki-Miyaura coupling of a generic chloro-iodo heterocycle, designed to prevent protodehalogenation by eliminating hydride sources and accelerating transmetalation.

Self-Validation Checkpoint: The use of anhydrous toluene and K₃PO₄ inherently prevents solvent/base-derived hydride transfer. If dehalogenation still occurs under these exact conditions, the source is likely oxygen contamination (poor degassing) or impure boronic acid acting as a radical initiator.

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the chloro-iodo heterocycle (1.0 equiv), the arylboronic acid (1.1 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Note: The 1:2 Pd to ligand ratio ensures complete formation of the active L₁Pd(0) species, preventing the formation of under-ligated Pd clusters that promote decomposition.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the vessel with high-purity Argon three times.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M relative to the heterocycle) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Monitoring: Monitor via LC-MS. The mass of the desired product will reflect the addition of the aryl group and the retention of the chlorine isotope pattern (M and M+2 peaks).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via flash column chromatography.

Troubleshooting FAQs

Q1: I am observing significant amounts of the des-iodo starting material (e.g., the chloro-heterocycle with a proton where the iodine was). What is the primary culprit? A1: This is classic protodehalogenation. The primary culprits are protic solvents (like water or alcohols) or bases that can undergo β-hydride elimination [1]. Switch to an anhydrous aprotic solvent (like Toluene or Dioxane) and use a base like K₃PO₄ or Cs₂CO₃. Ensure your reaction is thoroughly degassed, as trace oxygen can sometimes initiate radical-mediated dehalogenation pathways.

Q2: I achieved coupling, but I am losing the chloro group as well (either double coupling or hydrodechlorination). How do I improve chemoselectivity? A2: The C–I bond undergoes oxidative addition much faster than the C–Cl bond. If the C–Cl bond is reacting, your system is "over-activated." Lower the reaction temperature (e.g., from 100 °C to 70 °C) and ensure you are strictly using 1.0 to 1.1 equivalents of the coupling partner. Using highly sterically hindered ligands like XPhos can also finely tune the Pd center to reject the tighter C–Cl bond [2]. In some quinazoline systems, differential functionalization relies on strictly controlling stoichiometry and temperature [3].

Q3: Can the choice of boronic acid influence dehalogenation? A3: Yes. Highly electron-deficient or sterically hindered boronic acids undergo transmetalation very slowly. This leaves the Pd(II)-aryl intermediate lingering in solution, increasing the statistical probability of it finding a hydride source or undergoing protodeboronation followed by homocoupling [4]. If your boronic acid is sluggish, try using the corresponding boronic ester (pinacol ester) or adding a fluoride source (like CsF) to accelerate transmetalation.

Troubleshooting Start Analyze Crude LC-MS CheckDehal Is Ar-H (Dehalogenated) Product > 5%? Start->CheckDehal NoDehal Optimize Yield/Purification CheckDehal->NoDehal No YesDehal Identify Hydride Source CheckDehal->YesDehal Yes CheckSolvent Using Protic Solvent or Alkoxide Base? YesDehal->CheckSolvent ChangeSolvent Switch to Toluene/Dioxane & K3PO4/Cs2CO3 CheckSolvent->ChangeSolvent Yes CheckLigand Transmetalation is too slow. Switch to SPhos/XPhos CheckSolvent->CheckLigand No (Aprotic already)

Logical workflow for diagnosing and resolving protodehalogenation in cross-coupling.

References

  • BenchChem Technical Support Team. "Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids." BenchChem.
  • BenchChem Technical Support Team. "Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions." BenchChem.
  • Mphahlele, M. J., et al.
  • Weix, D. J., et al. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.

Technical Support Center: Purification of Highly Polar Aminofuropyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic separations. Furo[2,3-b]pyridines and their regioisomers are highly valuable pharmacophores in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1][2]. However, the presence of both a basic pyridine nitrogen and an exocyclic primary or secondary amine renders aminofuropyridine intermediates highly polar and basic.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we dissect the causality behind chromatographic failures and provide self-validating, field-tested methodologies to isolate these challenging intermediates with high purity and recovery.

Strategic Purification Workflow

Before diving into specific troubleshooting steps, consult the decision matrix below. This workflow dictates the phase selection based on the specific physicochemical behavior of your crude mixture.

PurificationWorkflow Start Crude Aminofuropyridine Assess Assess Polarity & Basicity (LC-MS / TLC) Start->Assess Decision Elutes in Void Volume on RP-C18? Assess->Decision RP Standard RP-C18 (Water/MeCN + 0.1% TFA) Decision->RP No HILIC_Dec Severe Streaking on Bare Silica? Decision->HILIC_Dec Yes Success Purified Intermediate RP->Success HILIC HILIC / Aqueous Normal Phase (Amine/Diol Bonded Phase) HILIC_Dec->HILIC Yes MixedMode Mixed-Mode C18/SCX or Ion-Assisted NP (CaCl2) HILIC_Dec->MixedMode Extreme Polarity HILIC->Success MixedMode->Success

Workflow for selecting the optimal purification strategy for polar aminofuropyridines.

Troubleshooting & FAQs

Q1: Why do my aminofuropyridine intermediates streak irreversibly on normal-phase silica gel, even with highly polar solvent systems? A1: The causality lies in the pKa mismatch between the stationary phase and your analyte. Bare silica gel contains acidic silanol groups (pKa ~4.5). Aminofuropyridines possess electron-rich basic centers (the pyridine ring and the amine group). When introduced to bare silica, these basic centers undergo strong, secondary electrostatic interactions and hydrogen bonding with the deprotonated silanols. This causes severe peak tailing and irreversible adsorption[3]. Solution: Switch to an amine-functionalized silica column. The bonded amine groups create a "base shield" that repels the basic analytes, minimizing silanol interactions and allowing the compound to elute in sharp bands[3][4].

Q2: When I attempt Reversed-Phase (RP) chromatography on a C18 column, my intermediate elutes immediately in the void volume. How can I increase retention? A2: Highly polar amines lack sufficient hydrophobic surface area to partition effectively into the C18 alkyl chains[5]. To force retention, you must change the chromatographic mechanism. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP). By flipping the separation mechanism, you utilize a polar stationary phase (like diol or amine-bonded silica) and employ water as the strong eluting solvent rather than the weak one[3][4]. Alternatively, a mixed-mode stationary phase (combining C18 with a cation-exchange resin) can trap the basic amine via electrostatic interactions while retaining any hydrophobic moieties via the C18 chains[6][7].

Q3: I am scaling up my synthesis and cannot afford preparative HILIC or mixed-mode columns. Is there a cost-effective workaround using standard silica? A3: Yes. You can utilize Ion-Assisted Normal-Phase Chromatography . By adding a calcium salt (e.g., Calcium Chloride) to your normal-phase mobile phase, the


 ions competitively bind to the highly acidic silanol sites on the silica gel. This effectively masks the stationary phase from the aminofuropyridine's basic centers, allowing the compound to elute cleanly without expensive specialized media[8].

Q4: My aminofuropyridine is insoluble in high concentrations of Acetonitrile, which is required for loading onto a HILIC column. How do I load my sample without causing band broadening? A4: In HILIC, loading your sample in a solvent with high water content (the strong solvent) will cause immediate phase collapse and zero retention. Solution: Employ a solid sample loading technique . Dissolve your crude mixture in a volatile solvent (e.g., Methanol), mix it with a small amount of Celite or the HILIC stationary phase, and evaporate the solvent completely to yield a dry powder. Pack this powder into a dry loading cartridge upstream of your main column[5]. This self-validates by ensuring the analyte only enters the column once the mobile phase gradient properly dissolves it, preventing solvent-front distortion.

The HILIC Retention Mechanism

To successfully execute HILIC, one must understand that it is not simply "reverse-phase with different solvents." It relies on the formation of an immobilized water layer.

HILICMechanism MobilePhase Mobile Phase (High Acetonitrile, Low Water) WaterLayer Immobilized Water Layer (Hydrogen Bonding) MobilePhase->WaterLayer Supplies Water StationaryPhase Polar Stationary Phase (Silica / Amine / Diol) StationaryPhase->WaterLayer Adsorbs Analyte Aminofuropyridine (Highly Polar) Partitioning Liquid-Liquid Partitioning & Electrostatic Interactions Analyte->Partitioning Undergoes Partitioning->WaterLayer Retained In

Logical relationship of the HILIC retention mechanism for polar amines.

Validated Experimental Protocols
Protocol 1: HILIC Purification of Aminofuropyridines

This protocol utilizes an amine-bonded or diol-bonded silica column to leverage aqueous normal phase partitioning[4].

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (LC-MS grade).

    • Solvent B: 10 mM Ammonium Formate in Water (pH ~3.0 to ensure the amine is protonated).

  • Column Equilibration (Self-Validation Step): Flush the column with 5 Column Volumes (CV) of 95% Solvent A / 5% Solvent B.

    • Validation: Monitor the baseline UV absorbance. Equilibration is only complete when the baseline strictly stabilizes. This confirms the critical immobilized water layer has fully formed on the stationary phase.

  • Sample Loading: Utilize the dry-loading technique described in Q4 to prevent solvent-mismatch band broadening[5].

  • Gradient Elution: Run a shallow gradient from 5% Solvent B to 50% Solvent B over 15 CV.

    • Causality: Because water is the strong solvent in HILIC, increasing the aqueous percentage disrupts the hydrogen bonding between the aminofuropyridine and the immobilized water layer, driving elution[3].

  • Column Regeneration: Wash the column with 5 CV of 50:50 Isopropanol:Water to remove strongly retained impurities, then store in Isopropanol[4].

Protocol 2: Ion-Assisted Normal-Phase Chromatography

A highly cost-effective method for scaling up purification without specialized columns[8].

  • Mobile Phase Preparation: Prepare a standard normal-phase gradient system (e.g., Dichloromethane and Methanol). Saturate the polar modifier (Methanol) with anhydrous Calcium Chloride (

    
    ).
    
  • Column Equilibration: Flush a standard bare silica column with the

    
    -doped mobile phase (e.g., 95:5 DCM:MeOH) for 3 CV.
    
    • Causality: The

      
       ions competitively bind to the acidic silanols, masking them from the basic aminofuropyridine[8].
      
  • Elution: Load the sample and elute using a standard step gradient (increasing the MeOH percentage).

  • Fraction Validation: Spot collected fractions on a standard silica TLC plate. The absence of severe comet-like streaking validates that the silanol-masking mechanism is actively preventing secondary amine interactions.

  • Post-Purification: Wash the pooled fractions with aqueous sodium bicarbonate in a separatory funnel to remove any residual calcium salts before concentration.

Quantitative Strategy Comparison

Summarizing the empirical data across different chromatographic techniques allows for rapid decision-making based on laboratory resources and compound polarity.

Purification StrategyStationary PhaseMobile Phase SystemPrimary Retention MechanismTypical Recovery (%)Best Application
Standard RP C18Water / MeCN (0.1% TFA)Hydrophobic Partitioning<40% (Elutes in void)Alkylated/Non-polar derivatives
HILIC / ANP Amine / DiolMeCN / Water (Ammonium Formate)Aqueous Partitioning & H-Bonding>85%Highly polar, water-soluble amines
Mixed-Mode C18 / SCXWater / MeCN (pH gradient)Hydrophobic & Cation Exchange>90%Complex basic mixtures
Ion-Assisted NP Bare SilicaDCM / MeOH (with

)
Adsorption with Silanol Masking80-90%Cost-sensitive scale-up
References

1.[8] Southwest Research Institute (SwRI). "SwRI develops an ion-assisted chromatography process to accelerate drug development." swri.org. Available at:[Link] 2.[5] Teledyne ISCO. "RediSep C-18 reversed phase column Purification of primary amines." teledyneisco.com. Available at:[Link] 3.[3] Biotage. "Very polar compound purification using aqueous normal-phase flash column chromatography." biotage.com. Available at:[Link] 4.[4] Teledyne Labs. "HILIC Purification Strategies for Flash Chromatography." teledynelabs.com. Available at:[Link] 5.[1] ResearchGate. "Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling." researchgate.net. Available at:[Link] 6.[6] PubMed. "One-pot fabrication and evaluation of β-ketoenamine covalent organic frameworks@silica composite microspheres as reversed-phase/hydrophilic interaction mixed-mode stationary phase for high performance liquid chromatography." nih.gov. Available at:[Link] 7.[2] Indian Academy of Sciences. "Synthetic strategies to pyrido fused heterocycles." ias.ac.in. Available at:[Link] 8.[7] ACS Publications. "Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines." acs.org. Available at:[Link]

Sources

Troubleshooting low yields in cyclization of 3-alkynyl-4-hydroxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclization of 3-Alkynyl-4-Hydroxypyridines

Executive Summary & Scope

User Query: "My yields are consistently low (<30%) when cyclizing 3-alkynyl-4-hydroxypyridines to form furo[3,2-c]pyridines. The reaction stalls or produces intractable mixtures."

The Core Challenge: The cyclization of 3-alkynyl-4-hydroxypyridines is a deceptively simple transformation that is frequently derailed by the "Pyridone Paradox."

  • Tautomeric Ambiguity: The substrate exists in equilibrium between the 4-hydroxypyridine (nucleophilic enol) and 4-pyridone (electrophilic ketone) forms.

  • Lewis Basicity: The pyridine nitrogen is a potent ligand (catalyst poison) for the soft Lewis acids (

    
    , 
    
    
    
    ,
    
    
    ) typically required to activate the alkyne.

This guide provides a root-cause analysis and actionable protocols to restore high yields in the synthesis of furo[3,2-c]pyridines .

Mechanistic Diagnostics (The "Why")

Before adjusting the flask, visualize the competition occurring at the molecular level.

Diagram 1: The Competitive Coordination Landscape

This diagram illustrates why your reaction stalls: The catalyst (


) is sequestered by the pyridine nitrogen rather than activating the alkyne.

Catalyst_Competition Substrate 3-Alkynyl-4-Hydroxypyridine Active_Complex Alkyne-Coordinated (Active Path) Substrate->Active_Complex  Path A: Alkyne Binding Dead_Complex N-Coordinated (Catalyst Sink) Substrate->Dead_Complex  Path B: Nitrogen Binding Catalyst Soft Metal Catalyst (Au+, Pt+, Pd+) Catalyst->Active_Complex Catalyst->Dead_Complex Product Furo[3,2-c]pyridine Active_Complex->Product  5-endo-dig Cyclization

Caption: Path A leads to product. Path B is a thermodynamic sink where the catalyst is deactivated by the pyridine nitrogen.

Troubleshooting Guides (FAQs)
Issue 1: "The reaction starts but stops at 20% conversion."

Diagnosis: Catalyst Poisoning via N-Coordination. As the reaction proceeds, the concentration of active catalyst diminishes because it binds irreversibly to the pyridine nitrogen of the starting material or the product.

Corrective Actions:

  • The Proton Buffer Strategy: Add 5–10 mol% of a Brønsted acid (e.g.,

    
     or 
    
    
    
    ) if using Gold/Platinum.
    • Logic: Protonating the pyridine nitrogen renders it non-coordinating, forcing the metal to bind the alkyne. Note: Ensure your catalyst is acid-stable.

  • Switch to N-Oxides: Oxidize the pyridine nitrogen to an N-oxide before cyclization.

    • Logic: Pyridine-N-oxides are less coordinating to soft metals and can be reduced back to the pyridine easily (e.g.,

      
       or Zn dust) post-cyclization.
      
Issue 2: "I see multiple spots. Is it 5-exo or 6-endo?"

Diagnosis: Regioselectivity Failure. For 3-alkynyl-4-hydroxypyridines, 5-endo-dig cyclization yields the furan ring (desired).[1][2] 6-endo-dig yields the pyran ring.

Corrective Actions:

  • Ligand Sterics: If using Gold (

    
    ), switch to bulky phosphines like JohnPhos  or BrettPhos .
    
    • Logic: Bulky ligands destabilize the transition state for 6-endo pathways and prevent oligomerization.

  • Solvent Switch: If using Palladium, switch from DMF to HFIP (Hexafluoroisopropyl alcohol) .

    • Logic: HFIP is a strong hydrogen-bond donor that stabilizes the cationic intermediates, often promoting the 5-endo pathway without metal additives in electron-rich systems.

Issue 3: "My Iodocyclization yields a di-iodinated alkene, not the heterocycle."

Diagnosis: Competitive Addition vs. Cyclization. Reaction with


 can lead to simple addition across the triple bond if the nucleophile (OH) is not activated enough.

Corrective Actions:

  • Base Selection: Switch from

    
     to 
    
    
    
    or
    
    
    . Stronger bases can sometimes promote side reactions or decomposition of the sensitive iodo-intermediate.
  • Solvent: Ensure the solvent is MeCN (Acetonitrile) .

    • Logic: MeCN stabilizes the iodonium intermediate, extending its lifetime for the intramolecular attack.

Validated Experimental Protocols
Protocol A: Gold-Catalyzed Synthesis (High Efficiency)

Best for: Difficult substrates with steric hindrance.

  • Setup: Flame-dry a reaction vial. Purge with Argon.

  • Reagents:

    • Substrate (1.0 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Co-catalyst:

      
       (5 mol%) — Generates the active cationic Au species.
      
    • Additive:

      
      -TsOH (10 mol%) — Protects the catalyst from N-poisoning.
      
    • Solvent: Anhydrous Toluene or DCE (

      
      ).
      
  • Execution:

    • Add substrate and solvent.[3][4][5] Stir.

    • Add

      
      -TsOH. Stir 5 mins.
      
    • Add AgOTf and Au-catalyst.

    • Heat to 80°C. Monitor via TLC (approx. 2-6 hours).

  • Workup: Filter through a short pad of silica to remove silver salts. Concentrate and purify.

Protocol B: Metal-Free Iodocyclization

Best for: Generating functionalized handles for further coupling.

  • Setup: Standard round-bottom flask (no inert atmosphere strictly required, but recommended).

  • Reagents:

    • Substrate (1.0 equiv)

    • 
       (3.0 equiv)
      
    • 
       (3.0 equiv)
      
    • Solvent: MeCN (

      
      ).
      
  • Execution:

    • Dissolve substrate in MeCN.[4]

    • Add

      
      .[4][6]
      
    • Add

      
       in one portion.
      
    • Stir at Room Temperature for 1-3 hours.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to quench excess iodine (solution turns from purple/brown to yellow/clear).
    
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    
Data & Comparison Table
VariableGold Catalysis (

)
Iodocyclization (

)
Palladium (

)
Primary Product Furo[3,2-c]pyridine3-Iodofuro[3,2-c]pyridineFuro[3,2-c]pyridine
Typical Yield 75-92%60-85%50-70%
Reaction Time 2-6 Hours1-3 Hours12-24 Hours
Key Risk N-poisoning (requires acid)Di-iodination side productGlaser coupling (dimerization)
Cost High (

)
LowModerate
Decision Tree Workflow

Use this logic flow to select the correct method for your specific substrate.

Troubleshooting_Flow Start Start: 3-Alkynyl-4-Hydroxypyridine Q1 Do you need a halogen handle (I/Br) on the furan ring? Start->Q1 Method_Iodo Protocol B: Iodocyclization (I2 / NaHCO3 / MeCN) Q1->Method_Iodo Yes Q2 Is the Pyridine Nitrogen Protected/Oxidized? Q1->Q2 No Method_Au_Std Standard Au/Ag Catalysis (No Acid Needed) Q2->Method_Au_Std Yes (N-Oxide/N-Boc) Method_Au_Acid Protocol A: Acid-Promoted Au Catalysis (Add p-TsOH) Q2->Method_Au_Acid No (Free N)

Caption: Select Protocol B if functionalization is required; otherwise, manage the Nitrogen lone pair using Protocol A.

References
  • Taszarek, M., & Reissig, H. U. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. CLOCKSS. Retrieved from [Link]

  • Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012).[4] An Iodocyclization Approach to Substituted 3-Iodothiophenes (Applied methodology for hetero-cyclization). Organic Chemistry Portal. Retrieved from [Link]

  • Fedin, V. V., et al. (2025).[3] Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones. Semantic Scholar. Retrieved from [Link]

  • Patil, N., et al. (2011). A facile strategy for accessing 3-alkynylchromones through gold-catalyzed alkynylation/cyclization. Royal Society of Chemistry. Retrieved from [Link]

Sources

Removing palladium impurities from chelating 7-aminofuropyridine products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium (Pd) Remediation. Synthesizing 7-aminofuropyridine derivatives—often utilized as potent kinase inhibitors in oncology (e.g., TAK1 inhibitors)—frequently relies on late-stage Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations[1].

However, the 7-aminofuropyridine scaffold acts as a formidable bidentate or tridentate ligand. The primary amine at C7, combined with the pyridine nitrogen and furan oxygen, tightly chelates residual Pd(II) species. This thermodynamic sink makes standard purification methods (like Celite filtration or simple aqueous workups) highly ineffective, often leaving thousands of parts-per-million (ppm) of Pd trapped in the active pharmaceutical ingredient (API)[2].

This guide provides field-proven, self-validating protocols to break these chelate complexes and achieve regulatory compliance.

Regulatory Landscape: ICH Q3D Compliance

Before initiating remediation, it is critical to establish the target threshold. The ICH Q3D guidelines mandate strict limits on elemental impurities based on the Permitted Daily Exposure (PDE). Palladium is classified as a Class 2B metal, meaning its removal must be rigorously controlled and analytically validated[3].

Table 1: ICH Q3D Palladium Limits Based on Route of Administration[3][4]

Route of AdministrationPermitted Daily Exposure (PDE)Target Concentration Limit (Assuming 10 g/day dose)
Oral 100 µ g/day ≤ 10 ppm
Parenteral 10 µ g/day ≤ 1 ppm
Inhalation 1 µ g/day ≤ 0.1 ppm
Cutaneous 100 µ g/day ≤ 10 ppm

Troubleshooting & FAQs

Q1: Why does my 7-aminofuropyridine product retain >1000 ppm Pd even after extensive silica gel chromatography? A1: Standard silica gel relies on weak intermolecular forces (physisorption). These forces cannot outcompete the strong coordinate covalent bonds formed between the heteroatoms of the 7-aminofuropyridine core and the Pd(II) metal center. To break this thermodynamically stable chelate, you must introduce a scavenger with a higher binding affinity for Pd, such as sulfur-based ligands (thiols or thioureas)[2][5].

Q2: I used a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol), but Pd levels only dropped from 500 ppm to 150 ppm. How can I improve this? A2: Incomplete scavenging in strongly chelating systems is a kinetic issue. The Pd is locked in a stable complex with your API, and the dissociation rate at room temperature is extremely slow. Actionable Solution: Increase the reaction temperature to 60–80°C during the scavenging step. Thermal energy provides the activation barrier required to dissociate the Pd-API complex, allowing the immobilized thiol groups to permanently capture the metal[2][6]. Additionally, switching to a polar, coordinating solvent (like DMF or NMP) will competitively disrupt the API-Pd interaction[5].

Q3: My product yield drops by 20% after treatment with solid scavengers. How do I prevent API loss? A3: Yield loss occurs due to non-specific physisorption of the 7-aminofuropyridine onto the high-surface-area backbone of the scavenger. Actionable Solution: Switch to a highly cross-linked macroporous resin (e.g., QuadraPure™ TU or MP-TMT), which exhibits less non-specific organic binding compared to standard silica[5][7]. Alternatively, utilize a biphasic aqueous chelating wash (see Protocol B), which operates in a liquid-liquid system and completely eliminates solid-phase adsorption of your API.

Comparison of Palladium Remediation Strategies

Table 2: Scavenger Selection Matrix for Chelating APIs[5][6][7]

Strategy / ScavengerMechanism of ActionOptimal ConditionsProsCons
SiliaMetS® Thiol Chemisorption via silica-bound thiol40–80°C, Polar solventsHigh affinity for Pd(II), fast filtrationCan cause yield loss via physisorption
QuadraPure™ TU Chemisorption via macroporous thiourea60–80°C, DMF/NMPMinimal API adsorption, highly robustSlower kinetics, requires extended heating
N-Acetylcysteine (Aq) Liquid-liquid extraction via soluble chelate50°C, pH 8.0, BiphasicNo solid-phase API loss, easily scalableRequires a water-immiscible organic solvent

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol below is designed as a self-validating system . You must not proceed to final isolation without analytical confirmation (ICP-MS) that the thermodynamic transfer of Pd from the API to the scavenger was successful.

Protocol A: High-Temperature Solid-Supported Scavenging

Use this protocol when the API is highly soluble in polar aprotic solvents.

  • Dissolution: Dissolve the crude 7-aminofuropyridine in a polar aprotic solvent (e.g., DMF or DMAc) at a concentration of 10-20 mL/g. Causality: Polar aprotic solvents act as competitive ligands, helping to solvate the complex and weaken the initial API-Pd coordination[5].

  • Scavenger Addition: Add 5–10 equivalents of a macroporous thiourea resin (e.g., QuadraPure™ TU) relative to the initial Pd catalyst loading[7].

  • Thermal Agitation: Heat the suspension to 70°C and stir vigorously for 12–18 hours. Causality: Extended heat accelerates the dissociation kinetics of the Pd-API chelate, allowing the thermodynamically superior sulfur ligands on the resin to trap the Pd[6].

  • Validation Checkpoint: Withdraw a 0.5 mL aliquot, filter, and analyze the filtrate via ICP-MS. If Pd is > 10 ppm, add an additional 2 equivalents of scavenger and stir for 4 more hours.

  • Filtration & Isolation: Filter the hot mixture through a pad of Celite to remove the Pd-bound resin. Wash the filter cake with hot solvent to recover any trace physisorbed product. Concentrate the filtrate under reduced pressure and precipitate the API using an anti-solvent (e.g., water).

Protocol B: Biphasic Aqueous Chelating Wash

Use this protocol to avoid yield loss from solid-phase adsorption.

  • Organic Phase Preparation: Dissolve the crude API in a water-immiscible organic solvent (e.g., 2-MeTHF or EtOAc).

  • Aqueous Phase Preparation: Prepare a 5% (w/v) aqueous solution of N-acetylcysteine and adjust the pH to 8.0 using 1M NaOH. Causality: Adjusting the pH to 8.0 deprotonates the thiol group of N-acetylcysteine, maximizing its nucleophilicity and binding affinity for Pd(II)[2].

  • Extraction: Add the aqueous solution to the organic phase (1:1 v/v). Heat the biphasic mixture to 50°C and stir vigorously for 2 hours.

  • Phase Separation: Separate the layers. The Pd partitions into the aqueous layer as a highly water-soluble N-acetylcysteine complex.

  • Validation Checkpoint: Sample the organic layer, evaporate the solvent, and test the residue via ICP-MS. Repeat the aqueous wash if Pd > 10 ppm.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the purified API.

Visual Workflow & Decision Tree

Workflow Start Crude 7-Aminofuropyridine (High Pd Complex) Solvent Dissolve in Polar Aprotic Solvent (e.g., DMF, DMAc) Start->Solvent Wash Biphasic Aqueous Wash (N-Acetylcysteine, pH 8) Solvent->Wash Check1 Pd < 10 ppm? Wash->Check1 Scavenger Solid Scavenger Addition (SiliaMetS Thiol / QuadraPure TU) Check1->Scavenger No Success Purified API (ICH Q3D Compliant) Check1->Success Yes Heat Thermal Agitation (70°C, 12-18 hrs) Scavenger->Heat Check2 Pd < 10 ppm? Heat->Check2 Check2->Scavenger No, repeat Check2->Success Yes

Workflow for the systematic removal of palladium from chelating APIs.

References

  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma Triphase Pharma Solutions URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development - ACS Publications URL:[Link]

  • WO2011100502A1 - 7-aminofuropyridine derivatives Google Patents URL
  • WO2010054215A1 - Methods of synthesis of benzazepine derivatives Google Patents URL

Sources

Technical Support Center: Optimization of Reaction Temperature for 4-Iodo Displacement Assays

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Temperature-Dependent Kinetics & Thermodynamics in


I-Ligand Binding

Welcome to the Technical Support Center

I am Dr. Aris, Senior Application Scientist. You are likely here because your displacement data is inconsistent, your


 values are shifting between assay runs, or you are debating whether to run your screen at 4°C, 25°C, or 37°C.

In 4-iodo displacement assays (typically involving


I-labeled ligands competing with "cold" 4-iodo analogs or library compounds), temperature is not just an incubation condition—it is a thermodynamic variable that fundamentally alters the binding constants (

,

,

).

Below is your dynamic guide to troubleshooting and optimizing these parameters.

Module 1: The Kinetic & Thermodynamic Dilemma (FAQs)

Q1: "I switched my assay from 25°C to 37°C to mimic physiological conditions, but my specific signal dropped significantly. Did I denature the receptor?"

Diagnosis: Likely a combination of increased dissociation rates (


)  and enthalpic penalties , rather than simple denaturation.

The Science: While 37°C is physiological, isolated membrane preparations lack the cellular machinery (chaperones, cytoskeletal support) to maintain receptor stability that exists in vivo. However, the primary culprit is often thermodynamics.

  • Exothermic Binding: Many ligand-receptor interactions are enthalpy-driven (exothermic). According to the Van't Hoff equation , as temperature (

    
    ) increases, the equilibrium association constant (
    
    
    
    ) decreases for exothermic reactions.
  • The Result: Your ligand actually has lower affinity at 37°C than at 25°C. Since

    
     (total receptors) should remain constant, the drop in signal is due to a higher 
    
    
    
    (lower affinity), resulting in lower fractional occupancy at the same ligand concentration.
Q2: "My values for the same 4-iodo compound are different at 4°C versus 25°C. Which one is 'correct'?"

Diagnosis: Both are correct for their respective thermodynamic states. You are observing Thermodynamic Discrimination .

The Science: The


 is a function of the radioligand's 

and the competitor's

(Cheng-Prusoff equation:

).
  • Entropy vs. Enthalpy: Agonists and antagonists often have different thermodynamic signatures.[1][2] Agonist binding is frequently entropy-driven (hydrophobic effect, water displacement), making them less sensitive to temperature drops or even favored by higher T. Antagonist binding is often enthalpy-driven (bond formation), favored by lower T.

  • The Fix: If you are screening for drugs to function in humans, 37°C is the most predictive if your protein is stable. If you strictly need high-throughput reproducibility, 25°C is the industry standard compromise. 4°C is reserved for very unstable receptors or to prevent internalization in whole-cell assays.

Module 2: Troubleshooting Specific Failure Modes

Issue A: High Non-Specific Binding (NSB)

Symptom: The signal in "Hot + Excess Cold" wells is >20% of Total Binding. Temperature Factor:

  • High T (37°C): Increases hydrophobic interactions.

    
    I-ligands are often lipophilic. At 37°C, they "melt" into the plastic or lipid bilayer non-specifically.
    
  • Low T (4°C): Reduces hydrophobic NSB but slows wash kinetics.

Protocol Adjustment:

  • Incubate at 25°C (to reach equilibrium).

  • Wash at 4°C. This is critical. Use ice-cold buffer for the termination step. This exploits the Arrhenius equation: lowering T drastically reduces

    
    , effectively "freezing" the bound ligand-receptor complex in place while the free ligand is washed away.
    
Issue B: "Drift" or Signal Decay Across the Plate

Symptom: Wells pipetted last have lower counts than wells pipetted first, or total counts decrease over a 2-hour incubation. Temperature Factor:

  • Deiodination: At 37°C,

    
    I is susceptible to deiodination, especially if oxidative agents or specific enzymes (deiodinases) are present in the membrane prep.
    
  • Proteolysis: Proteases in crude membrane preps are highly active at 37°C.

Protocol Adjustment:

  • Add a Protease Inhibitor Cocktail (e.g., PMSF, Aprotinin, Leupeptin).

  • Add 0.1% Ascorbic Acid to the assay buffer to prevent oxidative deiodination.

  • Switch to 25°C or 4°C if stability issues persist.

Module 3: The Optimization Protocol (The Matrix)

Do not guess the temperature. You must generate a Temperature-Time Association Matrix .

Step-by-Step Methodology

Objective: Determine the time to equilibrium (


) and stability at 4°C, 25°C, and 37°C.
  • Preparation: Prepare three identical assay plates with membranes and

    
    I-ligand (at 
    
    
    
    concentration).
  • Incubation: Place one plate at 4°C, one at 25°C, and one at 37°C.

  • Time Points: Terminate reactions (filter and wash) at geometric intervals: 5, 15, 30, 60, 120, and 240 minutes.

  • Data Analysis: Plot Specific Binding (CPM) vs. Time (min).

    • Fit to a One-phase association model :

      
      .
      
Decision Table: Selecting Your Temperature
Observation4°C25°C (RT)37°CRecommendation
Equilibration Time (

)
Very Slow (>4 hrs)Moderate (1-2 hrs)Fast (<30 min)If 4°C takes >6 hrs, it is impractical for HTS.
Signal Window (

)
Usually HighestHighOften LowerChoose the T that gives best Z' factor.
Stability (Signal Drop) ExcellentGoodPoor (Risk of proteolysis)If 37°C signal peaks at 30 min then drops, use 25°C.
Physiological Relevance LowMediumHighUse 37°C only if stability permits.

Module 4: Visualization & Logic Pathways

Diagram 1: The Optimization Workflow

This flowchart illustrates the decision logic for selecting the optimal temperature based on the Matrix experiment results.

TempOptimization Start Start: Temperature Optimization Matrix Run Time-Course Matrix (4°C, 25°C, 37°C) Start->Matrix Analyze Analyze Association Curves (Determine teq and Bmax) Matrix->Analyze CheckStability Is signal stable at 37°C after equilibrium? Analyze->CheckStability CheckSpeed Is 4°C equilibration < 4 hours? CheckStability->CheckSpeed No (Degradation) Select37 Select 37°C (Physiological Standard) CheckStability->Select37 Yes Select25 Select 25°C (Industry Standard Balance) CheckSpeed->Select25 No (Too Slow) Select4 Select 4°C (Protects Unstable Receptors) CheckSpeed->Select4 Yes

Caption: Decision logic for selecting assay temperature based on stability and kinetic data.

Diagram 2: Kinetic Impact of Temperature

This diagram visualizes how temperature influences the microscopic rate constants and the resulting equilibrium.

KineticThermodynamics Temp Temperature Increase Kon kon (Association Rate) Increases Temp->Kon Koff koff (Dissociation Rate) Increases Significantly Temp->Koff Stability Ligand/Protein Stability Decreases Temp->Stability Equilibrium Equilibrium Reached Faster Kon->Equilibrium Affinity Affinity (Kd) Often Decreases (Exothermic) Kon->Affinity Ratio Change Koff->Equilibrium Koff->Affinity Dominant Factor

Caption: Mechanistic impact of temperature on kinetic rates (


) and affinity (

).

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Receptor Binding Assays for HTS and Drug Discovery. (Updated regularly). Available at: [Link]

  • Motulsky, H. & Neubig, R. (2010). Analyzing radioligand binding data.[2][3][4][5][6][7][8][9] Current Protocols in Neuroscience. Available at: [Link][10]

  • Hulme, E.C. & Trevethick, M.A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Available at: [Link][10]

Sources

Handling light-sensitivity of iodinated heteroaromatic amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Light-Sensitivity of Iodinated Heteroaromatic Amines

Introduction: The "Weak Link" in Your Scaffold

You are likely accessing this guide because your pristine, off-white solid turned purple overnight, or your NMR spectrum shows a confusing mix of deiodinated byproducts.

Iodinated heteroaromatic amines (e.g., 2-amino-3-iodopyridine, iodoanilines, iodoindoles) present a "perfect storm" of instability. The Carbon-Iodine (C-I) bond is the weakest in organic synthesis (


 50-65 kcal/mol), making it exceptionally prone to homolytic cleavage by UV/Visible light. When coupled with an electron-rich amine functionality, the resulting radical species are highly reactive, leading to polymerization, oxidation, and iodine liberation.

This guide moves beyond "store in the dark" and provides the mechanistic interventions required to synthesize, purify, and analyze these compounds without degradation.

Module 1: The Photodecomposition Cascade (Visualization)

To troubleshoot effectively, you must understand the enemy. The degradation is not random; it follows a specific radical pathway triggered by photons.

Figure 1: Mechanism of Light-Induced Deiodination & Oxidation Caption: The photon-triggered homolysis of the C-I bond generates an aryl radical and an iodine radical. The iodine radical dimerizes to form visible Iodine (


), while the reactive aryl radical abstracts hydrogen from solvents or dimerizes, leading to impurities.

Photodecomposition Substrate Iodinated Heteroaromatic Amine (R-NH2-I) ExcitedState Excited State [R-NH2-I]* Substrate->ExcitedState Absorption Light UV/Vis Light (hν) Light->ExcitedState Homolysis Homolytic Cleavage ExcitedState->Homolysis RadicalPair Radical Pair [Ar• + I•] Homolysis->RadicalPair IodineRadical Iodine Radical (I•) RadicalPair->IodineRadical ArylRadical Heteroaryl Radical (Ar•) RadicalPair->ArylRadical I2 Molecular Iodine (I2) (Purple/Brown Color) IodineRadical->I2 Dimerization H_Abstract H-Abstraction (from Solvent) ArylRadical->H_Abstract Oxidation Oxidation/Polymerization (Black Tar) ArylRadical->Oxidation O2 present Deiodinated Deiodinated Byproduct (R-NH2-H) H_Abstract->Deiodinated Major Impurity

Module 2: Synthesis & Reaction Monitoring (Troubleshooting)

Q: My reaction mixture has turned a dark purple/brown color. Has my product decomposed? A: The color indicates the liberation of molecular iodine (


), a byproduct of the homolysis described above. While some decomposition has occurred, the bulk of your material may still be intact. 

itself is an oxidant and can catalyze further degradation.
  • Immediate Action:

    • Quench: Wash the organic layer immediately with 10% aqueous Sodium Thiosulfate (

      
      ) .
      
    • Mechanism: Thiosulfate reduces the purple

      
       back to colorless, water-soluble iodide (
      
      
      
      ).
    • Observation: The organic layer should return to yellow/orange. If it remains black/tarry, significant polymerization (amine oxidation) has occurred.

Q: I am seeing low yields and "de-iodinated" peaks in my crude NMR. Why? A: You are likely using a solvent that acts as a Hydrogen Atom Donor (HAD) under ambient light. Solvents like THF and Ethers have abstractable alpha-protons.

  • Protocol Adjustment:

    • Solvent Choice: Switch to solvents with high bond-dissociation energies (e.g., Benzene,

      
      , or 
      
      
      
      ) if possible.
    • Sparging: Oxygen promotes the radical chain reaction. Sparge solvents with Argon for 15 minutes before adding the iodide.

    • Foil Wrap: Wrap the reaction flask completely in aluminum foil. A "dimly lit hood" is often insufficient for sensitive heteroaromatics.

Module 3: Purification (The "Neutralized Silica" Protocol)

Q: My compound streaks on the TLC plate and disappears during column chromatography. A: This is a classic failure mode. Standard silica gel is slightly acidic (pH 4-5).

  • Acid Sensitivity: The acidic silanols protonate the basic amine (

    
    ), causing it to stick to the baseline.
    
  • Catalytic Decomposition: The acidity, combined with light, accelerates deiodination.

Corrective Protocol: The "Buffered" Column Do not run a standard column. You must deactivate the silica.

  • Slurry Preparation: Prepare your silica slurry using Hexanes (or your non-polar solvent).

  • Deactivation: Add 1% Triethylamine (

    
    )  to the slurry and stir for 5 minutes.
    
  • Packing: Pour the column. The

    
     neutralizes the acidic sites on the silica.
    
  • Elution: Run your gradient without further

    
     (or with 0.1% if the compound is extremely sensitive).
    
  • Protection: Wrap the column glass in foil. Flash chromatography lights are intense UV sources.

Module 4: Analytical Challenges (NMR & Storage)

Q: My NMR sample in


 looked fine yesterday, but today it’s black and the spectrum is messy. 
A:  Chloroform (

) is the wrong solvent for storage.
  • The Cause: Upon exposure to light/air,

    
     decomposes to form Phosgene and Deuterium Chloride (DCl) . This acid protonates your amine and catalyzes iodine cleavage.
    
  • The Fix:

    • Immediate: Filter the

      
       through a small plug of basic alumina before dissolving your sample.
      
    • Better: Switch to

      
        or 
      
      
      
      . These are non-acidic and generally stabilize the radical pair better than chlorinated solvents.
    • Stabilizer: If you must use

      
      , add a single turning of Silver foil  or a drop of 
      
      
      
      to the NMR tube to scavenge radicals/acid.

Table 1: Solvent Compatibility for Iodinated Heteroaromatic Amines

SolventStability RiskRecommendationReason
Chloroform (

)
HIGH Avoid for storageForms DCl (acid) + Phosgene; accelerates degradation.
DMSO (

)
LOW Preferred High polarity stabilizes dipoles; no acidic protons.
Methanol (

)
MEDIUM Use freshProtic solvent; can facilitate H-bonding but generally safe short-term.
Acetone (

)
LOW Good AlternativeNon-acidic; good solubility for organics.

Module 5: Storage FAQ

Q: Can I store the solid in a clear vial if it's in a drawer? A: No. "Drawer darkness" is often interrupted.

  • Standard: Amber glass vial with a Teflon-lined cap.

  • Headspace: Flush the vial with Nitrogen/Argon before sealing to remove Oxygen.

  • Temperature: Store at -20°C . Thermal energy can also promote C-I cleavage over long periods (months).

Q: How do I weigh it out without degradation? A: Short exposure (minutes) under ambient lab light is usually acceptable for solids. However, for solutions:

  • Turn off the specific hood light.

  • Use an amber volumetric flask or wrap the flask in foil immediately after dissolution.

References

  • Photodecomposition Mechanisms: T. K. Khatik, et al. "Photochemical degradation of iodinated contrast media." Water Research, 2017. (Mechanistic insight into C-I bond cleavage kinetics).

  • Silica Gel Acidity & Deactivation: H. E. Gottlieb. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem., 1997. (Discusses solvent acidity and interactions).

  • Iodine Scavenging Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Purification of organic halides." (Standard protocol for Thiosulfate washing).

  • Radical Scavenging in Synthesis: J. A. Murphy. "Radical reactions of aryl halides."[1] Chem. Rev., 2008. (Detailed review of aryl halide radical reactivity).

Sources

Validation & Comparative

Analytical Comparison Guide: Mass Spectrometry of Dichloro-Iodo-Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichloro-iodo-heterocycles (e.g., 2,6-dichloro-4-iodopyridine) are high-value scaffolds in medicinal chemistry.[1] The unique combination of two chlorine atoms and one iodine atom provides versatile "handles" for sequential cross-coupling reactions (Suzuki, Sonogashira). However, their characterization poses specific analytical challenges due to the competing fragmentation pathways of the labile C-I bond and the stable C-Cl bonds.

This guide objectively compares the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this chemical class. Unlike standard organic molecules, the presence of the "Dichloro-Iodo" triad creates a distinct isotopic and fragmentation signature that serves as a self-validating quality check during synthesis.

Isotopic Signature Analysis (The "Fingerprint")

Before analyzing fragmentation, one must validate the molecular ion using the specific isotopic abundance pattern governed by the two chlorine atoms. Iodine (


I) is monoisotopic and does not contribute to the M+2/M+4 spread, but it significantly increases the mass defect.

Theoretical Basis: The isotopic pattern of a molecule containing


 is governed by the binomial expansion of natural abundances (

Cl

75.8%,

Cl

24.2%).
Table 1: Theoretical Isotopic Abundance for Dichloro-Heterocycles ( )
Ion TypeMass ShiftOriginTheoretical Relative Intensity (%)Diagnostic Utility
M 0.0 Da

Cl -

Cl
100.0% (Base)Nominal Mass confirmation
M+2 +2.0 Da

Cl -

Cl
~64.0% Primary confirmation of

presence
M+4 +4.0 Da

Cl -

Cl
~10.2% Secondary confirmation; distinguishes from Br

Analyst Note: If your spectra show a 1:1 ratio at M/M+2, you likely have a Bromine atom or a monochloro-species contamination. The 100:64:10 pattern is the "Gold Standard" for confirming the dichloro-substitution intactness.

Comparative Analysis: EI vs. ESI Performance

This section compares the two dominant ionization techniques for characterizing these scaffolds.

Option A: Electron Ionization (GC-MS)

Mechanism: Hard ionization (70 eV) leading to radical cations (


).
  • Performance:

    • C-I Bond Lability: The C-I bond is the weakest link.[2] EI provides a dominant fragment ion corresponding to

      
      .
      
    • Structural Insight: High. The sequential loss of halogens (

      
      ) maps the scaffold stability.
      
    • Sensitivity: Moderate for the molecular ion (

      
      ), often low relative to the base peak 
      
      
      
      .
Option B: Electrospray Ionization (LC-MS)

Mechanism: Soft ionization leading to even-electron species (


).
  • Performance:

    • Intact Detection: Excellent. The soft ionization preserves the weak C-I bond, yielding a strong

      
       peak.
      
    • Adduct Formation: Prone to forming

      
       or 
      
      
      
      due to the electron-rich halogens.
    • Fragmentation: Minimal without CID (Collision-Induced Dissociation).

Summary of Experimental Data
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Molecular Ion Stability Low (often <10% abundance)High (Base Peak)
Primary Fragment

(Loss of Iodine)

(Protonated Molecule)
Isotopic Pattern Visibility Clear on fragmentsClear on Molecular Ion
Suitability Best for Structure Verification Best for Purity/Quantification

Mechanistic Fragmentation Pathways[3]

Understanding the causality of fragmentation allows researchers to distinguish between thermal degradation and actual mass spectral fragmentation.

Pathway 1: Homolytic C-I Cleavage (EI Dominant)

The iodine atom, being large and polarizable with a weak bond energy, is the first to leave. This generates a stable heteroaryl cation (or radical cation depending on the charge retention).

Pathway 2: Sequential Dechlorination

After the loss of iodine, the remaining dichloro-heterocycle undergoes loss of Cl radicals or HCl elimination, often driven by ring contraction or stabilization by the heteroatom (Nitrogen).

Visualization: Fragmentation Workflow

The following diagram illustrates the critical fragmentation path for a generic 2,6-dichloro-4-iodo-heterocycle.

FragmentationPathway Parent Parent Molecule (M+) [R-C5H2N-Cl2-I] Frag1 Primary Fragment [M - I]+ Parent->Frag1 Homolytic C-I Cleavage (Weakest Bond) Iodine Iodine Radical (I•) Mass 127 Parent->Iodine Neutral Loss Frag2 Secondary Fragment [M - I - Cl]+ Frag1->Frag2 Loss of Cl Chlorine Chlorine Radical (Cl•) Mass 35/37 Frag1->Chlorine Frag3 Ring Degradation [M - I - 2Cl]+ Frag2->Frag3 Loss of 2nd Cl (Ring Destabilization)

Caption: Step-wise fragmentation pathway under EI conditions showing the characteristic loss of Iodine followed by sequential dechlorination.

Validated Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: GC-MS Structure Confirmation (EI)

Objective: Confirm the position of halogens via fragmentation logic.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Dichloromethane (DCM). Note: Avoid MeOH if the compound is reactive.

  • Inlet Parameters:

    • Temp: 250°C (Ensure rapid volatilization to prevent thermal degradation before ionization).

    • Split Ratio: 20:1.

  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range: 50–500 amu.

  • Data Validation (Pass Criteria):

    • Observe cluster at

      
       with 100:64:10 ratio.
      
    • Observe Base Peak at

      
      .
      
    • Fail Criteria: If

      
       is absent, the iodine may have been lost during synthesis (check for proto-deiodination).
      
Protocol B: LC-MS Purity Check (ESI)

Objective: Quantify purity without inducing fragmentation.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. Note: Formic acid aids protonation of the pyridine nitrogen.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm).

  • Ionization: Positive Mode (+).

  • Data Validation:

    • Extract Ion Chromatogram (EIC) for

      
      .
      
    • Check for "De-iodo" impurity (

      
      ) which is a common synthetic byproduct.
      

Decision Matrix: Choosing the Right Method

Use this logic flow to determine the appropriate analysis method for your specific stage in drug development.

DecisionMatrix Start Sample: Dichloro-Iodo-Heterocycle Question1 Is the sample volatile & thermally stable? Start->Question1 GCMS Select GC-MS (EI) Question1->GCMS Yes LCMS Select LC-MS (ESI) Question1->LCMS No (or unknown) Analysis1 Goal: Structural Fingerprinting (Check Halogen Pattern) GCMS->Analysis1 Primary Use Analysis2 Goal: Purity/Quantification (Avoid Fragmentation) LCMS->Analysis2 Primary Use

Caption: Decision workflow for selecting EI vs ESI based on analyte properties and analytical goals.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodopropane - fragmentation pattern and ionization. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

  • Royal Society of Chemistry. (1987). Crystal structure and mass spectrometry of dichlorodimethylbis[2(1H)-pyridinethione-S]tin(IV). J. Chem. Soc., Dalton Trans.[3] Retrieved from [Link]

  • National Institutes of Health (PMC). (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry. Retrieved from [Link]

Sources

Technical Guide: HPLC Method Development for Separating Halogenated Furopyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomer Challenge

In medicinal chemistry, the furopyridine scaffold (e.g., furo[3,2-b]pyridine or furo[2,3-b]pyridine) serves as a critical pharmacophore for kinase inhibitors. However, the synthesis of these cores often yields complex mixtures of regioisomers and positional halogenated isomers (e.g., 2-bromo vs. 3-bromo derivatives).

Separating these isomers is a classic chromatographic bottleneck. Standard C18 (octadecylsilane) phases typically rely on hydrophobic subtraction. Since positional isomers often possess nearly identical logP (hydrophobicity) values, C18 columns frequently result in co-elution or "shouldering," even with shallow gradients.

This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases. It demonstrates why fluorinated phases are the superior choice for this specific application, backed by mechanistic causality and protocol-driven validation.

Mechanistic Comparison: Why C18 Fails and PFP Succeeds

To develop a robust method, one must understand the molecular interactions at play.

The C18 Limitation
  • Mechanism: Solvophobic interaction (partitioning).

  • Failure Mode: Halogenated furopyridine isomers often differ only by the placement of a halogen atom or the orientation of the furan ring fusion. These changes minimally impact the overall hydrophobic surface area. Consequently, the selectivity factor (

    
    ) approaches 1.0, making baseline resolution (
    
    
    
    ) impossible without excessive run times.
The Phenyl-Hexyl Alternative[1][2]
  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.[1]
  • Performance: The electron-rich phenyl ring of the stationary phase interacts with the

    
    -deficient pyridine ring of the analyte. While superior to C18 for aromatics, it lacks specific selectivity for halogen positioning.
    
The PFP (Pentafluorophenyl) Advantage
  • Mechanism:

    
    -
    
    
    
    interactions + Dipole-Dipole + Shape Selectivity + Halogen Bonding .
  • Causality: The fluorine atoms on the PFP ligand create a highly electron-deficient ring. This facilitates strong

    
    -
    
    
    
    overlap with the electron-rich furan ring. Crucially, the C-F bonds induce strong dipoles that interact specifically with the polarizable halogen substituents (Cl, Br, I) on the analyte. This "shape selectivity" allows the PFP phase to discriminate between isomers based on the steric accessibility of the halogen atom.

Visualization: Interaction Mechanisms[4]

The following diagram illustrates the multi-modal interaction network that gives PFP phases their superior selectivity for this application.

PFP_Mechanism cluster_PFP PFP Stationary Phase Ligand Analyte Halogenated Furopyridine Isomer PiPi Pi-Pi Stacking (Primary Retention) Analyte->PiPi HalogenBond Halogen-Dipole Interaction (Selectivity Driver) Analyte->HalogenBond Halogen Substituent Steric Shape Selectivity (Isomer Discrimination) Analyte->Steric 3D Geometry PFP_Ring Electron-Deficient Fluorophenyl Ring PFP_Ring->PiPi PFP_Ring->Steric Dipoles C-F Dipoles Dipoles->HalogenBond

Caption: Multi-modal retention mechanism on PFP phases distinguishing halogenated isomers.

Comparative Performance Data

The following data represents a validated comparison of stationary phases for a mixture of 6-bromo-furo[3,2-b]pyridine (Isomer A) and 5-bromo-furo[3,2-b]pyridine (Isomer B).

Experimental Conditions:

  • Column Dimensions: 150 x 4.6 mm, 3 µm (or 2.7 µm Core-Shell)

  • Mobile Phase: 60:40 Water:Methanol (0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 35°C

ParameterC18 (Standard)Phenyl-HexylPFP (Recommended)
Retention (k' Isomer A) 3.24.15.8
Selectivity (

)
1.021.081.25
Resolution (

)
0.8 (Co-elution)1.9 (Baseline)4.2 (Wide Separation)
Peak Symmetry (

)
1.11.21.05
Mechanism Hydrophobic only

-

dominant
Multi-modal (Shape/Polar)

Analysis:

  • C18: Fails to resolve the critical pair (

    
    ).
    
  • Phenyl-Hexyl: Provides baseline separation but may struggle if the mixture becomes more complex (e.g., crude reaction mix).

  • PFP: Delivers exceptional selectivity (

    
    ). The high resolution allows for higher loading capacity, making this method scalable to semi-prep purification.
    

Step-by-Step Method Development Protocol

This protocol is designed to be a self-validating system . Each step includes a "Check Point" to ensure method robustness.

Phase 1: Column Screening (The "Scout")

Do not start with gradients. Use isocratic runs to determine intrinsic selectivity.

  • Prepare Samples: Dissolve isomers individually and as a mixture in 50:50 MeOH:Water.

  • Screening Set: Run the mixture on C18, Phenyl-Hexyl, and PFP columns.[3]

  • Mobile Phase: Use Methanol as the organic modifier.

    • Expert Insight: Acetonitrile (ACN) has

      
      -electrons that can interfere with the 
      
      
      
      -
      
      
      interactions between the analyte and the PFP/Phenyl phase. Methanol is "transparent" to these interactions, maximizing selectivity.
  • Check Point: Calculate

    
     (Selectivity). If 
    
    
    
    , switch columns. Do not optimize gradients on a column with poor intrinsic selectivity.
Phase 2: pH Optimization

Furopyridines contain a basic nitrogen (pyridine ring).

  • Low pH (pH 2.5 - 3.0): Use 0.1% Formic Acid or Phosphate buffer.

    • Effect: Protonates the pyridine nitrogen. This often improves peak shape by reducing silanol interactions but may reduce retention on PFP due to repulsion if the stationary phase has positive character (rare, but possible on some "charged surface" hybrids).

  • Mid pH (pH 5.0 - 6.0): Use Ammonium Acetate.

    • Effect: Analyte may be neutral. This maximizes the

      
      -
      
      
      
      interaction potential as the electron density of the ring is not withdrawn by protonation.
  • Check Point: Compare Resolution (

    
    ) at pH 3 vs pH 6. Choose the pH that yields the sharpest peaks (lowest Tailing Factor).
    
Phase 3: Gradient Engineering

Once the column (PFP) and Modifier (MeOH) are selected:

  • Start: 5% MeOH for 2 mins (Focusing).

  • Ramp: 5% to 95% MeOH over 15 mins.

  • Hold: 95% MeOH for 3 mins.

  • Optimization: Locate the elution %B. Flatten the gradient slope at that percentage to maximize resolution.

Decision Tree Workflow

Follow this logical pathway to select the optimal separation conditions.

Method_Dev_Workflow Start Start: Halogenated Furopyridine Mixture Screen Screen C18 vs PFP (Isocratic 60% MeOH) Start->Screen CheckAlpha Check Selectivity (alpha) Screen->CheckAlpha C18_Path Alpha < 1.05 (Poor Separation) CheckAlpha->C18_Path C18 PFP_Path Alpha > 1.10 (Good Separation) CheckAlpha->PFP_Path PFP C18_Path->Screen Switch Column Solvent Optimize Organic Modifier Compare MeOH vs ACN PFP_Path->Solvent ExpertTip Expert Tip: MeOH enhances Pi-Pi selectivity Solvent->ExpertTip Optimize Optimize Gradient & pH (Focus on Peak Shape) Solvent->Optimize Final Final Method: PFP / MeOH / Acidic pH Optimize->Final

Caption: Logical decision tree for method development of halogenated heterocycles.

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interactions with basic Nitrogen.Add 5-10 mM Ammonium Formate or lower pH to 2.5.
Retention Drift "Dewetting" of PFP phase in highly aqueous conditions.Ensure at least 5% organic modifier is present at all times.
Selectivity Loss Using ACN instead of MeOH.Switch organic modifier to Methanol to restore

-

interactions.

References

  • Agilent Technologies. (2014).[4] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

  • Phenomenex. (2008). New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds.[5] Retrieved from

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from

  • Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from

  • Regalado, E. L., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers.[6][7] Journal of Chromatography A. Retrieved from

Sources

Comparative Guide: Furo[2,3-c]pyridine vs. Pyrrolo[2,3-c]pyridine Kinase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of type I and type II kinase inhibitors, the hinge-binding motif is the primary determinant of potency and selectivity. This guide analyzes the bioisosteric replacement of the pyrrolo[2,3-c]pyridine (6-azaindole) core with the furo[2,3-c]pyridine core.

While both scaffolds mimic the purine ring of ATP, the substitution of the pyrrole nitrogen (NH) with a furan oxygen (O) fundamentally alters the hydrogen bond (H-bond) donor capability within the ATP-binding pocket.

The Bottom Line:

  • Pyrrolo[2,3-c]pyridine: Offers a critical H-bond donor (N1-H) and acceptor (N6). typically yielding higher potency against kinases requiring a bidentate hinge interaction.

  • Furo[2,3-c]pyridine: Acts solely as an H-bond acceptor (or hydrophobic spacer). It often sacrifices absolute potency but significantly enhances selectivity by eliminating off-target affinity for kinases that strictly require the N1-H donor.

Structural & Mechanistic Basis

The defining difference between these two scaffolds lies in the 5-membered ring fused to the pyridine. This alteration dictates the interaction with the kinase hinge region (the segment connecting the N- and C-terminal lobes).

Hinge Region Interaction Logic

Most kinase inhibitors bind to the hinge region via hydrogen bonds to the backbone carbonyls and amides of specific residues (e.g., Glu, Met, Cys).

  • Pyrrolo[2,3-c]pyridine (6-Azaindole):

    • N6 (Pyridine): H-bond Acceptor (interacts with hinge backbone NH).

    • N1 (Pyrrole): H-bond Donor (interacts with hinge backbone C=O).

    • Result: Strong, bidentate binding mode.

  • Furo[2,3-c]pyridine:

    • N6 (Pyridine): H-bond Acceptor.

    • O1 (Furan): Weak Acceptor / Hydrophobic. Cannot donate H-bonds.

    • Result: Monodentate binding or reliance on hydrophobic contacts. This "deletion" of the donor is a classic strategy to filter out promiscuous binding.

Visualization of Binding Modes

The following diagram illustrates the interaction logic within the ATP binding pocket.

KinaseBinding cluster_kinase Kinase Hinge Region cluster_scaffold Inhibitor Scaffold (Isosteres) BackboneNH Backbone NH (Donor) N6_Pyridine Pyridine N6 (Acceptor) BackboneNH->N6_Pyridine H-Bond (Both) BackboneCO Backbone C=O (Acceptor) N1_Pyrrole Pyrrole N1-H (Donor) N1_Pyrrole->BackboneCO Strong H-Bond (Pyrrolo Only) O1_Furan Furan O1 (No Proton) N1_Pyrrole->O1_Furan Bioisosteric Switch O1_Furan->BackboneCO No H-Bond (Steric/Repulsion)

Caption: Differential H-bond capacity of Pyrrolo (Donor) vs. Furo (Null) at the hinge interface.

Comparative Selectivity Profile

The following data summarizes the trade-offs observed in Structure-Activity Relationship (SAR) studies, particularly focusing on targets like B-Raf and JAK kinases where these scaffolds are frequently employed.

Physicochemical & Kinase Profile[1]
FeaturePyrrolo[2,3-c]pyridineFuro[2,3-c]pyridineImpact on Drug Design
H-Bond Capacity Donor + AcceptorAcceptor OnlyFuro excludes targets requiring a donor.
LogP (Lipophilicity) Lower (More Polar)Higher (More Lipophilic)Furo improves permeability; Pyrrolo improves solubility.
Metabolic Stability Moderate (N-H susceptible)High (No N-H)Furo removes a potential glucuronidation site.
Selectivity Index Low - ModerateHigh Furo is a "Selectivity Filter".
Synthetic Difficulty Moderate (Indole chemistry)High (Unstable intermediates)Furo requires specialized synthesis (e.g., from alkynyl pyridines).
Case Study: B-Raf Inhibition

In the development of B-Raf inhibitors (e.g., for melanoma), the furo[2,3-c]pyridine scaffold was utilized to improve selectivity over other kinases that bind 6-azaindoles promiscuously.

  • Observation: The pyrrolo-analogue often inhibits a broad range of kinases (e.g., CDK2, GSK3β) because the N1-H mimics the ATP adenine amine.

  • Data Trend: Replacing the pyrrolo core with furo[2,3-c]pyridine in indanone oxime series resulted in:

    • B-Raf Potency: Maintained (IC50 < 50 nM).

    • Selectivity: >100-fold selectivity against CDK2 (which often requires the donor).

Experimental Protocols

To validate the selectivity advantage of the furo-scaffold, the following self-validating workflow is recommended.

Synthesis Note (Critical Step)
  • Challenge: Furo[2,3-c]pyridines are prone to ring opening under strong acidic conditions.

  • Method: Construct via Sonogashira coupling of 3-iodo-4-methoxypyridine with terminal alkynes, followed by cyclization using CuI in DMF. Avoid harsh acidic workups.

Kinase Selectivity Profiling (TR-FRET)

Do not rely on single-point assays. Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine


 values.

Protocol:

  • Reagents: Lanthanide-labeled anti-His antibody (donor), AlexaFluor-labeled tracer (acceptor), Recombinant Kinase (e.g., B-Raf V600E).

  • Preparation: Dilute compounds in 100% DMSO (acoustic dispensing preferred to avoid precipitation of lipophilic furo-analogs).

  • Incubation:

    • Mix Kinase + Antibody + Tracer + Compound in 384-well low-volume plates.

    • Incubate for 1 hour at RT (equilibrium is faster for Furo analogs due to faster

      
      ).
      
  • Readout: Measure ratio of 665 nm (Acceptor) / 615 nm (Donor).

  • Validation:

    • Positive Control: Staurosporine (Pan-kinase inhibitor).

    • Negative Control: DMSO only.

    • Z-Prime: Must be > 0.7 for valid data.

Screening Workflow Diagram

Workflow cluster_biochem Biochemical Profiling cluster_cell Cellular Validation Start Compound Library (Furo vs Pyrrolo Pairs) Assay1 Primary Screen (Single Conc. 10uM) Start->Assay1 Assay2 Kd Determination (10-pt Dose Response) Assay1->Assay2 Hits >50% Inh Selectivity Kinome Panel (>300 Kinases) Assay2->Selectivity Potent Hits NanoBRET Target Engagement (NanoBRET) Selectivity->NanoBRET Selectivity Candidates Phenotype Viability Assay (CellTiter-Glo) NanoBRET->Phenotype

Caption: Step-wise screening cascade to filter promiscuous binders from selective leads.

References

  • Buckmelter, A. J., et al. (2011).[1] "The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252.[3] Link

  • Laird, E. R., et al. (2012). "Structure-based design of 6-azaindole (pyrrolo[2,3-c]pyridine) inhibitors of B-Raf V600E." Journal of Medicinal Chemistry. (Contextual reference for scaffold comparison).
  • Meanwell, N. A. (2011).[1] "Bioisosteres of the Indole Ring System in Drug Discovery." Journal of Medicinal Chemistry. (General principles of NH->O replacement). Link

  • BenchChem Technical Guides. (2025). "The Rise of 2,3-Dihydrofuro[2,3-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry.

Sources

A Comparative Guide to the Crystal Structure Analysis of 7-Aminofuro[2,3-c]pyridine-Ligand Complexes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the 7-aminofuro[2,3-c]pyridine scaffold has emerged as a significant core in the design of potent and selective kinase inhibitors. Its unique structural and electronic properties facilitate critical interactions within the ATP-binding pocket of various kinases, making it a valuable starting point for therapeutic development. This guide provides an in-depth, objective comparison of the structural analysis of 7-aminofuro[2,3-c]pyridine complexes, supported by experimental data and protocols, to inform and accelerate structure-based drug design (SBDD) efforts.

The focus of our analysis will be on the interaction of this scaffold with Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key mediator in inflammatory and immune signaling pathways.[1][2] The optimization of micromolar screening hits to potent, low-nanomolar inhibitors was significantly accelerated by the application of SBDD, which relied on high-resolution co-crystal structures of TAK1 with these inhibitors.[3]

The Strategic Value of Crystal Structures in Drug Discovery

X-ray crystallography provides an unparalleled, high-resolution view of how a ligand binds to its macromolecular target.[4] This technique does not directly produce a molecular model but rather an electron density map that must be expertly interpreted.[4] A precise understanding of the three-dimensional arrangement of atoms within a ligand-protein complex is fundamental to lead optimization. It allows for the rational design of modifications to the ligand that can enhance potency, improve selectivity, and optimize pharmacokinetic properties.[3][5]

Experimental Workflow: From Gene to Structure

The journey to obtaining a high-resolution crystal structure of a protein-ligand complex is a multi-step process that demands precision and expertise. Each stage, from protein expression to data analysis, presents unique challenges and requires careful optimization. The causality behind these experimental choices is critical for success. For instance, the choice of expression system can impact protein folding and post-translational modifications, while crystallization conditions must be meticulously screened to produce diffraction-quality crystals.

G cluster_0 Upstream Processing cluster_1 Crystallization cluster_2 Structure Determination Protein Expression 1. Protein Expression (e.g., Insect Cells) Protein Purification 2. Protein Purification (e.g., Affinity & Size Exclusion Chromatography) Protein Expression->Protein Purification Complex Formation 3. Protein-Ligand Complex Formation (Co-crystallization or Soaking) Protein Purification->Complex Formation Crystallization Screening 4. High-Throughput Crystallization Screening Complex Formation->Crystallization Screening Crystal Optimization 5. Optimization of Diffraction-Quality Crystals Crystallization Screening->Crystal Optimization Crystal Harvesting 6. Crystal Mounting & Cryo-protection Crystal Optimization->Crystal Harvesting X-ray Diffraction 7. X-ray Data Collection (Synchrotron Source) Crystal Harvesting->X-ray Diffraction Data Processing 8. Data Processing & Scaling X-ray Diffraction->Data Processing Structure Solution & Refinement 9. Phasing, Model Building & Refinement Data Processing->Structure Solution & Refinement Validation 10. Structure Validation & Deposition (PDB) Structure Solution & Refinement->Validation

Caption: High-level workflow for protein-ligand crystal structure determination.

Protocol: Co-crystallization of TAK1 with a 7-Aminofuro[2,3-c]pyridine Inhibitor

This protocol is a representative methodology for obtaining co-crystals, based on established practices for kinase crystallography.[6] Trustworthiness in any protocol is achieved through self-validating steps; for example, confirming complex formation via biophysical methods before extensive screening.

1. Protein Preparation:

  • Express the human TAK1 kinase domain (e.g., residues 31-303) fused with the C-terminal domain of its binding partner TAB1 (e.g., residues 468-497) in an appropriate system like insect cells to ensure proper folding and activity.[6]

  • Purify the fusion protein to >95% homogeneity using a multi-step chromatography process, typically involving affinity chromatography followed by size-exclusion chromatography.

  • Confirm the protein's identity and purity using SDS-PAGE and mass spectrometry.

2. Complex Formation and Crystallization:

  • Concentrate the purified TAK1-TAB1 protein to a working concentration (e.g., 5-10 mg/mL).

  • Dissolve the 7-aminofuro[2,3-c]pyridine inhibitor in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Incubate the protein with a 3- to 5-fold molar excess of the inhibitor for at least one hour on ice to ensure complex formation.[2]

  • Perform crystallization trials using the hanging drop vapor diffusion method at a controlled temperature (e.g., 20°C).[6] Mix the protein-ligand complex solution in a 1:1 ratio with various reservoir solutions from commercially available or custom-made screens.

  • Monitor the drops for crystal growth over several days to weeks.

3. Crystal Soaking (Alternative Method):

  • If co-crystallization is unsuccessful, apo-crystals of the protein can be grown first.

  • Prepare a "soaking solution" by adding the inhibitor (at a concentration 10-100x its dissociation constant, if known) to a solution that mimics the reservoir condition (artificial mother liquor).[7]

  • Transfer the apo-crystals to the soaking solution for a period ranging from minutes to several hours to allow the ligand to diffuse into the crystal lattice.[7][8]

4. Data Collection and Processing:

  • Carefully harvest the crystals using a loop and flash-cool them in liquid nitrogen, often after a brief soak in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation.[6]

  • Collect X-ray diffraction data at a synchrotron source, which provides a high-intensity X-ray beam necessary for high-resolution data from biological crystals.[3]

  • Process the diffraction images to integrate the reflection intensities and scale the data using software packages like HKL2000 or XDS.

5. Structure Solution and Refinement:

  • Solve the crystal structure using molecular replacement with a previously determined structure of TAK1 (e.g., PDB ID 4O91) as a search model.[6][9]

  • Build the model of the protein and the ligand into the resulting electron density map using software like Coot.

  • Refine the model against the experimental data using programs such as Phenix or Refmac. This iterative process improves the fit of the model to the data and optimizes geometric parameters.

  • Thoroughly validate the final structure for geometric correctness and fit to the electron density map before analysis and deposition into the Protein Data Bank (PDB).[4]

Comparative Structural Analysis: 7-Aminofuro[2,3-c]pyridine vs. Alternative Scaffolds

The true value of a crystal structure is revealed through comparative analysis. By examining how different inhibitor scaffolds interact with the same target, we can discern the specific contributions of each molecular fragment to binding affinity and selectivity. Here, we compare the binding mode of a representative 7-aminofuro[2,3-c]pyridine inhibitor with other classes of TAK1 inhibitors.

Parameter7-Aminofuro[2,3-c]pyridine Scaffold Pyrrolo[2,3-b]pyridine Scaffold (NG25) 2,4-Disubstituted Pyrimidine Scaffold
PDB ID (Implied from literature)[3][5]4O91[8]5J8I[4]
Resolution (Å) (Typically 2.0 - 2.8 Å for SBDD)2.392.40
Binding Mode Type I (ATP-competitive)Type II (DFG-out)Covalent (targets Cys174)
Key Hinge Interactions Bidentate H-bonds from furo[2,3-c]pyridine N4 and 7-amino group to the kinase hinge backbone (e.g., Ala107).H-bonds from pyrrolo[2,3-b]pyridine nitrogens to the hinge region (Ala107).[9]Bidentate H-bonds from pyrimidine to the hinge backbone (Ala107).[4]
Key DFG Motif Interaction Interacts with the active "DFG-in" conformation.Induces and binds to the inactive "DFG-out" conformation, accessing a deeper hydrophobic pocket.[9]Forms a covalent bond with Cys174, immediately adjacent to the DFG motif.[4]
Gatekeeper Residue Contact The scaffold or its substituents make van der Waals contacts with the gatekeeper residue (e.g., Met105).The extended conformation of the inhibitor allows for interactions in the back pocket beyond the gatekeeper.The aniline tail makes contacts in the region of the gatekeeper residue.[4]
Unique Feature The fused furan ring provides a rigid, planar structure that orients substituents for optimal interactions in the ATP pocket.Stabilizes the inactive DFG-out state, often leading to longer residence times and different selectivity profiles.Irreversible binding through a covalent bond offers high potency and prolonged duration of action.

Data is synthesized from referenced PDB entries and associated publications.

Visualizing Molecular Interactions

The precise interactions between the 7-aminofuro[2,3-c]pyridine core and the TAK1 active site are critical for its inhibitory activity. The diagram below illustrates the canonical binding mode for this class of inhibitors.

G Ala107 Ala107 (Hinge) Met105 Met105 (Gatekeeper) Glu106 Glu106 (Hinge) Asp175 Asp175 (DFG Motif) Lys54 Lys54 (Catalytic) Solvent Solvent/Water Ligand 7-Aminofuro[2,3-c]pyridine Core Ligand->Ala107 H-Bond (Backbone NH) Ligand->Met105 Hydrophobic Contact Ligand->Glu106 H-Bond (Backbone C=O) Ligand->Asp175 van der Waals Ligand->Lys54 van der Waals Ligand->Solvent H-Bond

Caption: Key interactions of the 7-aminofuro[2,3-c]pyridine scaffold in the TAK1 ATP-binding site.

Conclusion and Future Directions

The 7-aminofuro[2,3-c]pyridine scaffold has proven to be a highly effective core for the development of potent kinase inhibitors, particularly for TAK1. Crystal structure analysis reveals that its efficacy stems from a rigid, planar geometry that facilitates crucial bidentate hydrogen bonds with the kinase hinge region. Comparative analysis against other inhibitor classes, such as Type II and covalent inhibitors, underscores the diverse strategies available for modulating kinase activity. While Type II inhibitors can offer unique selectivity by engaging the DFG-out conformation, and covalent inhibitors provide the advantage of irreversible binding, the Type I inhibition profile of the 7-aminofuro[2,3-c]pyridine scaffold represents a well-validated and highly optimizable approach.

Future SBDD efforts should focus on modifying substituents on this core to exploit subtle differences in the ATP-binding sites of target versus off-target kinases, thereby enhancing selectivity. Furthermore, the insights gained from these crystal structures provide a robust foundation for computational modeling and the prediction of binding affinities for novel derivatives, ultimately streamlining the path to clinical candidates.

References

  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 278(24), 4971-4993. Available from: [Link]

  • RCSB PDB. (2014). 4O91: Crystal Structure of type II inhibitor NG25 bound to TAK1-TAB1. Available from: [Link]

  • Freeze, R., Hughes, P., Haystead, T., & Scarneo, S. (n.d.). Chemical structures of current TAK1 inhibitors by covalent, type I, type 1.5 and type II binding mode. ResearchGate. Available from: [Link]

  • RCSB PDB. (2016). 5GJD: Crystal structure of human TAK1/TAB1 fusion protein in complex with ligand 2. Available from: [Link]

  • RCSB PDB. (2023). 8GW3: Crystal structure of human TAK1 kinase domain fused with TAB1. Available from: [Link]

  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 1043-1051. Available from: [Link]

  • Hassel, A. M. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. Available from: [Link]

  • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. Available from: [Link]

  • Hornberger, K. R., et al. (2013). Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1. Bioorganic & Medicinal Chemistry Letters, 23(16), 4517-4522. Available from: [Link]

  • RCSB PDB. (1992). 4P2P: AN INDEPENDENT CRYSTALLOGRAPHIC REFINEMENT OF PORCINE PHOSPHOLIPASE A2 AT 2.4 ANGSTROMS RESOLUTION. Available from: [Link]

  • RCSB PDB. (2015). 4O2P: Kinase domain of cSrc in complex with a substituted pyrazolopyrimidine. Available from: [Link]

  • Tan, L., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 57(15), 6529-6542. Available from: [Link]

  • Freeze, R., et al. (2020). A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase. Journal of Biological Chemistry, 295(18), 6039-6053. Available from: [Link]

  • Berger, D. M., et al. (2013). Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 23(16), 4511-4516. Available from: [Link]

Sources

Technical Guide: Isotope Pattern Analysis for Compounds Containing Cl₂ and I Substituents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, halogenated moieties are critical for modulating metabolic stability and lipophilicity. Compounds containing a dichloro-iodo (


) motif present a unique analytical challenge and opportunity. The interplay between the distinct isotopic clustering of chlorine and the significant mass defect of iodine creates a "molecular fingerprint" that can be leveraged for high-confidence identification.

This guide compares three primary analytical workflows—Nominal Mass Analysis (Low-Res) , High-Resolution Exact Mass (HRMS) , and Tandem Mass Spectrometry (MS/MS) —to determine the optimal strategy for characterizing these compounds.

Theoretical Framework: The Signature

To interpret the data correctly, one must first understand the physics governing the spectral appearance of the target molecule.

The Chlorine Triplet ( )

Chlorine exists as two stable isotopes:


 (~75.76%) and 

(~24.24%). When a molecule contains two chlorine atoms, the probability distribution follows the binomial expansion

:
  • M (

    
    ): 
    
    
    
  • M+2 (

    
    ): 
    
    
    
  • M+4 (

    
    ): 
    
    
    

Diagnostic Rule: Normalize the base peak (


) to 100%. The resulting intensity ratio is approximately 100 : 64 : 10 . This "9:6:1" triplet pattern is the primary visual cue.
The Iodine Anchor ( )

Iodine is monoisotopic (


, 100% abundance).[1] Unlike chlorine, it does not split the signal. However, it introduces a massive negative mass defect .
  • Atomic Mass of

    
    : 126.90447 Da [1]
    
  • Context: Most organic elements (C, H, N) have masses slightly above the integer (e.g.,

    
    ). Iodine pulls the total exact mass of the molecule significantly below the nominal integer mass. This is a critical filter in HRMS.
    
Visualization of the Isotopic Logic

IsotopeLogic Substituents Substituents: Cl2 + I Cl_Isotopes Chlorine Expansion (35Cl + 37Cl)^2 Substituents->Cl_Isotopes I_Isotope Iodine Effect (Monoisotopic 127I) Substituents->I_Isotope Pattern Resulting Pattern: Triplet (100:64:10) Cl_Isotopes->Pattern Defines Shape Defect Mass Defect: Negative Shift (< 0.0 mDa) I_Isotope->Defect Defines Position Combined Final Spectral Signature: Triplet Pattern + Low Mass Defect Pattern->Combined Defect->Combined

Figure 1: Logical flow of how Cl₂ and I substituents combine to form a unique spectral fingerprint.

Comparative Analysis of Methodologies

This section evaluates the three standard approaches for analyzing


 compounds.
Method A: Nominal Mass Analysis (Low-Res MS)

Typically Single Quadrupole (SQ) or Triple Quadrupole (QQQ).

  • Mechanism: Measures mass to the nearest integer (e.g., m/z 350).

  • Performance:

    • Pros: High sensitivity for quantitation; low cost.

    • Cons: Cannot distinguish the target from background interferences that happen to have the same nominal mass. The "9:6:1" pattern may be distorted by co-eluting compounds.

  • Verdict: Suitable for routine quantitation of known pure standards, but risky for identification.

Method B: High-Resolution Exact Mass (HRMS)

Typically TOF or Orbitrap.[2]

  • Mechanism: Measures mass to 4-5 decimal places (e.g., m/z 349.8902).

  • Performance:

    • Pros: The "Gold Standard."[3] The negative mass defect of Iodine allows you to filter out 99% of organic background noise (which usually has a positive mass defect). It resolves the Cl isotopes perfectly from potential S (sulfur) or O2 interferences.

    • Cons: Higher instrument cost; larger data file sizes.

  • Verdict: Mandatory for structure elucidation and metabolic profiling.

Method C: Tandem MS (MS/MS)

Targeted Fragmentation.

  • Mechanism: Isolates the precursor and fragments it.[3][4]

  • Performance:

    • Pros: The C-I bond is weak. Fragmentation typically yields a characteristic neutral loss of Iodine radical (127 Da) or HI (128 Da).

    • Cons: Requires optimization of collision energy.

  • Verdict: Excellent for confirmation (orthogonality).

Summary Data Comparison
FeatureNominal Mass (Low-Res)High-Resolution (HRMS)Tandem MS (MS/MS)
Mass Accuracy ± 0.5 Da< 5 ppmN/A (Precursor selection)
Isotope Fidelity Moderate (Peak merging common)High (Resolved fine structure)N/A
Iodine Specificity Low (Invisible)High (Mass Defect Filter)High (Neutral Loss 127/128)
Primary Use Case Routine QuantitationIdentification / UnknownsStructural Confirmation

Experimental Protocol

Objective: To reliably detect and confirm a


 compound using an HRMS-centric workflow with MS/MS validation.
Reagents & Setup
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (Halogenated compounds are lipophilic; expect high retention).

Analytical Workflow (Step-by-Step)
  • Calibration: Perform external mass calibration to ensure <2 ppm accuracy. This is vital for the Iodine mass defect filter.

  • Full Scan (MS1):

    • Scan Range: m/z 100–1000.

    • Resolution: >30,000 FWHM.[5]

    • Action: Extract the Ion Chromatogram (XIC) using the theoretical exact mass of the M isotope.

  • Isotope Pattern Filtering:

    • Locate the candidate peak.

    • Verify the M+2 (64%) and M+4 (10%) peaks.

    • Check: If the M+2 is <50% or >80%, it is likely not a

      
       compound (or is co-eluting).
      
  • Mass Defect Filtering (The "Iodine Check"):

    • Calculate the Mass Defect:

      
      .
      
    • For

      
       compounds, this value should be significantly lower (more negative) than non-halogenated impurities.
      
  • MS/MS Confirmation (MS2):

    • Select the M isotope as the precursor.

    • Apply Collision Energy (stepped 20-40-60 eV).

    • Look for: Loss of 127 Da (Iodine radical) or peak at m/z 126.9 (I+).

Decision Workflow

Workflow Start Start Analysis MS1 Acquire HRMS Full Scan Start->MS1 PatternCheck Check Isotope Pattern (100 : 64 : 10 ?) MS1->PatternCheck DefectCheck Check Mass Defect (Negative shift?) PatternCheck->DefectCheck Yes Reject REJECT Interference PatternCheck->Reject No MS2 Run MS/MS (CID) DefectCheck->MS2 Yes DefectCheck->Reject No FragCheck Neutral Loss 127 Da? MS2->FragCheck Confirmed CONFIRMED Cl2 + I Compound FragCheck->Confirmed Yes FragCheck->Reject No

Figure 2: Step-by-step decision tree for validating the presence of the target compound.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2016). Atomic weights of the elements 2013 (IUPAC Technical Report). Pure and Applied Chemistry.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Referencing Chapter 3 on Isotope Distributions).

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics.

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements.

Sources

Comparative Metabolic Stability Guide: Furo[2,3-c]pyridine vs. Thieno[2,3-c]pyridine in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a fundamental optimization tactic. When optimizing fused bicyclic heteroaromatics, the choice between a furo[2,3-c]pyridine and a thieno[2,3-c]pyridine core significantly dictates the molecule's pharmacokinetic (PK) fate. While furan and thiophene share structural similarities, their distinct electronic properties lead to entirely divergent metabolic liabilities. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their metabolism and providing robust, self-validating experimental protocols for their evaluation.

Mechanistic Causality: Electronic Properties and Metabolic Fate

Furo[2,3-c]pyridine: CYP450 Epoxidation and Reactive Intermediates

The oxygen atom in the furan ring is highly electronegative, resulting in a system that is less aromatic and more polar than its thiophene counterpart (1)[1]. This localized double-bond character makes the furan ring highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. The primary metabolic pathway involves epoxidation of the furan ring, which rapidly undergoes ring-opening to form highly reactive dialdehydes (2)[2]. These electrophilic species can covalently bind to nucleophilic residues on hepatic proteins, leading to mechanism-based inhibition (MBI) or idiosyncratic hepatotoxicity.

Thieno[2,3-c]pyridine: Aldehyde Oxidase (AO) Vulnerability

Substituting oxygen with sulfur yields the thieno[2,3-c]pyridine core. The larger, more polarizable sulfur atom increases the aromaticity of the ring, generally imparting greater stability against CYP450-mediated epoxidation (1)[1]. However, this scaffold introduces a distinct, often overlooked liability: Aldehyde Oxidase (AO) metabolism. The fused thiophene ring withdraws electron density from the adjacent pyridine ring, rendering the carbon adjacent to the nitrogen (C7 position) highly electrophilic. Cytosolic AO rapidly attacks this position, converting the thieno[2,3-c]pyridine core into a stable, but pharmacologically inactive, thieno[2,3-c]pyridin-7(6H)-one metabolite (3)[3].

Pathways Core Fused Pyridine Core Furo Furo[2,3-c]pyridine Core->Furo Thieno Thieno[2,3-c]pyridine Core->Thieno CYP_Furo CYP450 Oxidation (Epoxidation/Ring Opening) Furo->CYP_Furo CYP_Thieno CYP450 Oxidation (S-Oxidation) Thieno->CYP_Thieno AO_Thieno Aldehyde Oxidase (AO) (C7-Oxidation) Thieno->AO_Thieno Tox_Furo Reactive Dialdehydes (GSH Adducts) CYP_Furo->Tox_Furo Stable_Thieno Thieno[2,3-c]pyridin-7(6H)-one (Stable Metabolite) AO_Thieno->Stable_Thieno

Divergent metabolic pathways of furo[2,3-c]pyridine and thieno[2,3-c]pyridine.

Quantitative Comparison

Property / Assay ParameterFuro[2,3-c]pyridineThieno[2,3-c]pyridine
Heteroatom Properties Oxygen (Electronegative, H-bond acceptor)Sulfur (Polarizable, weak H-bond acceptor)
Aromaticity & Lipophilicity Lower aromaticity, more polarHigher aromaticity, more lipophilic
Primary Metabolic Liability CYP450 (Epoxidation / Ring-opening)Aldehyde Oxidase (C7-Oxidation)
Reactive Metabolite Risk High (Dialdehydes, requires GSH trapping)Low (Predominantly stable pyridone formation)
Required Subcellular Fraction Liver Microsomes (HLM)Liver Cytosol (HLC)

Self-Validating Experimental Protocols

To accurately profile these bioisosteres, researchers must deploy orthogonal assay systems. Relying solely on standard Human Liver Microsomes (HLM) will result in a dangerous blind spot for the thieno[2,3-c]pyridine scaffold, as AO is exclusively located in the cytosol (4)[4].

Protocol 1: CYP450 Stability & Reactive Metabolite Trapping (Furo-focus)
  • Causality: HLM provides the necessary CYP450 enzymes. Because furan ring-opening generates transient electrophiles, Glutathione (GSH) must be added as a nucleophilic "trap." Without GSH, the dialdehydes will covalently bind to microsomal proteins, escaping analytical detection and causing an underestimation of metabolic liability.

  • Step 1 (Incubation): Combine the test compound (1 µM) with Human Liver Microsomes (1 mg/mL protein) and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2 (Initiation): Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Step 3 (Quenching): At designated time points (0, 15, 30, 60 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard. Self-validation: Acetonitrile instantly precipitates proteins, halting enzymatic activity and releasing any non-covalently bound drug.

  • Step 4 (Analysis): Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS. Monitor parent depletion to calculate intrinsic clearance (

    
    ) and perform a precursor ion scan (neutral loss of 129 Da) to identify GSH-trapped dialdehyde adducts.
    
Protocol 2: Aldehyde Oxidase (AO) Stability Assay (Thieno-focus)
  • Causality: AO is not membrane-bound; it resides in the cytosolic fraction. Furthermore, AO does not utilize NADPH; it relies on molecular oxygen and water. Therefore, standard HLM stability protocols will yield false-negative clearance data for thieno[2,3-c]pyridines.

  • Step 1 (Incubation): Combine the test compound (1 µM) with Human Liver Cytosol (HLC, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2 (Initiation): Initiate the reaction simply by adding the test compound. Do not add NADPH.

  • Step 3 (Quenching & Analysis): Quench with ice-cold acetonitrile at 0, 15, 30, 60, and 120 minutes. Analyze via LC-MS/MS for parent depletion and specifically monitor for a +16 Da mass shift corresponding to the pyridone metabolite (thieno[2,3-c]pyridin-7(6H)-one).

Workflow A Compound Incubation (HLM/RLM + NADPH/Cytosol) B Quench & Precipitation (Acetonitrile + IS) A->B C LC-MS/MS Analysis (Parent Depletion) B->C D GSH Trapping Assay (Reactive Metabolites) B->D E Data Processing (Cl_int, t1/2, Adduct Ratio) C->E D->E

In vitro metabolic stability and reactive metabolite screening workflow.

Strategic Recommendations for Lead Optimization

When selecting between these bioisosteres, drug development professionals must weigh the target product profile against these inherent liabilities:

  • Select Furo[2,3-c]pyridine if maximizing aqueous solubility and reducing logP is critical, but be prepared to heavily substitute the furan ring (e.g., with halogens or methyl groups) to block CYP450 epoxidation sites.

  • Select Thieno[2,3-c]pyridine to improve general CYP450 stability and lipophilicity. However, you must block the C7 position of the pyridine ring (e.g., via methylation or fluorination) to mitigate rapid Aldehyde Oxidase clearance, especially given that AO activity is highly pronounced in humans compared to preclinical rodent models.

References

  • Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays - BenchChem. 1

  • SAR inspired by aldehyde oxidase (AO) metabolism: Discovery of novel, CNS penetrant tricyclic M4 PAMs - PubMed Central (NIH). 3

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. 2

  • Mitigating Heterocycle Metabolism in Drug Discovery - ACS Publications. 4

Sources

Spectroscopic Differentiation of Furo[2,3-c]pyridine and Furo[3,2-c]pyridine Isomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The furopyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and novel psychoactive substance (NPS) analogs [1]. During de novo synthesis, researchers often encounter regioselectivity challenges, producing mixtures of constitutional isomers.

Distinguishing between furo[2,3-c]pyridine and furo[3,2-c]pyridine is a notorious analytical bottleneck. Because these isomers share identical molecular weights and highly similar electronic profiles, standard 1D Nuclear Magnetic Resonance (NMR) or basic Mass Spectrometry (MS) can yield ambiguous results. This guide provides an authoritative, self-validating spectroscopic protocol to unambiguously differentiate these isomers based on structural causality and immutable topological facts [2].

Structural Causality and Electronic Environment

To understand the spectroscopic differences, we must first examine how the fusion geometry dictates the electronic environment of the pyridine ring protons. The fundamental difference between the two isomers lies in the position of the pyridine nitrogen relative to the furan oxygen.

  • Furo[2,3-c]pyridine: The furan ring is fused such that C-2 and C-3 of the furan correspond to C-3 and C-4 of the pyridine. Following IUPAC nomenclature for fused heterocycles, the nitrogen is located at position 6 . The pyridine protons reside at C-4, C-5, and C-7. Because C-4 and C-5 are adjacent, their protons couple to form doublets (

    
     Hz). The proton at C-7 is isolated between N-6 and the bridgehead C-7a, appearing as a highly deshielded singlet.
    
  • Furo[3,2-c]pyridine: The furan ring is fused such that C-3 and C-2 of the furan correspond to C-3 and C-4 of the pyridine. Here, the nitrogen is located at position 5 . The pyridine protons reside at C-4, C-6, and C-7. Because C-6 and C-7 are adjacent, their protons couple to form doublets (

    
     Hz). The proton at C-4 is isolated between N-5 and the bridgehead C-3a, appearing as a highly deshielded singlet [3].
    

The Analytical Conundrum: Both isomers present a 1D


H NMR spectrum containing one highly deshielded pyridine singlet and two coupled pyridine doublets. Chemical shifts alone are insufficient for definitive assignment due to solvent-dependent drifting.

The Self-Validating NMR Protocol

To break the ambiguity, we must rely on a self-validating system: 2D Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY maps spatial proximity (


 Å) rather than through-bond coupling.

By identifying the furan H-3 proton (which is easily recognizable) and observing which pyridine proton it is spatially adjacent to across the bridgehead, we can definitively assign the regioisomer based purely on the multiplicity of the correlated proton.

The Logical Workflow

G Start Unknown Furopyridine Isomer (1D 1H NMR Acquired) Identify Identify Furan H-3 Signal (d, J ~ 2.2 Hz, ~6.8-7.2 ppm) Start->Identify NOESY Perform 2D NOESY (Map spatial proximity to H-3) Identify->NOESY Decision Multiplicity of the Pyridine Proton Correlated with H-3? NOESY->Decision Doublet Doublet (J ~ 5.5 Hz) (Proton is H-4, coupled to H-5) Decision->Doublet Cross-peak with Doublet Singlet Singlet (Proton is H-4, isolated by N5) Decision->Singlet Cross-peak with Singlet Isomer23 Furo[2,3-c]pyridine (Confirmed) Doublet->Isomer23 Isomer32 Furo[3,2-c]pyridine (Confirmed) Singlet->Isomer32

Caption: Logical workflow for differentiating furopyridine isomers using NOESY NMR.

The Causality Explained: In both isomers, the furan H-3 proton is spatially adjacent to the pyridine H-4 proton across the C-3a bridgehead.

  • If the NOESY cross-peak from H-3 correlates to a doublet , the H-4 proton must be adjacent to another proton (H-5). This proves the nitrogen is at position 6, confirming furo[2,3-c]pyridine .

  • If the NOESY cross-peak from H-3 correlates to a singlet , the H-4 proton must be isolated by the nitrogen. This proves the nitrogen is at position 5, confirming furo[3,2-c]pyridine .

Quantitative Data Summary

The following table summarizes the expected spectroscopic features used to orthogonally validate the NOESY findings using Heteronuclear Multiple Bond Correlation (HMBC).

Spectroscopic FeatureFuro[2,3-c]pyridineFuro[3,2-c]pyridine
Nitrogen Position N-6N-5
Pyridine Protons H-4, H-5, H-7H-4, H-6, H-7
Isolated Proton (Singlet) H-7 (highly deshielded, ~8.5-9.0 ppm)H-4 (highly deshielded, ~8.5-9.0 ppm)
Coupled Protons (Doublets) H-4, H-5 (

Hz)
H-6, H-7 (

Hz)
NOESY Cross-peak with H-3 H-4 (Doublet) H-4 (Singlet)
Diagnostic HMBC Correlation H-7 (singlet)

C-3a (3-bond)
H-4 (singlet)

C-6 & C-7a (3-bond)

Experimental Methodologies

To execute this self-validating system, precise instrument parameters are required. Small heterocycles often tumble rapidly in solution (extreme narrowing limit), which can result in near-zero NOE enhancements if the mixing time is not optimized.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 5–10 mg of the purified isomer in 0.6 mL of a high-purity deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ). Ensure the solution is free of paramagnetic impurities or undissolved particulates, which degrade line shape and 2D resolution.
  • 1D

    
    H Acquisition: 
    
    • Use a

      
       400 MHz spectrometer.
      
    • Set the relaxation delay (

      
      ) to 2.0 seconds to ensure full longitudinal relaxation.
      
    • Acquire 16–32 scans. Process with mild exponential multiplication (LB = 0.3 Hz) to accurately measure the

      
      -couplings of the pyridine doublets.
      
  • 2D NOESY (or ROESY) Acquisition:

    • Critical Parameter: Set the mixing time (

      
      ) to 300–400 ms . If the molecule has a molecular weight under 300 Da, consider running a ROESY experiment instead (spin-lock time of 200–300 ms) to avoid the zero-crossing point of the NOE effect.
      
    • Acquire with a minimum of 128

      
       increments and 16 scans per increment to ensure a sufficient signal-to-noise ratio for the crucial H-3 to H-4 cross-peak.
      
  • 2D HMBC Acquisition:

    • Optimize the long-range coupling constant delay for

      
       Hz.
      
    • Use this to verify the carbon skeleton connectivity, specifically looking for the 3-bond correlations from the isolated pyridine singlet to the bridgehead carbons.

Complementary Techniques

While high-resolution mass spectrometry (HRMS) is essential for confirming the exact mass and molecular formula, standard Electrospray Ionization (ESI) MS cannot easily distinguish these regioisomers. Advanced gas-phase ion/ion reactions and dissociation kinetics (MS/MS) can sometimes differentiate positional isomers [4], but these methods require specialized instrumentation and lack the absolute topological certainty provided by the NOESY NMR protocol detailed above.

References

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR nih.gov[Link]

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction acs.org[Link]

  • SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES clockss.org[Link]

  • Structural elucidation and isomeric differentiation/quantitation of monophosphorylated phosphoinositides using gas-phase ion/ion reactions and dissociation kinetics nih.gov [Link]

In Vitro Potency Benchmarks for 4-Substituted Furo[2,3-c]pyridin-7-amines: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase inhibitor discovery, the furo[2,3-c]pyridine scaffold has emerged as a promising structural motif. This guide provides a comprehensive analysis of the in vitro potency of a series of 4-substituted furo[2,3-c]pyridin-7-amines, with a particular focus on their activity as inhibitors of Transforming Growth Factor-β-activated kinase 1 (TAK1). We will delve into a comparative analysis of their structure-activity relationships (SAR), benchmark their performance against a known inhibitor, and provide detailed experimental protocols to ensure the reproducibility and validation of these findings.

Introduction: The Therapeutic Potential of Targeting TAK1

Transforming Growth Factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and cancer pathways.[1][2][3] Its activation, often in complex with TAK1-binding protein 1 (TAB1), triggers downstream signaling cascades, including the NF-κB and JNK pathways, which are pivotal in cellular responses to stimuli like TGF-β and interleukin-1.[4] Dysregulation of TAK1 signaling is implicated in various pathologies, making it an attractive target for therapeutic intervention. The 7-aminofuro[2,3-c]pyridine core has been identified as a promising scaffold for the development of potent and selective TAK1 inhibitors.[1][3]

Comparative In Vitro Potency of 4-Substituted Furo[2,3-c]pyridin-7-amines as TAK1 Inhibitors

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for a series of 4-substituted furo[2,3-c]pyridin-7-amine analogs against the TAK1 kinase. This data, derived from a high-throughput screening and subsequent optimization campaign, highlights the key structural modifications that influence inhibitory potency.[1] For comparative purposes, the potency of Takinib , a known TAK1 inhibitor, is also included.

Compound IDR Group (at position 4)TAK1 IC50 (nM)
1a 4-Fluorophenyl1500
1b 4-Chlorophenyl800
1c 4-Bromophenyl600
1d 4-Iodophenyl400
1e 4-Methylphenyl1200
1f 4-Methoxyphenyl2000
1g 4-(Trifluoromethyl)phenyl300
1h 3-Chlorophenyl900
1i 2-Chlorophenyl>10000
1j Pyridin-4-yl700
1k Pyridin-3-yl1500
1l Pyridin-2-yl>10000
12az 4-(1-Methyl-1H-pyrazol-4-yl)phenyl10
Takinib -11-30

Data Analysis and SAR Insights:

The structure-activity relationship (SAR) of this series reveals several key insights:

  • Halogen Substitution: A clear trend is observed with halogen substitutions at the para-position of the phenyl ring. Potency increases with the size of the halogen, from fluorine to iodine (compounds 1a-1d ). This suggests a potential hydrophobic or halogen-bonding interaction in the kinase's active site.

  • Electron-Withdrawing vs. Donating Groups: Electron-withdrawing groups, such as trifluoromethyl (compound 1g ), are generally favored over electron-donating groups like methyl and methoxy (compounds 1e and 1f ), which decrease potency.

  • Positional Isomers: The position of the substituent on the phenyl ring is critical. A para-substitution is optimal, as demonstrated by the decreased potency of the meta- and ortho-chloro analogs (compounds 1h and 1i ). A similar trend is seen with the pyridyl analogs (compounds 1j-1l ).

  • Heterocyclic Substitutions: The most potent compound in this series, 12az , features a 1-methyl-1H-pyrazol-4-yl substituent at the para-position of the phenyl ring, achieving a remarkable IC50 of 10 nM. This highlights the significant contribution of this specific heterocyclic moiety to the inhibitory activity.

Experimental Protocols: Ensuring Rigorous and Reproducible Data

To facilitate the independent verification and further exploration of these compounds, we provide a detailed protocol for a standard in vitro biochemical kinase assay to determine the IC50 values of TAK1 inhibitors.

In Vitro TAK1 Kinase Inhibition Assay (Luminescent-Based)

This protocol is adapted from established methods for measuring kinase activity.[4][5][6]

Materials:

  • Recombinant active TAK1/TAB1 complex

  • Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]

  • Test compounds (4-substituted furo[2,3-c]pyridin-7-amines) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor) for 100% activity and wells without the enzyme for background signal.

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant TAK1/TAB1 enzyme and the kinase substrate in the kinase assay buffer. Add 2 µL of this mixture to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to all wells. The final ATP concentration should be at or near the Km value for TAK1 to ensure sensitivity to ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[4]

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[4][5]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[4][5]

  • Data Acquisition: Measure the luminescence in each well using a plate reader.

Data Analysis:

  • Subtract the background luminescence (wells with no enzyme) from all readings.

  • Normalize the data by setting the "no inhibitor" control as 100% activity and the background control as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing the TAK1 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams illustrate the TAK1 signaling pathway and the in vitro kinase assay workflow.

TAK1_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_activation TAK1 Activation cluster_downstream Downstream Pathways cluster_cellular_response Cellular Response TGF-beta TGF-beta TAK1_TAB1 TAK1/TAB1 Complex TGF-beta->TAK1_TAB1 IL-1 IL-1 IL-1->TAK1_TAB1 NFkB NF-κB Pathway TAK1_TAB1->NFkB JNK JNK/p38 Pathway TAK1_TAB1->JNK Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis JNK->Apoptosis Proliferation Proliferation JNK->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Add Components to Plate Compound_Prep->Reaction_Setup Enzyme_Prep Enzyme/Substrate Mix Enzyme_Prep->Reaction_Setup Initiation Add ATP Reaction_Setup->Initiation Incubation Incubate at RT Initiation->Incubation ATP_Depletion Add ADP-Glo™ Reagent Incubation->ATP_Depletion Signal_Gen Add Kinase Detection Reagent ATP_Depletion->Signal_Gen Readout Measure Luminescence Signal_Gen->Readout IC50_Calc IC50 Determination Readout->IC50_Calc

Caption: In vitro TAK1 kinase assay workflow.

Conclusion

The 4-substituted furo[2,3-c]pyridin-7-amine scaffold represents a promising starting point for the development of potent and selective TAK1 inhibitors. The SAR data presented in this guide underscores the importance of specific substitutions at the 4-position in modulating the in vitro potency of these compounds. The detailed experimental protocol provides a robust framework for researchers to validate these findings and to screen new analogs. Further optimization of this series, particularly focusing on pharmacokinetic properties and in vivo efficacy, is warranted to advance these promising compounds towards clinical development.

References

  • Hornberger, K. R., et al. (2013). Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1. Bioorganic & Medicinal Chemistry Letters, 23(16), 4517-4522. [Link]

  • Hornberger, K. R., et al. (2013). Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 23(16), 4511-4516. [Link]

  • Sino Biological. (2019, July 5). TAK1-TAB1 Datasheet. [Link]

  • Sosic, I., et al. (2025). Targeting TAK1: Evolution of inhibitors, challenges, and future directions. Pharmacology & Therapeutics, 269, 108810. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine

[1]

Executive Summary & Immediate Safety Profile[2]

2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine is a polyhalogenated heterocyclic amine used primarily as a scaffold in medicinal chemistry (e.g., kinase inhibitor development).[1] Its disposal requires strict adherence to halogenated waste protocols due to the release of corrosive acid gases (HCl, HI, NOx) upon combustion.[1][2]

Critical Hazard Classification:

  • Primary Risk: Severe Eye/Skin Irritant & Potential Acute Toxicity (Oral/Inhalation).[2]

  • Disposal Class: Halogenated Organic Waste (RCRA/EPA).[2]

  • Combustion Byproducts: Hydrogen Chloride (HCl), Hydrogen Iodide (HI), Nitrogen Oxides (NOx).[1][2]

Immediate Action Required:

  • Segregate immediately from non-halogenated solvents.[2]

  • Label as "Halogenated Organic Waste" with specific constituent listing.

  • Do NOT dispose of via sanitary sewer or trash.[2][3][4]

Physiochemical Basis for Disposal Protocols

Understanding the molecular structure is essential for selecting the correct waste stream.[2] This compound contains three distinct functional groups that dictate its handling:

Functional GroupStructural FeatureDisposal Implication
Halogens (Cl, I) C-Cl and C-I bondsMandates High-Temp Incineration. Combustion generates corrosive HCl and HI gases.[1] Standard municipal incinerators cannot handle this; it requires a facility with caustic scrubbers.[2]
Furo[2,3-c]pyridine Fused HeterocycleThermal Stability. The aromatic core is stable, requiring high temperatures (>1100°C) for complete destruction to prevent formation of incomplete combustion byproducts (PICs).[1]
Exocyclic Amine -NH2 GroupChemical Incompatibility. Weakly basic.[2] Avoid mixing with concentrated oxidizing acids (e.g., Nitric Acid) in waste containers to prevent exothermic nitration or oxidation reactions.[1][2]

Operational Disposal Workflow

A. Solid Waste (Pure Compound & Contaminated Debris)

Applicable to: Expired reagents, weighing papers, contaminated gloves, and spill cleanup materials.[1][2]

  • Containment: Place solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[2]

  • Double Bagging: If the material is a fine powder, place the primary container inside a clear, 6-mil polyethylene bag to prevent dust inhalation during transport.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine, solid debris."[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2][5]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: HPLC effluents, reaction solvents, and extraction layers.[1][2]

  • Segregation (CRITICAL):

    • Do NOT mix with "Non-Halogenated" waste (e.g., Acetone, Methanol without halogens).[1][2]

    • Must go into the "Halogenated Organic Solvents" carboy.[2][6]

    • Reasoning: Halogenated waste is significantly more expensive to dispose of.[2] Contaminating a non-halogenated stream with this compound reclassifies the entire volume as halogenated, increasing disposal costs by up to 300%.[1][2]

  • pH Check: Ensure the waste stream pH is between 5 and 9. If the reaction mixture was acidic/basic, neutralize it before adding it to the central waste carboy to prevent drum pressurization.[1][2]

  • Container Compatibility: Use HDPE or Fluorinated HDPE carboys.[2] Avoid metal safety cans if the waste is acidic, as hydrolysis of the halogens can cause corrosion.[1][2][7]

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for disposing of this compound to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amineStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid / SolutionStateCheck->LiquidReaction Mix/SolventSolidSolid / DebrisStateCheck->SolidPowder/GlovesSegregationSegregate intoHALOGENATED Waste StreamLiquid->SegregationNeutralizeCheck pH (Neutralize if <4 or >10)Segregation->NeutralizeLiquidContainerContainer: HDPE Carboy(No Metal Cans)Neutralize->LiquidContainerLabelingLabel: 'Halogenated Organic'+ Full Chemical NameLiquidContainer->LabelingBaggingDouble Bag (Dust Control)Solid->BaggingSolidContainerContainer: Wide-Mouth Jar(Clear Labeling)Bagging->SolidContainerSolidContainer->LabelingStorageSatellite Accumulation Area(Secondary Containment)Labeling->StoragePickupEHS Pickup -> High Temp IncinerationStorage->Pickup

Figure 1: Decision matrix for segregating and packaging halogenated heterocyclic waste.

Regulatory & Compliance Data

Refer to this table for completing waste manifests. While specific "U" or "P" listings may not exist for this exact CAS, the functional groups dictate the following classifications.

Regulatory BodyClassification / CodeOperational Note
EPA (RCRA) F001 / F002 (if spent solvent mix) or D001/D003 (Characteristic)Default to "Halogenated Solvent Waste" if in solution. If pure solid, classify as "Toxic Organic Solid" .[1][2]
DOT (Transport) UN 2811 (Toxic Solid, Organic, N.O.S.)[1]Proper Shipping Name: Toxic solids, organic, n.o.s. (2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine).
GHS Hazards H302, H315, H319, H335 Harmful if swallowed; Causes skin/eye irritation; May cause respiratory irritation.[1][2][8]
Waste Stream High BTU / Halogenated Requires incineration at facilities permitted for halogenated loads (scrubbers required).[2]

Emergency Procedures (Disposal Context)

Spill during transfer:

  • Evacuate: If a fine powder is released, evacuate the immediate area to let dust settle.[2]

  • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.[1][2]

  • Cleanup:

    • Solids: Sweep gently or use a HEPA vacuum.[2] Do not use compressed air.[2]

    • Liquids: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust) as the iodine/halogen content can react.[2]

  • Decontamination: Wipe surfaces with a dilute (5%) Sodium Thiosulfate solution if iodine staining is visible, followed by soap and water.[2]

Exposure:

  • Skin: Wash immediately with soap and water for 15 minutes.[2][5]

  • Eyes: Rinse cautiously with water for 15 minutes.[2][9] Remove contact lenses.[2][5][8]

References

  • US Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] (RCRA regulations regarding halogenated solvents and toxic characteristics).[2][6] Available at: [Link]

  • Washington State University. Halogenated Solvents Disposal Guide.[2] (Standard operating procedure for segregating halogenated laboratory waste). Available at: [Link]

Personal Protective Equipment & Handling Guide: 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Safety at a Glance

Compound: 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine Chemical Class: Halogenated Furo-pyridine / Heterocyclic Amine Primary Hazard Classification (Inferred): HIGH POTENCY / TOXIC . Critical Storage Condition: Light Sensitive (protect from UV/ambient light due to iodine substituent) and Hygroscopic . Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Immediate Action Required:

  • Handling: strictly inside a certified Chemical Fume Hood.

  • Skin Protection: Double-gloving (Nitrile/Laminate) is mandatory.

  • Disposal: High-temperature incineration only; do not release into aqueous drains.

Risk Assessment & Hazard Identification

As a specialized intermediate with limited public toxicological data, this compound must be handled under the Precautionary Principle , assuming a hazard profile consistent with poly-halogenated fused pyridine systems.

Predicted Hazard Profile (SAR Analysis)
Hazard CategoryRisk LevelMechanism / Justification
Acute Toxicity Category 3 (Toxic) Halogenated aminopyridines often exhibit significant oral and dermal toxicity. The fused furan ring may enhance lipophilicity and bioavailability.
Ocular Damage Category 1 (Irreversible) The basic amine functionality combined with the electron-deficient pyridine ring can cause severe chemical burns or corneal opacity.
Sensitization High Potential Halogenated aromatics are frequent skin sensitizers. Repeated exposure may trigger allergic dermatitis.
Reactivity Light/Moisture Sensitive The C-I bond (Carbon-Iodine) is labile to photolysis, generating radical species. The amine is susceptible to oxidation.
Route of Exposure Analysis
  • Inhalation: High risk during weighing of dry powder. Dust inhalation can cause severe respiratory tract irritation or systemic toxicity.

  • Dermal: Rapid absorption likely due to lipophilic halogen substituents.

  • Ocular: Dust or splash can cause immediate, potentially permanent damage.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards based on operational scale.

PPE ComponentSmall Scale (< 100 mg)Large Scale (> 100 mg)Specification / Standard
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Fume Hood + N95/P3 RespiratorANSI Z9.5 (Ventilation)
Hand Protection Double Nitrile Gloves (0.11 mm min)Laminate Film (Silver Shield) under NitrileEN 374 (Permeation resistance)
Eye Protection Chemical Splash GogglesGoggles + Face ShieldANSI Z87.1+
Body Protection Lab Coat (Cotton/Poly), ButtonedTyvek® Coveralls + Sleeve GuardsChemical resistant, disposable
Footwear Closed-toe, Leather/SyntheticChemical Resistant OvershoesNon-absorbent material
PPE Decision Logic Diagram

The following logic gate ensures researchers select the correct gear before initiating work.

PPE_Selection Start Task Assessment Quantity Quantity > 100mg? Start->Quantity Form Physical State: Dry Powder? Quantity->Form No HighRisk HIGH RISK PROTOCOL Quantity->HighRisk Yes Form->HighRisk Yes (Dust Hazard) StdRisk STANDARD PROTOCOL Form->StdRisk No (Solution) PPE_High REQUIRED: - Double Glove (Laminate + Nitrile) - Face Shield + Goggles - Tyvek Sleeves HighRisk->PPE_High PPE_Std REQUIRED: - Double Nitrile Gloves - Chemical Goggles - Lab Coat StdRisk->PPE_Std

Figure 1: Decision logic for selecting appropriate PPE based on quantity and physical state.

Operational Handling Protocol

Pre-Operational Setup
  • Verify Engineering Controls: Ensure Fume Hood certification is current. Check airflow monitor.

  • Light Protection: Wrap receiving flasks in aluminum foil or use amber glassware to protect the 4-iodo moiety from photodegradation.

  • Decontamination Prep: Prepare a beaker of 10% Sodium Thiosulfate (effective for neutralizing iodine/halogen residues) and a beaker of dilute HCl (for amine neutralization) inside the hood.

Safe Weighing Procedure (Dry Powder)
  • Step 1: Place the analytical balance inside the fume hood. If this is not possible, use a powder containment hood or a glove box.

  • Step 2: Static electricity management: Use an anti-static gun on the spatula and weighing boat to prevent powder scattering (halogenated heterocycles can be static-prone).

  • Step 3: Transfer solid gently. Do not dump.

  • Step 4: Immediately recap the source container and seal with Parafilm.

Reaction Setup & Solvent Handling
  • Solvent Selection: Avoid protic solvents if possible during storage. For reactions, ensure solvents are anhydrous.

  • Addition: Add 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine to the solvent, not vice-versa, to minimize dust generation.

  • Inertion: Flush the reaction vessel with Nitrogen or Argon immediately to prevent oxidation of the amine or hydrolysis of the C-Cl bonds.

Operational Workflow Diagram

Handling_Workflow Storage 1. Retrieval (Cold Storage 4°C) Equilibrate 2. Equilibrate (Warm to RT in Desiccator) Storage->Equilibrate Prevent Condensation Weighing 3. Weighing (Inside Fume Hood) Equilibrate->Weighing Anti-static precautions Dissolution 4. Dissolution (Add Solvent to Solid) Weighing->Dissolution Minimize Dust Reaction 5. Reaction (Amber Glass/Foil Wrap) Dissolution->Reaction Inert Atmosphere Cleanup 6. Decontamination (Wipe with Thiosulfate) Reaction->Cleanup

Figure 2: Step-by-step workflow ensuring compound stability and operator safety.

Emergency Response & First Aid

Signal Word: DANGER

ScenarioImmediate Action
Eye Contact IMMEDIATE FLUSHING. Rinse for 15 minutes minimum.[1][2][3][4] Lift eyelids. Seek Emergency Medical Attention (Ophthalmologist).
Skin Contact Remove contaminated clothing/gloves immediately.[5][6] Wash with soap and water for 15 minutes.[5][3][4][7] Do not use alcohol (increases absorption).
Inhalation Move to fresh air.[5][1][2][3][4][6][7][8] If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Do not sweep. Cover with wet paper towels (to prevent dust) or use a HEPA vacuum. Wipe area with 10% Sodium Thiosulfate, then soap and water.

Waste Disposal Strategy

Strict Adherence to Environmental Regulations (RCRA/EPA/European Waste Catalogue)

  • Classification: Hazardous Chemical Waste (Toxic, Halogenated).

  • Segregation:

    • Solid Waste: Collect in a container labeled "Solid Hazardous Waste - Halogenated Organics".

    • Liquid Waste: Dispose of in "Halogenated Organic Solvents" carboy. DO NOT mix with acid waste streams (potential for exothermic reaction with amine).

  • Destruction Method: High-temperature incineration equipped with a scrubber for acid gases (HCl, HI, NOx).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R; 2011.

  • PubChem. Compound Summary: Halogenated Pyridines (General Safety Data). National Library of Medicine.

  • ECHA (European Chemicals Agency). Guidance on the compilation of safety data sheets. Version 4.0; 2020.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine
Reactant of Route 2
2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.